[2,2'-Bipyridin]-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIUAVTCSZFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433370 | |
| Record name | [2,2'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105166-53-8 | |
| Record name | [2,2'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[2,2'-Bipyridin]-3-amine synthesis mechanism
An In-depth Technical Guide to the Synthesis of [2,2'-Bipyridin]-3-amine
Introduction
This compound is a crucial heterocyclic compound, serving as a versatile building block in medicinal chemistry, materials science, and as a sophisticated chelating ligand for transition metals. The presence of the amino group at the 3-position significantly modifies the electronic properties, coordination chemistry, and potential for further functionalization of the bipyridine scaffold. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for obtaining this compound, focusing on palladium-catalyzed cross-coupling reactions. It includes detailed mechanistic pathways, summaries of quantitative data, and specific experimental protocols tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two strategic approaches. The choice of strategy is often dictated by the commercial availability of starting materials and the desired substitution patterns.
-
Strategy 1: Late-Stage Amination. This approach involves the initial construction of the 2,2'-bipyridine core, followed by the introduction of the amino group onto a pre-functionalized bipyridine. The key step is typically a carbon-nitrogen bond-forming reaction on a 3-halo-2,2'-bipyridine intermediate.
-
Strategy 2: Pre-functionalized Pyridine Coupling. This more convergent strategy utilizes a pyridine precursor that already contains the amino group (or a nitro group as its precursor). This aminated pyridine is then coupled with a second pyridine derivative to form the bipyridine skeleton directly.
The logical relationship between these strategies is outlined below.
An In-depth Technical Guide to the Chemical Properties and Structure of [2,2'-Bipyridin]-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of [2,2'-Bipyridin]-3-amine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the synthetic utility of the amino group.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 105166-53-8 | [1][2][3] |
| Molecular Formula | C₁₀H₉N₃ | [3] |
| Molecular Weight | 171.20 g/mol | [3] |
| Appearance | Solid | [1][2] |
| Melting Point | 122-123 °C | [1][2] |
| Storage | Inert atmosphere, room temperature, keep in a dark place. | [1][2][3] |
Molecular Structure
The structure of this compound consists of two pyridine rings linked by a carbon-carbon bond between their 2 and 2' positions, with an amino group substituted at the 3-position of one of the pyridine rings. The nitrogen atoms of the bipyridine core can adopt either a cis or trans conformation relative to the C-C bond connecting the rings. While the trans conformation is generally more stable for 2,2'-bipyridine in the solid state and in solution, the cis conformation is necessary for chelation to a metal center. The introduction of the amino group at the 3-position can influence the electronic properties and conformational preferences of the molecule.
Detailed crystallographic data, including precise bond lengths and angles for this compound, are not available in the searched literature. However, the structures of related bipyridine and aminopyridine metal complexes have been extensively studied, providing insights into the expected coordination behavior of this ligand.[5][6][7][8][9]
Synthesis and Purification
The synthesis of this compound can be approached through established palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of biaryl compounds. Two primary strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthetic Workflow: Suzuki-Miyaura Coupling Approach
A plausible synthetic route involves the Suzuki-Miyaura coupling of a protected or unprotected 3-amino-2-halopyridine with a 2-pyridylboronic acid or its ester derivative. The use of unprotected aminopyridines in Suzuki couplings can be challenging due to potential catalyst inhibition, but optimized conditions can lead to good yields.
Synthetic Workflow: Two-Step Approach via Nitrobipyridine Intermediate
Another viable route involves the initial synthesis of a nitrobipyridine intermediate, followed by the reduction of the nitro group to an amine. This can be achieved by first performing a Suzuki coupling between a 2-halo-3-nitropyridine and a 2-pyridylboronic acid, followed by a reduction step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: [10][11]
-
To a degassed solution of the 3-amino-2-halopyridine (1.0 equiv) and the 2-pyridylboronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
General Procedure for the Reduction of a Nitropyridine: [12][13][14]
-
Dissolve the 3-nitro-2,2'-bipyridine intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal/acid reduction: Use a metal such as iron or tin in the presence of an acid like hydrochloric acid.
-
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
After the reaction, filter off the catalyst (if used) or neutralize the acid and remove any metal salts by filtration.
-
Extract the product into an organic solvent and purify as described below.
Purification
Purification of the crude this compound can be achieved through standard laboratory techniques.
Column Chromatography: [15][16][17][18][19][20]
-
Stationary Phase: Silica gel is commonly used. For basic compounds like amines, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of a tertiary amine (e.g., triethylamine) to prevent tailing and improve separation.[17]
-
Mobile Phase: A gradient of non-polar and polar solvents is typically employed. A common system is a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate gradually increased to elute the more polar product.[15]
Recrystallization: [1][21][22][23][24]
-
A suitable solvent or solvent pair should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvents for the recrystallization of amine compounds can include ethanol, acetone, or mixtures such as ethanol/water or hexane/ethyl acetate.[1][22][23][24] For basic compounds that are not soluble in common organic solvents, organic acids like acetic acid can sometimes be used.[21]
Spectroscopic and Reactivity Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling between the protons on the two pyridine rings. The protons on the aminopyridine ring would be influenced by the electron-donating amino group, generally leading to upfield shifts compared to the unsubstituted bipyridine. The N-H protons of the amino group would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum would display ten signals for the ten carbon atoms, unless there is accidental equivalence. The carbons attached to nitrogen atoms would appear in the downfield region of the aromatic spectrum. The carbon bearing the amino group would be shifted upfield compared to the corresponding carbon in the unsubstituted bipyridine due to the electron-donating effect of the amino group.[2][25][26][27]
Infrared (IR) Spectroscopy:
-
N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretching: The aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1350 cm⁻¹ range.
UV-Vis Spectroscopy:
-
Bipyridine and its derivatives exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system. The introduction of an amino group is expected to cause a red shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (171.20).
-
Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyridine rings. The presence of the amino group could also lead to characteristic fragmentation pathways.[3][28][29][30]
Reactivity: The this compound molecule possesses two main sites of reactivity: the nitrogen atoms of the pyridine rings and the exocyclic amino group.
-
Coordination Chemistry: The two nitrogen atoms of the bipyridine core act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals.[5][22] The presence of the amino group can influence the electronic properties of the resulting metal complexes and may also participate in coordination or intermolecular interactions.[5][6][7][8]
-
Reactivity of the Amino Group: The amino group can undergo various reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its detailed chemical and physical properties.
References
- 1. reddit.com [reddit.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Mass spectral fragmentation pattern of 2,2’-bipyridyls. VII. 2,2’-Dithiodipyridine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 6. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 9. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.org [mdpi.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Purification [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. 19755-53-4|2-Bromo-3-nitropyridine|BLD Pharm [bldpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. mdpi.com [mdpi.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 28. researchgate.net [researchgate.net]
- 29. 2,2'-Bipyridine [webbook.nist.gov]
- 30. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Aminobipyridines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a heterocyclic compound of significant interest in coordination chemistry and pharmaceutical research. Its structure combines the bidentate chelating properties of the 2,2'-bipyridine scaffold with the functional versatility of an amino group. This guide provides a summary of the expected spectroscopic characteristics of this compound based on available data for closely related isomers and general principles of NMR, IR, and mass spectrometry. Due to the limited availability of published experimental data for this compound, this document presents a detailed analysis of its isomer, 6-amino-2,2'-bipyridine, to serve as a valuable reference.
Spectroscopic Data of 6-amino-2,2'-bipyridine
As a close structural isomer, the spectroscopic data for 6-amino-2,2'-bipyridine provides a strong indication of the expected values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 6-amino-2,2'-bipyridine.
Table 1: ¹H NMR Data of 6-amino-2,2'-bipyridine in CDCl₃ (500 MHz) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.65 | s | - | H-6' |
| 8.25 | d | 7.9 | H-3' |
| 7.79-7.76 | m | - | H-4' |
| 7.71-7.70 | m | - | H-5 |
| 7.57 | t | 7.1 | H-4 |
| 7.26 | t | 7.1 | H-5' |
| 6.65 | d | 7.9 | H-3 |
| 4.53 | br s | - | -NH₂ |
Table 2: ¹³C NMR Data of 6-amino-2,2'-bipyridine in CDCl₃ (125 MHz) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 157.97 | C-6 |
| 156.38 | C-2 |
| 154.57 | C-2' |
| 149.11 | C-6' |
| 138.58 | C-4 |
| 136.73 | C-4' |
| 123.31 | C-5' |
| 120.94 | C-3' |
| 111.59 | C-5 |
| 108.87 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of an aminobipyridine would be characterized by the vibrational modes of the pyridine rings and the amino group. Key expected absorptions include:
-
N-H stretching: Typically observed in the 3500-3300 cm⁻¹ region as two bands for a primary amine.
-
C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
-
C-N stretching: This absorption is anticipated in the 1350-1250 cm⁻¹ range for aromatic amines.
-
N-H bending: A band in the 1650-1580 cm⁻¹ region is characteristic of a primary amine.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound (C₁₀H₉N₃) is expected to show a molecular ion peak [M]⁺ at m/z 171, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and NH₃, as well as cleavage of the bond between the two pyridine rings.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of about 250 ppm.
IR Spectroscopy (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a compound like this compound.
References
A Theoretical Deep Dive into the Electronic Landscape of [2,2'-Bipyridin]-3-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridin]-3-amine, an amino-substituted derivative of the versatile bidentate ligand 2,2'-bipyridine, presents a molecule of significant interest across various scientific domains, including medicinal chemistry and materials science. The introduction of the electron-donating amino group at the 3-position profoundly modulates the electronic structure and, consequently, the chemical reactivity and photophysical properties of the bipyridine framework. A thorough understanding of these electronic characteristics is paramount for the rational design of novel catalysts, therapeutic agents, and functional materials. This technical whitepaper provides a comprehensive overview of the theoretical studies elucidating the electronic properties of this compound, with a focus on insights derived from Density Functional Theory (DFT). It details the computational methodologies, presents key quantitative data on its electronic and optical properties, and offers visual representations of the underlying scientific workflows and concepts.
Introduction
2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. These complexes are integral to applications ranging from catalysis and solar energy conversion to the development of therapeutic agents.[1][2] The functionalization of the bipyridine scaffold allows for the fine-tuning of its steric and electronic properties. The addition of an amino (-NH2) group, as in this compound, introduces a potent electron-donating substituent, which significantly alters the electron density distribution across the molecule.[1]
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of such molecules at a quantum level.[1][3][4][5] These methods provide a detailed picture of molecular orbitals, energy levels, and reactivity indices, offering predictive power that can guide and rationalize experimental efforts. This guide synthesizes the theoretical understanding of this compound's electronic properties, providing a robust resource for researchers in the field.
Computational Methodologies and Protocols
The accurate theoretical prediction of molecular properties is critically dependent on the chosen computational approach. For substituted bipyridines, DFT has been shown to be a reliable method.[1][3][4] A standard and robust computational workflow for analyzing the electronic properties of this compound is outlined below.
Geometry Optimization
The initial and most crucial step in any computational analysis is the optimization of the molecule's ground-state geometry. This process seeks to find the lowest energy conformation of the molecule. A commonly employed and effective method involves the use of a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, in conjunction with a sufficiently large basis set, for instance, 6-311+G(d,p). Frequency calculations are subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[1]
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several reactivity indices can be calculated, including ionization potential (IP), electron affinity (EA), absolute electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.
-
Excited State Properties: To understand the optical properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths.[1]
A visual representation of this computational workflow is provided below.
Quantitative Electronic Properties
Theoretical studies reveal that the amino substituent significantly impacts the electronic properties of the 2,2'-bipyridine system.[1] The electron-donating nature of the -NH2 group leads to a general reduction in the HOMO-LUMO energy gap, which has profound implications for the molecule's reactivity and optical characteristics.[1]
Frontier Molecular Orbitals and Reactivity Descriptors
The calculated energies of the frontier molecular orbitals and the derived global reactivity descriptors for this compound, in comparison to the parent 2,2'-bipyridine, are summarized in the table below. The presence of the amino group raises the HOMO energy and lowers the HOMO-LUMO gap, indicating increased reactivity.[1]
| Property | Symbol | 2,2'-Bipyridine (Unsubstituted) | This compound | Unit |
| HOMO Energy | EHOMO | -6.53 | -5.71 | eV |
| LUMO Energy | ELUMO | -1.25 | -1.12 | eV |
| HOMO-LUMO Gap | ΔE | 5.28 | 4.59 | eV |
| Ionization Potential | IP | 6.53 | 5.71 | eV |
| Electron Affinity | EA | 1.25 | 1.12 | eV |
| Absolute Electronegativity | χ | 3.89 | 3.42 | eV |
| Chemical Hardness | η | 2.64 | 2.29 | eV |
| Global Electrophilicity Index | ω | 2.86 | 2.55 | eV |
Note: The values presented are representative and derived from DFT calculations. Actual experimental values may vary.
The logical dependence of these electronic analyses on a correctly optimized molecular geometry is crucial for the reliability of the results.
Optical Properties
The introduction of the amino group also influences the optical absorption properties of the bipyridine core. TD-DFT calculations predict a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) for this compound compared to the unsubstituted 2,2'-bipyridine.[1] This is a direct consequence of the reduced HOMO-LUMO gap, which requires less energy to induce an electronic transition.
| Molecule | Calculated λmax (nm) | Key Transition |
| 2,2'-Bipyridine | ~280 | π → π |
| This compound | > 300 | π → π with some charge transfer character |
Note: The specific λmax is dependent on the computational method and solvent model used.
Implications for Drug Development and Materials Science
The detailed electronic profile of this compound provided by theoretical studies has significant practical implications:
-
Drug Development: The molecule's ability to donate electrons and its surface electrostatic potential are key to its interactions with biological targets. The amino group can act as a hydrogen bond donor, enhancing binding affinity to proteins and other biomolecules. Understanding the electronic properties aids in the design of more potent and selective therapeutic agents.[6]
-
Ligand Design for Catalysis: The electron-donating nature of the amino group enhances the electron density on the nitrogen atoms of the pyridine rings. This can strengthen the bond to a metal center in a coordination complex, thereby modifying the catalytic activity of the metal.
-
Materials Science: The altered HOMO-LUMO gap and absorption spectrum make amino-substituted bipyridines candidates for use in organic light-emitting diodes (OLEDs), sensors, and photosensitizers.[7] The ability to tune these properties through functionalization is a cornerstone of modern materials design.
Conclusion
Theoretical studies, predominantly employing Density Functional Theory, provide a powerful and insightful framework for understanding the electronic properties of this compound. The introduction of the amino group at the 3-position induces significant changes in the electronic landscape of the bipyridine scaffold, most notably by increasing the HOMO energy and reducing the HOMO-LUMO energy gap.[1] These modifications enhance the molecule's reactivity and shift its optical absorption to longer wavelengths. The quantitative data and conceptual workflows presented in this guide offer a valuable resource for researchers and professionals, facilitating the rational design and application of this important molecule in drug development, catalysis, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Advent and Evolution of Amino-Substituted Bipyridines: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of amino-substituted bipyridines. These versatile ligands have garnered significant attention across diverse scientific disciplines, from coordination chemistry and catalysis to materials science and pharmacology. This document details seminal synthetic methodologies, explores their applications in drug development and fluorescent imaging, and presents key quantitative data in a structured format. Detailed experimental protocols for pivotal syntheses are provided, alongside graphical representations of synthetic pathways to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this important class of compounds.
Introduction: The Dawn of Bipyridine Chemistry
The journey of amino-substituted bipyridines begins with the discovery of their parent scaffold, 2,2'-bipyridine (bpy). First synthesized in 1888 by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate, 2,2'-bipyridine quickly became a cornerstone ligand in coordination chemistry due to its excellent chelating properties with a wide range of metal ions.[1] The initial syntheses were often low-yielding, but the intense red coloration observed upon complexation with iron(II) salts hinted at the rich coordination chemistry that lay ahead.[1] Early work focused on understanding the fundamental properties of bipyridine and its metal complexes, which laid the groundwork for the subsequent functionalization of the bipyridine core.
The introduction of substituents onto the bipyridine rings became a key strategy to modulate the electronic and steric properties of the resulting metal complexes. The amino group, being a strong electron-donating substituent, was of particular interest for its ability to influence the redox potentials and photophysical properties of these complexes. This has led to a rich history of synthetic exploration and a broad spectrum of applications for amino-substituted bipyridines.
The Historical Trajectory of Synthesis
The synthesis of amino-substituted bipyridines has evolved significantly since the initial derivatizations of the bipyridine core. Early methods were often arduous and produced low yields. However, the advent of modern cross-coupling reactions has revolutionized the synthesis of these valuable compounds.
Early Methodologies
Initial approaches to amino-substituted bipyridines often involved multi-step sequences starting from functionalized pyridines. These methods, while foundational, were often limited by harsh reaction conditions and modest yields. A significant challenge was the selective functionalization of the bipyridine scaffold.
Modern Synthetic Strategies
The development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, has provided highly efficient and versatile routes to a wide array of substituted bipyridines.[2][3][4] These methods allow for the precise installation of amino groups or their precursors at various positions on the bipyridine rings.
A notable advancement in the synthesis of symmetrically substituted bipyridines is the Ullmann coupling, which involves the copper-mediated homocoupling of halo-pyridines.[3] While effective, this method often requires high temperatures. More recent developments have focused on improving the efficiency and conditions of these coupling reactions.
The following diagram illustrates a generalized workflow for the synthesis of amino-substituted bipyridines via modern cross-coupling techniques.
Caption: Generalized workflow for modern synthesis of amino-substituted bipyridines.
Key Amino-Substituted Bipyridines and Their Synthesis
Several specific amino-substituted bipyridines have been extensively studied due to their interesting properties and applications.
4,4'-Diamino-2,2'-bipyridine
4,4'-Diamino-2,2'-bipyridine is a prominent example, valued for its electron-donating amino groups that significantly influence the properties of its metal complexes. An improved synthesis starting from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide has been reported, offering a substantial increase in yield compared to previous methods.[5] This two-step process involves the nitration of 2,2'-bipyridine N,N'-dioxide followed by a palladium-catalyzed reduction.
The synthetic pathway for 4,4'-Diamino-2,2'-bipyridine is depicted below.
Caption: Synthetic route to 4,4'-diamino-2,2'-bipyridine.
5,5'-Disubstituted-2,2'-bipyridines
Amino groups at the 5 and 5' positions have also been of great interest. Syntheses of 5,5'-diamino-2,2'-bipyridine have been achieved through the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst.[6][7] These symmetrically functionalized ligands are valuable building blocks for supramolecular assemblies and coordination polymers.
Applications in Drug Development and Beyond
The unique electronic properties and metal-chelating abilities of amino-substituted bipyridines have led to their exploration in various applications, particularly in the field of medicine and materials science.
Anticancer Agents
Mixed-ligand palladium(II) complexes incorporating 2,2'-bipyridine and amino acids have demonstrated potential as anticancer agents.[8] These complexes have shown growth inhibition against various tumor cell lines, with some exhibiting better inhibitory doses than cisplatin.[8] The amino-substituted bipyridine ligands can modulate the electronic properties and bioavailability of the metal complexes, influencing their therapeutic efficacy.
Fluorescent Indicators and Cellular Imaging
Amino-substituted bipyridines have been developed as fluorescent indicators for metal ions, such as Zn(II).[9] The fluorescence properties of these ligands can change significantly upon metal binding, allowing for the detection and imaging of metal ions in biological systems.[9] For example, certain amino-substituted bipyridine ligands have been used for the fluorescence imaging of prostate cells, leveraging the differential zinc concentrations between healthy and cancerous tissues.[9]
Catalysis
Bipyridine ligands are widely used in transition metal catalysis.[10][11] The introduction of amino substituents can fine-tune the catalytic activity of the metal center by altering its electronic environment.[12] This has implications for a wide range of organic transformations, including cross-coupling reactions and polymerization.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of selected amino-substituted bipyridines.
Table 1: Synthesis of 4,4'-Diamino-2,2'-bipyridine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4,4′-Dinitro-2,2′-bipyridine-N,N′-dioxide | Pd/C (10%), Hydrazine hydrate, Ethanol, Reflux | 4,4′-Diamino-2,2′-bipyridine | 85 |
Table 2: Properties of Selected Amino-Substituted Bipyridines
| Compound | Melting Point (°C) | Key Spectroscopic Data | Application | Reference |
| 4-Amino-2,2'-bipyridine | 128 | - | Ligand | [13] |
| 4,4'-Diamino-2,2'-bipyridine | - | - | Ligand for metal complexes | [5] |
| 5,5'-Diamino-2,2'-bipyridine | - | - | Building block for supramolecular assemblies | [6][7] |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key amino-substituted bipyridines, as adapted from the literature.
Synthesis of 4,4′-Dinitro-2,2′-bipyridine-N,N′-dioxide[6]
-
Materials: 2,2′-bipyridine-N,N′-dioxide, concentrated sulfuric acid, fuming nitric acid.
-
Procedure:
-
To a cooled (ice bath) mixture of 2,2′-bipyridine-N,N′-dioxide in concentrated sulfuric acid, slowly add fuming nitric acid.
-
Allow the reaction mixture to warm to room temperature and then heat as specified in the literature.
-
Pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Collect the yellow precipitate by filtration, wash with water, and dry.
-
Synthesis of 4,4′-Diamino-2,2′-bipyridine[6]
-
Materials: 4,4′-Dinitro-2,2′-bipyridine-N,N′-dioxide, 10% Palladium on carbon (Pd/C), hydrazine hydrate, ethanol.
-
Procedure:
-
Suspend 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide and 10% Pd/C in ethanol.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Add hydrazine hydrate dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for the specified time.
-
Filter the hot solution through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Conclusion and Future Outlook
The field of amino-substituted bipyridines has grown from fundamental synthetic explorations to a mature area of research with significant practical applications. The development of efficient synthetic methods has been crucial in unlocking the potential of these versatile ligands. Their tunable electronic properties continue to make them attractive candidates for use in catalysis, materials science, and medicine.
Future research is likely to focus on the development of novel amino-substituted bipyridine architectures with tailored properties for specific applications. This includes the design of more sophisticated ligands for targeted drug delivery, highly efficient catalysts for green chemistry, and advanced materials with unique photophysical and electronic properties. The rich history and ongoing innovation in this field suggest that amino-substituted bipyridines will remain a vibrant and impactful area of chemical science for the foreseeable future.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Some mixed-ligand palladium(II) complexes of 2,2'-bipyridine and amino acids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using BpyAla to generate copper artificial metalloenzymes: a catalytic and structural study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01648J [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (2,2'-Bipyridin)-4-amine | C10H9N3 | CID 1236680 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Coordination Chemistry of [2,2'-Bipyridin]-3-amine with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of [2,2'-Bipyridin]-3-amine with a range of transition metals. The introduction of an amino group at the 3-position of the 2,2'-bipyridine scaffold significantly influences the electronic properties, coordination behavior, and potential applications of the resulting metal complexes. This document details the synthesis, structural characteristics, and physicochemical properties of these compounds, offering valuable insights for researchers in coordination chemistry, materials science, and drug development.
Introduction to this compound as a Ligand
This compound is an unsymmetrical bidentate N,N-chelating ligand. The pyridine rings provide the primary coordination sites for metal ions, forming a stable five-membered chelate ring, a characteristic feature of 2,2'-bipyridine-based ligands. The presence of the amino group at the 3-position introduces several key features:
-
Electronic Effects: The amino group is an electron-donating group, which can increase the electron density on the bipyridine ring system. This, in turn, can affect the redox properties of the metal center and the energy of metal-to-ligand charge transfer (MLCT) bands in the electronic spectra of the complexes.
-
Steric Influence: The amino group can exert steric effects that influence the coordination geometry and the packing of the complexes in the solid state.
-
Hydrogen Bonding: The amino group can participate in intra- and intermolecular hydrogen bonding, which can play a crucial role in the supramolecular assembly and crystal packing of the complexes.
-
Post-Coordination Functionalization: The reactive amino group provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures and the attachment of biologically active moieties.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of counter-ions can influence the final product.
General Synthetic Workflow
A Technical Guide to the Synthesis of Novel [2,2'-Bipyridin]-3-amine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, characterization, and potential applications of novel [2,2'-Bipyridin]-3-amine derivatives. This class of compounds, featuring a versatile bipyridine scaffold, is of significant interest in medicinal chemistry due to its wide-ranging biological activities, including antimicrobial and antitumor properties. The strategic introduction of the amino group at the 3-position of the 2,2'-bipyridine core provides a key pharmacophore for interaction with various biological targets and a versatile handle for further chemical modifications.
This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and tabulated quantitative data to facilitate the efficient synthesis and exploration of these promising compounds. Furthermore, it visualizes key synthetic pathways and potential mechanisms of action through signaling pathway diagrams to aid in the rational design of new therapeutic agents.
Core Synthetic Strategies
The synthesis of the this compound core and its derivatives is most effectively achieved through a two-step process. This methodology involves the initial construction of a 3-nitro-[2,2'-bipyridine] intermediate via palladium-catalyzed cross-coupling reactions, followed by the reduction of the nitro group to the desired amine.
Step 1: Palladium-Catalyzed Cross-Coupling for 3-Nitro-[2,2'-bipyridine] Synthesis
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aryl and heteroaryl moieties. The Stille and Suzuki-Miyaura coupling reactions are particularly well-suited for the synthesis of the 3-nitro-[2,2'-bipyridine] precursor.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. For the synthesis of 3-nitro-[2,2'-bipyridine], this typically involves the reaction of 2-(tributylstannyl)pyridine with a 2-halo-3-nitropyridine. The Stille coupling is known for its tolerance of a wide variety of functional groups and generally proceeds under mild conditions.
-
Suzuki-Miyaura Coupling: This powerful method couples an organoboron compound (boronic acid or ester) with an organohalide. While highly effective, challenges can arise from the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. The stability of the required pyridylboronic acids can also be a consideration.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group on the 3-nitro-[2,2'-bipyridine] intermediate to the corresponding amine is a critical final step. Several methods are available, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acidic media, are effective for this transformation and are often used when catalytic hydrogenation is not suitable.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these conditions for their specific substrates and desired derivatives.
Protocol 1: Synthesis of 3-Nitro-[2,2'-bipyridine] via Stille Coupling
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
2-(Tributylstannyl)pyridine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-3-nitropyridine, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous and degassed toluene via syringe, followed by the addition of 2-(tributylstannyl)pyridine.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-[2,2'-bipyridine].
Protocol 2: Reduction of 3-Nitro-[2,2'-bipyridine] to this compound
Materials:
-
3-Nitro-[2,2'-bipyridine] (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend 3-nitro-[2,2'-bipyridine] in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by crystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives.
Table 1: Synthesis of this compound Precursors and Core Structure
| Compound | Starting Materials | Coupling Method | Yield (%) | Melting Point (°C) | Reference |
| 6,6′-Dimethyl-3-nitro-2,2′-bipyridine | 6-Methyl-2-trimethylstannylpyridine, 2-Chloro-6-methyl-3-nitropyridine | Stille | - | - | [1] |
| 3-Amino-6,6′-dimethyl-2,2′-bipyridine | 6,6′-Dimethyl-3-nitro-2,2′-bipyridine | Reduction | - | - | [1] |
Table 2: Characterization Data for Selected this compound Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 3-Amino-6,6′-dimethyl-2,2′-bipyridine | C₁₂H₁₃N₃ | 199.25 | Amine protons at ~δ 6.5 in acetone-d₆ | - |
Note: Detailed spectroscopic data for a wide range of novel derivatives is often specific to individual research publications. The data presented here is representative.
Visualization of Synthetic Pathways and Biological Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the synthetic workflows and potential signaling pathways targeted by these compounds.
Caption: General synthetic workflow for novel this compound derivatives.
References
Functionalization of the Amino Group on [2,2'-Bipyridin]-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for the functionalization of the amino group on the [2,2'-bipyridin]-3-amine core. This versatile scaffold is of significant interest in medicinal chemistry, materials science, and catalysis due to the unique electronic and coordination properties imparted by the bipyridine unit and the reactive handle provided by the 3-amino substituent. This document details key synthetic transformations including N-acylation, N-alkylation, N-arylation, and diazotization, offering structured data, detailed experimental protocols, and visual representations of reaction pathways to facilitate practical laboratory applications.
Overview of Functionalization Strategies
The amino group at the 3-position of the 2,2'-bipyridine scaffold is a nucleophilic center that can undergo a variety of chemical transformations. These modifications are crucial for tuning the steric and electronic properties of the molecule, enabling its use as a ligand for metal complexes, a pharmacophore in drug discovery, or a building block for advanced materials. The primary functionalization strategies discussed in this guide are:
-
N-Acylation: The reaction of the primary amine with acylating agents to form amides.
-
N-Alkylation: The introduction of alkyl groups to the nitrogen atom.
-
N-Arylation: The formation of a carbon-nitrogen bond with an aryl group, typically through metal-catalyzed cross-coupling reactions.
-
Diazotization: The conversion of the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles.
N-Acylation
N-acylation is a robust method to introduce a wide variety of functional groups onto the bipyridine scaffold, thereby modifying its electronic properties and providing further handles for diversification. This can be achieved using either acyl chlorides or carboxylic acids activated with coupling agents.
Quantitative Data for N-Acylation
| Reagent Type | Acylating Agent | Coupling Agent | Base | Solvent | Temp. (°C) | Product | Ref. |
| Acyl Chloride | Various Acyl Chlorides | - | Anhydrous K₂CO₃ | CH₂Cl₂ | 0 | 3-Acylamino-2,2'-bipyridine derivatives | [1] |
| Carboxylic Acid | Various Carboxylic Acids | HATU | DIEA | DMF | RT | 3-Acylamino-2,2'-bipyridine derivatives | [1] |
Experimental Protocols for N-Acylation
Protocol 2.2.1: N-Acylation using Acyl Chlorides [1]
-
Dissolve this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: N-Acylation using Carboxylic Acids and HATU [1]
-
To a solution of the desired carboxylic acid (1.2 eq.), this compound (1.0 eq.), and HATU (1.2 eq.) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-acyl derivative.
N-Alkylation
The introduction of alkyl substituents on the amino group can be achieved through several methods, including reactions with alkyl halides or reductive amination with aldehydes and ketones. Catalytic methods using alcohols as alkylating agents are also emerging as a greener alternative.
Quantitative Data for N-Alkylation
| Method | Alkylating Agent | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Product | Ref. |
| Catalytic | Alkyl Alcohol | Heterogeneous Cu-Ni/Al₂O₃ | (Optional) | 120-400 | N-Alkylated aminopyridine | [2] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloroethane | RT | N-Alkyl-[2,2'-bipyridin]-3-amine | [3] |
Experimental Protocols for N-Alkylation
Protocol 3.2.1: Catalytic N-Alkylation with Alcohols (Adapted from[2])
-
Prepare a heterogeneous catalyst (e.g., 30% Cu-5% Ni/Al₂O₃).
-
Mix this compound with an excess of the desired alkyl alcohol (as the alkylating agent and solvent).
-
Pass the mixture through a heated reactor containing the catalyst bed at a temperature between 120-400 °C.
-
Collect the product stream and remove the excess alcohol under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3.2.2: Reductive Amination with Aldehydes or Ketones (Adapted from[3])
-
Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines.[4] This methodology can be applied to couple this compound with a variety of aryl and heteroaryl halides.
Quantitative Data for N-Arylation
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product | Ref. |
| Ar-Br/Cl | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-120 | N-Aryl-[2,2'-bipyridin]-3-amine | [4][5] |
Experimental Protocol for Buchwald-Hartwig N-Arylation (Adapted from[6])
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), the appropriate phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.2 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude N-aryl bipyridine derivative by column chromatography.
Diazotization and Subsequent Reactions
Diazotization of this compound converts the amino group into a diazonium salt, an excellent leaving group (N₂) that can be substituted by various nucleophiles.[6] This opens up pathways to a wide range of 3-substituted 2,2'-bipyridines that are otherwise difficult to access. The Sandmeyer reaction, which utilizes copper(I) salts, is a classic example of such a transformation.[7]
Quantitative Data for Diazotization and Sandmeyer Reactions
| Reagent | Copper(I) Salt | Solvent | Temp. (°C) | Product | Ref. |
| NaNO₂, H⁺ | CuCl | HCl(aq) | 0-5 then heat | 3-Chloro-[2,2'-bipyridine] | [6][8] |
| NaNO₂, H⁺ | CuBr | HBr(aq) | 0-5 then heat | 3-Bromo-[2,2'-bipyridine] | [6][8] |
| NaNO₂, H⁺ | CuCN | KCN(aq) | 0-5 then heat | [2,2'-Bipyridine]-3-carbonitrile | [6][8] |
Experimental Protocol for Diazotization and Sandmeyer Reaction (Adapted from[10])
-
Diazotization:
-
Dissolve this compound (1.0 eq.) in a suitable concentrated acid (e.g., HCl for chlorination, HBr for bromination) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water.
-
Add the NaNO₂ solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. This cold solution should be used immediately in the next step.
-
-
Sandmeyer Reaction (Substitution):
-
In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) (1.2 eq.) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring.
-
After the addition is complete, gently warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography or distillation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Materials Science: A Technical Guide to [2,2'-Bipyridin]-3-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a heterocyclic compound featuring a bipyridine scaffold, a well-established chelating ligand in coordination chemistry, functionalized with a primary amine group.[1] This unique combination of a metal-coordinating moiety and a reactive functional group positions this compound as a versatile building block for the design and synthesis of advanced materials with tailored properties. While direct applications of this specific isomer are an emerging area of research, its inherent chemical characteristics suggest significant potential across various domains of materials science, including catalysis, polymer science, sensor technology, and the development of metal-organic frameworks (MOFs). This technical guide consolidates the available knowledge on aminobipyridines and provides a comprehensive overview of the potential applications, experimental methodologies, and expected performance of materials incorporating this compound.
Synthesis and Properties
The synthesis of this compound can be approached through several established synthetic routes in organic chemistry, primarily revolving around palladium-catalyzed cross-coupling reactions.[1] The choice of strategy often depends on the availability of starting materials. Common methods include the Stille coupling or Buchwald-Hartwig amination.
The bipyridine core provides a rigid and planar structure, while the amine group introduces a site for hydrogen bonding and further chemical modification. The nitrogen atoms of the pyridine rings act as excellent coordination sites for a wide range of metal ions.
Potential Applications in Materials Science
Coordination Polymers and Catalysis
The bipyridine unit of this compound is a classic bidentate ligand, capable of forming stable complexes with various transition metals.[2] This property makes it an ideal candidate for constructing coordination polymers and for the development of novel catalysts. The amino group can further influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity or selectivity.
Potential Applications:
-
Homogeneous and Heterogeneous Catalysis: Metal complexes of this compound could be employed as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The amine group could be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.
-
Supramolecular Assemblies: The ability to both coordinate metals and form hydrogen bonds through the amine group allows for the creation of complex supramolecular architectures with interesting photophysical or host-guest properties.
Table 1: Hypothetical Catalytic Performance of a Palladium Complex of this compound in a Suzuki-Miyaura Coupling Reaction.
| Catalyst Loading (mol%) | Substrate 1 (Aryl Bromide) | Substrate 2 (Arylboronic Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Toluene | 100 | 12 | 95 |
| 0.5 | 4-Bromoanisole | Phenylboronic acid | Toluene | 100 | 24 | 92 |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | DMF | 120 | 8 | 98 |
Experimental Protocol: Synthesis of a Palladium(II) Complex with this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Palladium Precursor: To the stirred solution, add a solution of PdCl₂(CH₃CN)₂ (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, reduce the solvent volume under vacuum. Add diethyl ether to precipitate the product.
-
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the desired palladium complex.
Caption: Synthetic workflow for a palladium complex.
Functional Polymers
The primary amine group of this compound is a versatile functional handle for incorporation into or grafting onto polymer backbones.[3] This allows for the development of functional polymers with metal-binding capabilities, altered solubility, or specific adhesive properties.
Potential Applications:
-
Metal-Chelating Resins: Polymers functionalized with this compound can be used for the selective extraction of metal ions from aqueous solutions, with applications in water purification and heavy metal remediation.
-
Stimuli-Responsive Materials: The protonation/deprotonation of the amino group and the coordination of metal ions can be used to create polymers that respond to changes in pH or the presence of specific metal ions, leading to changes in solubility, conformation, or color.
-
Adhesive and Coating Materials: The amine functionality can enhance the adhesion of polymers to various surfaces through hydrogen bonding and other polar interactions.
Table 2: Hypothetical Metal Ion Adsorption Capacity of a Polymer Functionalized with this compound.
| Metal Ion | pH | Adsorption Capacity (mg/g) | Adsorption Efficiency (%) |
| Cu(II) | 6 | 150 | 98 |
| Ni(II) | 6 | 125 | 95 |
| Zn(II) | 6 | 110 | 92 |
| Pb(II) | 5 | 180 | 99 |
Experimental Protocol: Functionalization of a Chloromethylated Polystyrene Resin
-
Resin Preparation: Swell chloromethylated polystyrene resin in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Mixture: In a separate flask, dissolve this compound (2.0 eq. to chloromethyl groups) and a non-nucleophilic base such as triethylamine (2.5 eq.) in anhydrous DMF.
-
Reaction: Add the solution of the amine to the swollen resin. Heat the mixture at 80°C for 48 hours with gentle stirring.
-
Work-up: After cooling to room temperature, filter the resin and wash sequentially with DMF, water, methanol, and DCM.
-
Drying: Dry the functionalized resin under vacuum at 60°C.
Caption: Functionalization of a polymer resin.
Fluorescent Materials and Sensors
Bipyridine derivatives are known to exhibit interesting photophysical properties, and their fluorescence can be modulated by the presence of metal ions or changes in the local environment.[4][5] The introduction of an amino group, an electron-donating group, can further tune these properties.
Potential Applications:
-
Fluorescent Probes: this compound and its derivatives could serve as "turn-on" or "turn-off" fluorescent sensors for the detection of specific metal ions.[4] The coordination of a metal ion to the bipyridine unit can lead to a significant change in the fluorescence quantum yield or emission wavelength.
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of this compound could be investigated as emissive materials in OLEDs. The amine group could be used to improve charge injection or transport properties.
Table 3: Hypothetical Photophysical Properties of this compound and its Zinc Complex.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | 310 | 420 | 0.15 |
| [Zn(this compound)₂]²⁺ | 325 | 450 | 0.65 |
Experimental Protocol: Evaluation of a Fluorescent Metal Ion Sensor
-
Stock Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) and various metal perchlorate salts in water.
-
Titration: In a cuvette, place a solution of this compound. Record its fluorescence spectrum.
-
Addition of Metal Ions: Add incremental amounts of a metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and limit of detection.
Caption: Workflow for evaluating a fluorescent sensor.
Metal-Organic Frameworks (MOFs)
The dual functionality of this compound makes it an attractive building block for the synthesis of functional MOFs.[6][7] The bipyridine unit can act as a strut, connecting metal nodes, while the amine groups can decorate the pores of the MOF, imparting specific properties.
Potential Applications:
-
Gas Storage and Separation: The amine groups within the pores of a MOF can enhance the selective adsorption of CO₂ over other gases like N₂ or CH₄ through favorable dipole-quadrupole interactions.
-
Catalysis: The amine groups can act as basic catalytic sites, or they can be used to anchor catalytically active metal nanoparticles within the MOF structure.
-
Sensing: MOFs containing this compound could be designed as chemical sensors where the interaction of an analyte with the amine groups or the metal centers leads to a detectable change in the MOF's properties, such as its luminescence or conductivity.
Table 4: Hypothetical CO₂ Adsorption Data for a MOF Functionalized with this compound.
| Gas | Adsorption Capacity at 298 K, 1 bar (mmol/g) | Selectivity (CO₂/N₂) |
| CO₂ | 3.5 | 50 |
| N₂ | 0.07 | - |
| CH₄ | 0.5 | 7 |
Experimental Protocol: Synthesis of a this compound Functionalized MOF
-
Reaction Mixture: In a glass vial, dissolve a metal salt (e.g., Zn(NO₃)₂·6H₂O) and this compound in a solvent mixture, typically DMF and ethanol.
-
Solvothermal Synthesis: Seal the vial and heat it in an oven at a specific temperature (e.g., 100°C) for a designated period (e.g., 24-72 hours).
-
Isolation: After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF and then with a volatile solvent like acetone.
-
Activation: Exchange the solvent within the pores by immersing the crystals in a low-boiling-point solvent (e.g., chloroform) for several days, followed by heating under vacuum to remove the solvent and activate the MOF for gas adsorption measurements.
Caption: General workflow for MOF synthesis.
Conclusion
This compound is a promising and versatile building block for materials science. Its unique combination of a metal-chelating bipyridine core and a reactive amino group opens up a vast design space for the creation of functional materials. While the direct application of this specific isomer is still in its early stages, the foundational knowledge of aminobipyridine chemistry strongly suggests its potential in catalysis, polymer functionalization, fluorescent sensing, and the development of advanced porous materials like MOFs. Further research into the synthesis and material integration of this compound is poised to unlock novel materials with enhanced performance and functionalities, contributing to advancements across a wide range of scientific and technological fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemosensory Properties of New Cyanosubstituted 2,2'-Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of [2,2'-Bipyridin]-3-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The [2,2'-bipyridine] scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile coordination chemistry and tunable electronic properties. The introduction of an amine group, particularly at the 3-position, creates a unique pharmacophore with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of [2,2'-Bipyridin]-3-amine and its analogs, with a focus on their anticancer, antimicrobial, and anti-Alzheimer's disease properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Induction of Apoptosis and Cellular Disruption
Derivatives of 2,2'-bipyridine have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can trigger cell death through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Quantitative Anticancer Activity Data
The cytotoxic effects of various [2,2'-bipyridine] analogs have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Poly(2,2′-bipyridyl) Ligands | Jurkat | Potent (Specific value not provided) | [1] |
| MOLT-4 | Potent (Specific value not provided) | [1] | |
| U937 | Potent (Specific value not provided) | [1] | |
| HeLa S3 | Potent (Specific value not provided) | [1] | |
| A549 | Potent (Specific value not provided) | [1] | |
| 5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Pancreatic cancer cells (in vivo) | Effective at 8 µM | [2] |
| Pyridine Derivatives | A375 (Melanoma) | 1.5 - 91.9 nM | [3] |
| M14 (Melanoma) | 1.7 - 82.4 nM | [3] | |
| RPMI 7951 (Melanoma) | 1.7 nM | [3] | |
| MCF7 (Breast Cancer) | 0.91 - 4.75 µM | [3] | |
| MDA-MB-231 (Breast Cancer) | 0.0046 - 9.0 µM | [3] | |
| NPS Derivatives (2,2'-Bipyridine) | HepG2 (Hepatocellular Carcinoma) | 71.43 - 154.42 ng/mL | [4][5] |
| Pt(IV) complexes with dimethyl-substituted 2,2'-bipyridine | Ovarian cancer (OVCAR-3) | 7.34 µM | [6] |
| Colon cancer (HCT-116) | 8.17 µM | [6] | |
| Leukemia (K-562 to RPMI-8226) | 33.6 - 60.2 µM | [6] |
Signaling Pathway for Apoptosis Induction
The induction of apoptosis by 2,2'-bipyridine derivatives often proceeds through a cascade of intracellular events. A common pathway involves the generation of ROS, leading to mitochondrial membrane depolarization and the subsequent activation of caspases, which are key executioners of apoptosis.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
[2,2'-Bipyridine] derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and to disrupt cellular membranes.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Unsaturated Carboxylate Complexes with 2,2′-Bipyridine | Candida albicans | 128 | [8] |
| Escherichia coli | 128 | [8] | |
| Staphylococcus aureus | 128 | [8] | |
| Alkyl Pyridinol Derivatives | Staphylococcus aureus / MRSA | 0.5 - 32 | [9] |
| Amphiphilic 2,2'-bipyridyl monoammonium salts | Various bacteria | Optimal with alkyl chain length of 13-16 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound analog stock solution
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the bipyridine analog in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-Alzheimer's Disease Activity: A Multifunctional Approach
The complex etiology of Alzheimer's disease (AD) necessitates the development of multifunctional therapeutic agents. [2,2'-Bipyridyl] derivatives are promising candidates due to their ability to chelate metal ions involved in amyloid-beta (Aβ) aggregation and to inhibit key enzymes like acetylcholinesterase (AChE).[12]
Quantitative Anti-Alzheimer's Disease Activity Data
The inhibitory activities against Aβ aggregation and AChE are key indicators of the potential of these compounds for AD therapy.
| Compound | Target | IC50 (µM) | Inhibition (%) | Reference |
| 3,3'-diamino-2,2'-bipyridine derivative 4d | Self-induced Aβ1-42 aggregation | 9.4 | [12] | |
| Cu2+-induced Aβ1-42 aggregation | 66.2 | [12] | ||
| 7-hydroxy-chromone derivatives with pyridine moiety | Acetylcholinesterase (AChE) | 0.71 - 9.8 | [13] | |
| Butyrylcholinesterase (BuChE) | 0.006 - 1.9 | [13] | ||
| Thieno[2,3‐b]pyridine amine derivatives | Acetylcholinesterase (AChE) | 1.55 | [13] | |
| Butyrylcholinesterase (BuChE) | 0.23 | [13] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound analog
-
Phosphate buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate the AChE enzyme with various concentrations of the bipyridine analog in the buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the compound.
Experimental Protocol: Aβ Aggregation Inhibition Assay
The Thioflavin T (ThT) fluorescence assay is a common method to monitor Aβ fibril formation and to screen for aggregation inhibitors.[15]
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) solution
-
This compound analog
-
Assay buffer
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Incubation: Incubate the Aβ peptide with and without the bipyridine analog at 37°C with continuous shaking to induce aggregation.
-
ThT Binding: At various time points, add ThT solution to the samples.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of aggregation and determine the inhibitory effect of the compound.
This technical guide provides a foundational understanding of the diverse biological activities of this compound and its analogs. The provided data, protocols, and diagrams are intended to facilitate further research and development in the fields of oncology, infectious diseases, and neurodegenerative disorders. The versatility of the bipyridine scaffold, coupled with the strategic placement of the amino group, offers a promising platform for the design of next-generation therapeutics.
References
- 1. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. QSAR and CAMM study of amphiphilic antimicrobially active 2,2'-bipyridyl monoammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. attogene.com [attogene.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of [2,2'-Bipyridin]-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of [2,2'-Bipyridin]-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis of bipyridines is a cornerstone in the development of novel ligands for catalysis, functional materials, and as scaffolds for pharmaceuticals.[1][2][3] The introduction of an amino group at the 3-position of the 2,2'-bipyridine scaffold offers a valuable point for further functionalization, making this a key intermediate in drug discovery and materials science. This protocol outlines the coupling of 2-chloro-3-aminopyridine with a suitable 2-pyridylboronic acid derivative. While the Suzuki coupling for bipyridine synthesis can be challenging due to product inhibition of the catalyst, this protocol is designed to be robust and efficient.[1][4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[5] In the context of bipyridine synthesis, it provides a convergent and modular approach. The synthesis of asymmetrically substituted bipyridines, such as this compound, is of significant interest. The presence of the amino group can, however, present challenges in Suzuki couplings, though reactions with aminopyridines have been successfully demonstrated under optimized conditions.[6] This protocol provides a reliable method for the synthesis of this compound, a valuable building block for further chemical exploration.
Data Presentation
The following table summarizes the key quantitative data for the Suzuki coupling synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloro-3-aminopyridine | 1.0 equivalent | Starting material. |
| 2-Pyridylboronic Acid | 1.2 equivalents | Coupling partner. An excess is used to drive the reaction to completion. |
| Catalyst System | ||
| Pd(PPh₃)₄ | 5 mol % | Palladium catalyst. Other catalysts like Pd₂(dba)₃ with a suitable phosphine ligand can also be effective.[5] |
| Base | ||
| Sodium Carbonate (Na₂CO₃) | 2.0 equivalents | Aqueous solution (e.g., 2 M). Other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can also be used.[6][7] |
| Solvent System | ||
| 1,4-Dioxane/Water | 4:1 (v/v) | A common solvent mixture for Suzuki couplings. |
| Reaction Conditions | ||
| Temperature | 90-100 °C | The reaction is heated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst. |
| Yield | ||
| Expected Yield | 60-85% | Yields can vary depending on the purity of starting materials and the strict adherence to inert atmosphere conditions. Successful coupling of 2-chloro-3-aminopyridine with phenylboronic acid has been reported with an 86% yield under similar conditions.[6] |
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloro-3-aminopyridine and 2-pyridylboronic acid.
Materials:
-
2-Chloro-3-aminopyridine
-
2-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Prepare a 2 M aqueous solution of sodium carbonate.
-
To the reaction flask, add anhydrous 1,4-dioxane and the 2 M sodium carbonate solution in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of Na₂CO₃ solution for a 1 mmol scale reaction). The total volume should be sufficient to ensure proper stirring.
-
The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 90-100 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 4. preprints.org [preprints.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Asymmetric Bipyridine Synthesis via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of asymmetric, and specifically axially chiral, bipyridines using atroposelective Negishi coupling. This powerful palladium-catalyzed cross-coupling reaction enables the enantioselective formation of C-C bonds between pyridine moieties, yielding valuable chiral ligands and building blocks for drug discovery and materials science.
Introduction to Asymmetric Negishi Coupling for Bipyridine Synthesis
The Negishi coupling is a versatile and powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of asymmetric bipyridines, this typically involves the cross-coupling of a pyridylzinc reagent with a halopyridine.[1] The reaction is known for its mild conditions, high yields, and excellent functional group tolerance.[1]
The synthesis of axially chiral bipyridines, a class of molecules with restricted rotation around the C-C bond connecting the two pyridine rings, requires an enantioselective approach. Atroposelective Negishi coupling has emerged as a key strategy to achieve this. This is accomplished by employing a chiral catalyst system, typically a palladium precursor in complex with a chiral phosphine ligand.[2] The chiral ligand creates a stereochemically defined environment around the metal center, directing the coupling to favor the formation of one atropisomer over the other, resulting in a high enantiomeric excess (ee).[2]
A notable application of this methodology is in the synthesis of complex pharmaceutical intermediates, such as the KRAS G12C covalent inhibitor GDC-6036, where a highly atroposelective Negishi coupling is employed to construct the key C-C bond between a functionalized pyridine and a quinazoline moiety.[2] This highlights the industrial relevance and potential of this advanced synthetic strategy.
Key Parameters for Successful Atroposelective Negishi Coupling
Several factors are crucial for achieving high yield and enantioselectivity in the asymmetric Negishi coupling for bipyridine synthesis:
-
Chiral Ligand: The choice of the chiral phosphine ligand is paramount. Ligands from the Walphos family, for example, have proven effective in inducing high atroposelectivity in the synthesis of chiral biaryl compounds.[2] The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction.
-
Palladium Precursor: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.
-
Organozinc Reagent Quality: The purity and reactivity of the pyridylzinc reagent are critical for a successful coupling reaction. These reagents can be prepared in situ from the corresponding halopyridine.[1]
-
Reaction Conditions: Solvent, temperature, and reaction time must be carefully optimized to maximize both yield and enantioselectivity. Anhydrous and oxygen-free conditions are essential due to the sensitivity of the organometallic reagents and catalysts.
Quantitative Data Summary
The following table summarizes representative quantitative data for an atroposelective Negishi coupling reaction, based on the synthesis of a key intermediate for GDC-6036, which involves the coupling of a pyridine and a quinazoline moiety.[2]
| Entry | Chiral Ligand | Palladium Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | W057-2 | Pd(OAc)₂ | Toluene | 80 | 18 | >95 | 98 |
Data is illustrative and based on a specific, highly optimized industrial synthesis. Results may vary depending on the specific bipyridine substrates.
Experimental Protocols
The following are detailed protocols for the key steps in an asymmetric Negishi coupling for the synthesis of an axially chiral bipyridine derivative.
Protocol 1: General Procedure for the in situ Preparation of a Pyridylzinc Reagent
Materials:
-
2-Halopyridine derivative (1.0 equiv)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes (1.05 equiv)
-
Zinc chloride (ZnCl₂), 0.5 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the 2-halopyridine derivative in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi or sec-BuLi solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
To the resulting pyridyllithium species, add the ZnCl₂ solution in THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the pyridylzinc reagent is ready for use in the subsequent Negishi coupling reaction.
Protocol 2: General Procedure for Atroposelective Negishi Coupling
Materials:
-
Pyridylzinc reagent solution (from Protocol 1, ~1.0 equiv)
-
Halopyridine derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Chiral phosphine ligand (e.g., a Walphos-type ligand) (0.04 equiv)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the palladium(II) acetate and the chiral phosphine ligand in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
To the pre-formed catalyst, add the halopyridine derivative.
-
Slowly add the solution of the pyridylzinc reagent (from Protocol 1) to the catalyst/halopyridine mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired axially chiral bipyridine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Asymmetric Negishi Coupling
Caption: Catalytic cycle for the asymmetric Negishi coupling.
Experimental Workflow for Asymmetric Bipyridine Synthesis
Caption: Experimental workflow for asymmetric bipyridine synthesis.
References
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Bipyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[2] The bipyridine moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[3] The introduction of an amino group to the bipyridine core can significantly modulate a molecule's physicochemical properties, such as solubility and basicity, and provide a vector for further functionalization, making the Buchwald-Hartwig amination a key strategy in the development of novel therapeutics.[4]
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination for the functionalization of bipyridine scaffolds, including detailed protocols and a summary of reaction conditions and yields.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium amide complex, and reductive elimination to yield the desired aminobipyridine and regenerate the Pd(0) catalyst.
Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of various halobipyridine substrates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and, in the case of dihalobipyridines, controlling regioselectivity.
| Entry | Bipyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-2,2'-bipyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | Fictionalized example based on general procedures |
| 2 | 6,6'-Dibromo-2,2'-bipyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 88 (mono), 5 (di) | Fictionalized example based on general procedures |
| 3 | 4-Chloro-2,2'-bipyridine | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | 80 | 12 | 92 | Fictionalized example based on general procedures |
| 4 | 5-Iodo-2,2'-bipyridine | Piperidine | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 8 | 85 | Fictionalized example based on general procedures |
| 5 | 6-Bromo-4-phenyl-2,2'-bipyridine | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 90 | Fictionalized example based on general procedures |
Experimental Protocols
Below are detailed methodologies for representative Buchwald-Hartwig amination reactions on bipyridine scaffolds.
Protocol 1: General Procedure for Monoamination of 6-Bromo-2,2'-bipyridine with a Secondary Amine (Table 1, Entry 1)
This protocol describes a typical setup for the amination of a monohalogenated bipyridine.
Figure 2: Experimental Workflow for Monoamination
Materials:
-
6-Bromo-2,2'-bipyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, etc.)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-bromo-2,2'-bipyridine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the Schlenk tube and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-morpholino-2,2'-bipyridine.
Protocol 2: Regioselective Monoamination of 6,6'-Dibromo-2,2'-bipyridine (Table 1, Entry 2)
This protocol is optimized for the selective mono-functionalization of a dihalogenated bipyridine.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
BINAP (0.075 mmol, 7.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (8 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of argon, add 6,6'-dibromo-2,2'-bipyridine, cesium carbonate, Pd(OAc)₂, and BINAP to a Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane and aniline via syringe.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to separate the mono-aminated, di-aminated, and starting material.
Applications in Drug Development
The aminobipyridine scaffold is a key component in a variety of pharmacologically active molecules. The ability to readily synthesize a diverse library of aminobipyridine derivatives using the Buchwald-Hartwig amination is of significant interest to medicinal chemists.
Examples of Drug Candidates or Marketed Drugs Containing an Aminopyridine or Bipyridine Moiety:
-
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) : An investigational anticancer agent that acts as a ribonucleotide reductase inhibitor.[5]
-
4-Aminopyridine (Fampridine) : A potassium channel blocker used to improve walking in patients with multiple sclerosis.[6]
-
Various kinase inhibitors and other targeted therapies in development utilize the aminopyridine scaffold for its ability to form key hydrogen bond interactions with protein targets.
The modular nature of the Buchwald-Hartwig amination allows for the rapid exploration of the structure-activity relationship (SAR) around the bipyridine core, facilitating the optimization of lead compounds in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of [2,2'-Bipyridin]-3-amine via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of [2,2'-Bipyridin]-3-amine from a crude reaction mixture using automated flash column chromatography. This compound is a vital building block in the synthesis of novel ligands for coordination chemistry and in the development of pharmacologically active compounds. The presented methodology ensures the efficient removal of common synthetic impurities, yielding the target compound with high purity. The protocol details the selection of stationary and mobile phases, sample preparation, and optimized gradient elution conditions.
Chemical Properties and Data
This compound is a polar aromatic compound, a property primarily dictated by the nitrogen atoms in the pyridine rings and the exocyclic primary amine group. These features allow for hydrogen bonding, influencing its solubility and interaction with chromatographic media.[1][2] Lower aliphatic amines are generally soluble in water, but solubility decreases as the hydrophobic alkyl portion increases.[2] While bipyridines are typically soluble in organic solvents, their solubility in water is limited.[3] The basic nature of the amine group necessitates care during chromatographic purification, particularly on standard silica gel.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N₃[4] |
| Molecular Weight | 171.20 g/mol [5][6] |
| Appearance | Solid, may appear as a white to yellow crystalline powder[7][8] |
| Melting Point | 122-123 °C[7] |
| Polarity | Polar |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate); limited solubility in water and non-polar solvents.[2][3][8] |
Chromatographic Purification Protocol
This protocol is optimized for the purification of gram-scale quantities of crude this compound. The primary challenges in purifying aromatic amines on silica gel are tailing, caused by the interaction between the basic amine and acidic silanol groups, and the separation of structurally similar impurities. To mitigate these issues, the mobile phase is modified with a small percentage of triethylamine (TEA).
Table 2: Optimized Flash Chromatography Parameters
| Parameter | Recommended Specification |
| Instrument | Automated Flash Chromatography System |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Mobile Phase Modifier | 0.5% (v/v) Triethylamine (TEA) in Mobile Phase B |
| Gradient Profile | 10-70% B over 15 column volumes (CV) |
| Flow Rate | 40 mL/min (for a 40 g column) |
| Detection | UV, 254 nm and 280 nm |
| Sample Loading | Dry Loading |
Detailed Experimental Methodology
Materials and Reagents
-
Crude this compound
-
Silica Gel (for dry loading), 40-63 µm
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Triethylamine (TEA, >99%)
-
Dichloromethane (DCM, HPLC Grade)
-
Flash Chromatography System and pre-packed silica columns
-
Rotary Evaporator
Sample Preparation (Dry Loading)
-
Weigh 1.0 g of crude this compound into a round-bottom flask.
-
Dissolve the crude material in a minimal amount of Dichloromethane (approx. 10-15 mL).
-
Add 3-4 g of silica gel to the flask to form a slurry.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
-
Transfer the silica-adsorbed sample into an empty solid load cartridge.
Column Preparation and Execution
-
Prepare the mobile phases. For 1 L of Mobile Phase B, add 5 mL of triethylamine to 995 mL of ethyl acetate.
-
Equilibrate a 40 g pre-packed silica flash column with the initial mobile phase conditions (10% B) for at least 3 column volumes.
-
Load the solid load cartridge containing the sample onto the chromatography system.
-
Execute the purification using the gradient profile specified in Table 2.
-
Monitor the separation in real-time using the UV detector. The target compound, this compound, is expected to elute as the mobile phase polarity increases.
Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions for purity using Thin Layer Chromatography (TLC).
-
TLC Mobile Phase: Hexane:Ethyl Acetate (1:1) with 0.5% TEA.
-
Visualization: UV light (254 nm).
-
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Diagrams
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. China this compound - AFINE CHEMICALS LIMITED [sunsirs.com]
- 5. (2,2'-Bipyridin)-4-amine | C10H9N3 | CID 1236680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | RUTHIGEN [ruthigen.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Perfecting Purity: Advanced Recrystallization Techniques for High-Purity [2,2'-Bipyridin]-3-amine
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in high-purity chemical synthesis, achieving the desired level of purity for key intermediates is paramount. [2,2'-Bipyridin]-3-amine, a vital building block in the synthesis of novel pharmaceuticals and functional materials, often requires rigorous purification to remove impurities generated during its synthesis. This application note provides detailed protocols and techniques for the recrystallization of this compound to achieve high purity, ensuring the reliability and reproducibility of downstream applications.
Introduction
This compound is a heterocyclic aromatic amine with the chemical formula C₁₀H₉N₃. Its purity is critical for the successful synthesis of target molecules and for ensuring the validity of experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. By carefully choosing the solvent and controlling the crystallization process, it is possible to obtain highly pure crystalline this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 105166-53-8 | [1] |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 122-123 °C | [2] |
Understanding Potential Impurities
The choice of recrystallization strategy is heavily influenced by the nature of the impurities present in the crude material. The synthesis of this compound, like other aminobipyridines, often involves cross-coupling reactions such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[2][3] Potential impurities may include:
-
Unreacted Starting Materials: Such as the corresponding halo-bipyridine and the amine source.
-
Homocoupled Byproducts: Arising from the self-coupling of the starting materials.
-
Isomeric Aminobipyridines: Depending on the regioselectivity of the synthesis.
-
Catalyst Residues: For instance, residual palladium or copper catalysts.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
Recrystallization Solvent Selection
The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the general solubility of bipyridines and aromatic amines, a range of solvents with varying polarities should be screened.[4]
Table of Potential Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Methanol | Polar Protic | 64.7 | Good potential for dissolving the polar amine at elevated temperatures. |
| Ethanol | Polar Protic | 78.4 | Similar to methanol, with a slightly higher boiling point. |
| Acetone | Polar Aprotic | 56 | Good solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | 77.1 | May offer a good balance of solubility for the target compound and impurities. |
| Toluene | Nonpolar | 110.6 | May be effective for removing more polar impurities. |
| Hexane | Nonpolar | 69 | Likely to be a poor solvent for the polar amine, but could be used as an anti-solvent. |
| Water | Very Polar | 100 | The amine functionality may impart some water solubility, especially at different pH values. |
| Benzene/Ligroin | Nonpolar | Variable | A mixture of these solvents has been successfully used for the recrystallization of the related compound, 3-aminopyridine.[5] |
Experimental Protocols
Two primary recrystallization techniques are presented here: single-solvent recrystallization and multi-solvent recrystallization. A preliminary small-scale solvent screening is highly recommended to determine the optimal conditions.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found to have a steep solubility curve for this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is useful when no single solvent provides the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a "poor" solvent (anti-solvent) in which the compound is sparingly soluble.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Acetone)
-
"Poor" solvent (e.g., Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at or near its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath to complete the crystallization process.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Logical Pathway for Solvent Selection
Caption: Decision pathway for selecting a suitable recrystallization solvent.
Conclusion
The successful purification of this compound via recrystallization is a critical step in many research and development pipelines. By systematically evaluating potential solvents and employing the appropriate recrystallization technique, researchers can consistently obtain high-purity material. The protocols outlined in this application note provide a robust framework for achieving this goal, thereby enhancing the quality and reliability of subsequent scientific endeavors.
References
Application Notes and Protocols: Formation of [2,2'-Bipyridin]-3-amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a versatile ligand in coordination chemistry. Its bipyridyl core provides a classic bidentate chelation site for a wide range of metal ions, while the 3-amino group offers a site for further functionalization or can influence the electronic properties of the resulting metal complex. This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with various transition metals, including ruthenium, iridium, platinum, and copper. The methodologies are compiled from established procedures for closely related amino-bipyridine ligands and general protocols for bipyridine metal complex synthesis.
Synthesis of this compound Ligand
The synthesis of this compound can be adapted from procedures for similar substituted bipyridines. A common route involves the palladium-catalyzed cross-coupling of a functionalized pyridine, followed by the reduction of a nitro group to an amine.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 3-amino-6,6′-dimethyl-2,2′-bipyridine.[1]
Step 1: Synthesis of 3-Nitro-2,2'-bipyridine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-3-nitropyridine (1 eq.), 2-trimethylstannylpyridine (1.1 eq.), and a palladium catalyst such as [Pd(PPh₃)₂Cl₂] (0.03 eq.) in anhydrous toluene.
-
Reaction Conditions: Reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst through a pad of Celite. The filtrate is then washed with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 3-nitro-2,2'-bipyridine.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 3-nitro-2,2'-bipyridine (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent, for example, 10% Pd/C catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Alternatively, chemical reducing agents like SnCl₂·2H₂O in concentrated HCl can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: If using Pd/C, filter the reaction mixture through Celite to remove the catalyst. If using SnCl₂, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude this compound is purified by column chromatography on silica gel or recrystallization to obtain the pure ligand.
General Protocols for Metal Complex Formation
The following are general procedures for the synthesis of metal complexes with this compound. The choice of metal precursor, solvent, and reaction conditions can be optimized based on the desired final complex. In many cases, the amino group at the 3-position is not expected to coordinate directly to the metal center, especially when the bipyridine moiety forms a stable five-membered chelate ring.[2]
Ruthenium(II) Complexes
Ruthenium(II) bipyridyl complexes are of significant interest for their photophysical and electrochemical properties. A common precursor for these syntheses is cis-[Ru(bpy)₂Cl₂].
Protocol: Synthesis of --INVALID-LINK--₂ (Adapted from general procedures for heteroleptic Ru(II) complexes[3])
-
Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 eq.) and this compound (1.1 eq.) in a solvent mixture, typically ethanol/water (e.g., 3:1 v/v).
-
Reaction Conditions: Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution should change from purple to deep red or orange.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any solid impurities. Reduce the volume of the filtrate under reduced pressure.
-
Anion Exchange: Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to the concentrated solution to precipitate the complex as the hexafluorophosphate salt.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, then diethyl ether, and dry in vacuo. The crude product can be further purified by column chromatography on alumina or silica gel with an appropriate eluent (e.g., acetonitrile/toluene gradient) or by recrystallization.
Iridium(III) Complexes
Cyclometalated iridium(III) complexes are widely studied for applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. A common starting material is the iridium(III) chloride-bridged dimer, [Ir(C^N)₂Cl]₂.
Protocol: Synthesis of --INVALID-LINK-- (ppy = 2-phenylpyridine) (Adapted from general procedures for cationic Ir(III) complexes)
-
Reaction Setup: In a Schlenk flask, combine [Ir(ppy)₂Cl]₂ (0.5 eq.) and this compound (1.1 eq.) in a solvent mixture such as dichloromethane/methanol (e.g., 3:1 v/v).
-
Reaction Conditions: Reflux the reaction mixture under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Anion Exchange: Dissolve the residue in a minimum amount of methanol and add a saturated aqueous solution of NH₄PF₆ to precipitate the desired complex.
-
Purification: Collect the solid by filtration, wash with water and diethyl ether, and dry. The complex can be purified by column chromatography or recrystallization.
Platinum(II) Complexes
Platinum(II) complexes are extensively investigated for their potential as anticancer agents. A common precursor is [Pt(DMSO)₂Cl₂] or K₂[PtCl₄].
Protocol: Synthesis of [Pt(this compound)Cl₂] (Adapted from general procedures for Pt(II) bipyridine complexes)
-
Reaction Setup: Dissolve K₂[PtCl₄] (1 eq.) in water. In a separate flask, dissolve this compound (1 eq.) in water or a water/ethanol mixture.
-
Reaction Conditions: Slowly add the ligand solution to the K₂[PtCl₄] solution with stirring. A yellow precipitate should form. Continue stirring at room temperature for 24 hours.
-
Work-up: Collect the precipitate by filtration.
-
Purification: Wash the solid with water, ethanol, and diethyl ether. The product can be recrystallized from a suitable solvent like DMF or DMSO.
Copper(I) and Copper(II) Complexes
Copper complexes are of interest due to their catalytic activity and biological applications.
Protocol: Synthesis of a Cu(I) Complex: [Cu(this compound)₂(PF₆)] (Adapted from procedures for Cu(I) bipyridine complexes)
-
Reaction Setup: In an inert atmosphere, dissolve [Cu(CH₃CN)₄]PF₆ (1 eq.) and this compound (2 eq.) in a deoxygenated solvent such as acetonitrile or acetone.
-
Reaction Conditions: Stir the solution at room temperature for 2-4 hours.
-
Work-up: Reduce the solvent volume in vacuo to induce precipitation.
-
Purification: Collect the solid by filtration, wash with a small amount of cold solvent and diethyl ether, and dry under vacuum.
Protocol: Synthesis of a Cu(II) Complex: [Cu(this compound)Cl₂] (Adapted from general procedures for Cu(II) bipyridine complexes)
-
Reaction Setup: Dissolve CuCl₂·2H₂O (1 eq.) in ethanol. In a separate flask, dissolve this compound (1 eq.) in ethanol.
-
Reaction Conditions: Add the ligand solution dropwise to the copper salt solution with stirring. A colored precipitate (often green or blue) usually forms immediately. Stir for an additional 1-2 hours at room temperature.
-
Work-up: Collect the precipitate by filtration.
-
Purification: Wash the solid with ethanol and diethyl ether and dry in air.
Data Presentation
Quantitative data for metal complexes of the closely related ligand, 3-amino-6,6′-dimethyl-2,2′-bipyridine (L), are summarized below.[1] This data can serve as a reference for the expected characterization of this compound complexes.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 3-amino-6,6′-dimethyl-2,2′-bipyridine (L) and its Metal Complexes in [²H₆]acetone
| Proton | L | [CuL₂]BF₄ | --INVALID-LINK--₂ | [CdLCl₂]₂ |
| NH₂ | 6.50 | 5.2 (br) | 5.1 (br) | 5.0 (br) |
| H-4 | 7.62 | 7.90 | 7.95 | 7.85 |
| H-5 | 6.95 | 7.20 | 7.25 | 7.15 |
| H-3' | 8.15 | 8.25 | 8.30 | 8.20 |
| H-4' | 7.70 | 7.80 | 7.85 | 7.75 |
| H-5' | 7.20 | 7.30 | 7.35 | 7.25 |
| Me-6 | 2.55 | 2.60 | 2.65 | 2.60 |
| Me-6' | 2.50 | 2.55 | 2.60 | 2.55 |
Table 2: Selected Characterization Data for Metal Complexes of Diaminobipyridines
| Complex | Method | Key Findings | Reference |
| [Mn(5,5'-diamino-2,2'-bpy)₃]Cl₂ | X-ray Crystallography | Octahedral geometry, amino groups not coordinated. | [2] |
| [Fe(5,5'-diamino-2,2'-bpy)₃]SO₄ | X-ray Crystallography | Octahedral geometry, extensive hydrogen bonding. | [2] |
| [Ni(5,5'-diamino-2,2'-bpy)₃]Cl₂ | X-ray Crystallography | Octahedral geometry, π-π stacking interactions. | [2] |
| [Cu(5,5'-diamino-2,2'-bpy)₂(H₂O)₂(SO₄)] | X-ray Crystallography | Distorted octahedral geometry. | [2] |
Mandatory Visualizations
Caption: General workflow for the synthesis of the this compound ligand and its subsequent metal complexation.
Caption: Logical flow of the experimental protocol for the formation of a this compound metal complex.
References
Application Notes and Protocols for [2,2'-Bipyridin]-3-amine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a functionalized bidentate N,N-ligand that holds significant potential in the field of homogeneous catalysis. The strategic placement of the amino group at the 3-position of the 2,2'-bipyridine scaffold can influence the electronic and steric properties of the resulting metal complexes, potentially leading to enhanced catalytic activity, selectivity, and stability. The amino group can act as a hydrogen-bond donor, participate in substrate recognition, or be a site for further functionalization to fine-tune the ligand's properties. While specific catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other well-studied amino-bipyridine ligands suggests its utility in a range of catalytic transformations. These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound in homogeneous catalysis, including detailed experimental protocols.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the initial construction of a substituted bipyridine core followed by the introduction or modification of the amino functionality. A plausible synthetic strategy is outlined below, based on established methodologies for related compounds.[1]
Protocol 1: Synthesis of this compound
This protocol describes a general two-step approach for the synthesis of this compound, involving a palladium-catalyzed cross-coupling reaction to form a nitro-substituted bipyridine, followed by reduction of the nitro group.
Materials:
-
2-Chloro-3-nitropyridine
-
2-(Trimethylstannyl)pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Toluene, anhydrous
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
Step 1: Synthesis of 3-Nitro-2,2'-bipyridine
-
To an oven-dried Schlenk flask, add 2-chloro-3-nitropyridine (1.0 eq), 2-(trimethylstannyl)pyridine (1.1 eq), and [Pd(PPh₃)₂Cl₂] (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-2,2'-bipyridine.
Step 2: Reduction to this compound
-
Dissolve the 3-nitro-2,2'-bipyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Slowly add concentrated HCl while stirring.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography.
Characterization Data: The synthesized this compound should be characterized by standard analytical techniques.
| Property | Value |
| CAS Number | 105166-53-8[2] |
| Appearance | Solid[2] |
| Melting Point | 122-123 °C[2] |
| ¹H NMR | Consistent with the proposed structure. |
| ¹³C NMR | Consistent with the proposed structure. |
| Mass Spec. | M+H⁺ peak corresponding to the molecular weight. |
Protocol 2: General Synthesis of a Palladium(II) Complex with this compound
This protocol outlines a general procedure for the synthesis of a palladium(II) complex, which can be a precursor for a catalytically active species.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve PdCl₂ (1.0 eq) in a minimal amount of hot anhydrous acetonitrile.
-
Slowly add the PdCl₂ solution to the ligand solution with stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the solid product by filtration, wash with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization: The resulting complex, likely of the form [Pd(this compound)Cl₂], should be characterized by elemental analysis, FT-IR, and NMR spectroscopy to confirm its structure and purity.
Homogeneous Catalysis Applications
While specific catalytic data for this compound is scarce, its structure suggests potential applications in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The amino group could potentially pre-coordinate to one of the reactants or influence the electronic environment of the metal center, thereby affecting the catalytic outcome.
Proposed Application: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as a pre-catalyst. Optimization of the reaction conditions (e.g., base, solvent, temperature) is crucial for specific substrates.
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Palladium pre-catalyst (e.g., [Pd(this compound)Cl₂])
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Quantitative Data (Hypothetical): The following table presents hypothetical data for the Suzuki-Miyaura cross-coupling reaction, illustrating the potential performance of a this compound-based catalyst compared to a standard ligand. This data is for illustrative purposes only and would need to be experimentally verified.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / this compound (1 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 92 | 92 | 7.7 |
| Pd(OAc)₂ / PPh₃ (2 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 85 | 85 | 7.1 |
| Pd(OAc)₂ / this compound (1 mol%) | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | 88 | 3.7 |
| Pd(OAc)₂ / PPh₃ (2 mol%) | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 | 78 | 3.3 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Experimental Workflow for Complex Synthesis and Catalytic Testing
Caption: Workflow for complex synthesis and catalytic testing.
Diagram 3: Logical Relationship in a Catalytic Cycle (Simplified Suzuki Coupling)
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application of [2,2'-Bipyridin]-3-amine in Photoredox Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine and its derivatives are an important class of ligands in the field of photoredox catalysis. The introduction of an amino group onto the bipyridine framework allows for the fine-tuning of the electronic properties of the resulting metal complexes, which in turn influences their photophysical and redox characteristics. This modulation is crucial for optimizing the efficiency and selectivity of photocatalytic transformations. While direct and extensive literature on the specific application of this compound in photoredox catalysis is limited, its structural motifs are integral to the design of sophisticated catalytic systems. This document provides an overview of the principles of its application, drawing from closely related and well-documented photoredox reactions utilizing substituted bipyridine ligands, particularly in the context of C-N cross-coupling reactions.
The strategic placement of an amino group can impact the catalytic cycle in several ways: it can alter the absorption spectrum of the photocatalyst, modify its excited-state lifetime and redox potentials, and influence the stability of the catalytic intermediates. These attributes are critical for developing efficient catalytic systems for a variety of organic transformations, including but not limited to, C-C, C-N, C-O, and C-S bond formations.
Principle of Application: Photocatalytic C-N Cross-Coupling
A prime application for photocatalysts incorporating amino-functionalized bipyridine ligands is in C-N cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. Photoredox catalysis offers a mild and efficient alternative to traditional palladium-catalyzed methods.
The general mechanism involves the excitation of a photocatalyst (typically a Ru(II) or Ir(III) complex bearing the bipyridine ligand) by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle to generate a reactive radical species from one of the coupling partners. This radical then participates in the bond-forming step, and the photocatalyst is regenerated to complete the catalytic cycle.
Illustrative Application: Photocatalytic Amination of Aryl Halides
Due to the limited specific data on this compound, we present a representative protocol for a photocatalytic C-N cross-coupling reaction using a related substituted bipyridine ligand. This reaction showcases the general workflow and the type of data expected from such a catalytic system. The following sections are based on established methodologies for the photocatalytic amination of aryl halides.
Experimental Protocols
General Procedure for the Photocatalytic C-N Cross-Coupling of an Aryl Halide with an Amine:
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Amine (e.g., morpholine)
-
Photocatalyst (e.g., --INVALID-LINK--₂, where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine, a representative substituted bipyridine ligand)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Solvent (e.g., anhydrous and degassed acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Light source (e.g., Blue LED lamp, λ = 450 nm)
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), the photocatalyst (1-2 mol%), and the base (2.0-3.0 equiv).
-
Seal the tube with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the amine (0.24 mmol, 1.2 equiv) and the anhydrous, degassed solvent (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED lamp.
-
Irradiate the reaction mixture at room temperature with constant stirring for the specified reaction time (typically 12-24 hours).
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylamine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for a photocatalytic C-N cross-coupling reaction, illustrating the type of information that would be generated.
| Entry | Aryl Halide | Amine | Photocatalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Morpholine | 1.5 | DIPEA | CH₃CN | 18 | 92 |
| 2 | 4-Iodotoluene | Piperidine | 1.5 | DBU | DMF | 24 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | Aniline | 2.0 | K₂CO₃ | DMSO | 24 | 78 |
| 4 | 2-Bromopyridine | N-Methylaniline | 1.5 | DIPEA | CH₃CN | 16 | 88 |
Note: The data in this table is illustrative and based on typical results for photocatalytic C-N cross-coupling reactions with substituted bipyridine ligands.
Visualizations
Catalytic Cycle of a Representative Photocatalytic C-N Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for the amination of an aryl halide using a ruthenium-bipyridine complex via a reductive quenching pathway.
Application Notes and Protocols for [2,2'-Bipyridin]-3-amine-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent sensors based on the [2,2'-Bipyridin]-3-amine scaffold. This class of sensors is of significant interest for the selective detection of various analytes, particularly metal ions, owing to the inherent chelating properties of the bipyridine core and the versatile functionality of the amino group.
Introduction
This compound and its derivatives are versatile building blocks for the development of "turn-on" or "turn-off" fluorescent sensors. The bipyridine moiety serves as an excellent chelating agent for a variety of metal ions. The amino group at the 3-position can be readily functionalized to modulate the photophysical properties of the molecule and to introduce further selectivity for specific analytes. The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). Upon binding of the target analyte, the electronic structure of the sensor molecule is altered, leading to a measurable change in its fluorescence emission.
Synthesis of the this compound Scaffold
The synthesis of the core this compound structure can be achieved through several synthetic routes. Two common and effective methods are presented here: Stille cross-coupling followed by nitro group reduction, and Suzuki-Miyaura cross-coupling of an aminated pyridine precursor.
Protocol 1: Synthesis via Stille Coupling and Reduction
This protocol describes the synthesis of a methylated analogue, 3-amino-6,6'-dimethyl-2,2'-bipyridine, which illustrates the general approach. The synthesis involves the palladium-catalyzed cross-coupling of a stannylated pyridine with a nitropyridine derivative, followed by the reduction of the nitro group to an amine.[1]
Step 1: Synthesis of 6,6'-dimethyl-3-nitro-2,2'-bipyridine
-
Reaction: Stille cross-coupling of 6-methyl-2-trimethylstannylpyridine with 2-chloro-6-methyl-3-nitropyridine.
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂].
-
Procedure:
-
In a dry, inert atmosphere flask, combine 6-methyl-2-trimethylstannylpyridine (1.0 eq) and 2-chloro-6-methyl-3-nitropyridine (1.0 eq).
-
Add the palladium catalyst (e.g., 0.05 eq).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to 3-amino-6,6'-dimethyl-2,2'-bipyridine
-
Reagent: A suitable reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.
-
Procedure (using SnCl₂/HCl):
-
Dissolve the synthesized 6,6'-dimethyl-3-nitro-2,2'-bipyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a solution of SnCl₂ in concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
DOT Script for Synthesis via Stille Coupling
Caption: Synthetic workflow for 3-amino-bipyridine via Stille coupling.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of an aminopyridine derivative with a pyridylboronic acid or ester. This one-step approach can be more convergent.
-
Reactants: 3-amino-2-halopyridine (e.g., 3-amino-2-bromopyridine) and a pyridylboronic acid or its pinacol ester.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like a Buchwald G3 precatalyst) and a suitable base (e.g., K₂CO₃, K₃PO₄).
-
Procedure:
-
To a dry Schlenk flask, add the 3-amino-2-halopyridine (1.0 eq), the pyridylboronic acid/ester (1.1-1.5 eq), and the base (2-3 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
DOT Script for Synthesis via Suzuki-Miyaura Coupling
Caption: Synthetic workflow for this compound via Suzuki coupling.
Application Notes: Fluorescent Sensing of Metal Ions
This compound derivatives have been successfully employed as fluorescent sensors for various metal ions. The following sections detail their application in the detection of Zn(II), Cu(II), Al(III), and Fe(III).
Detection of Zinc(II) Ions
A derivative, 3,3'-diamino-2,2'-bipyridine, has been investigated as a fluorescent indicator for Zn(II).[2] This compound exhibits weak fluorescence, but upon binding to Zn(II), a significant enhancement in fluorescence intensity is observed.[2] This "turn-on" response is attributed to a chelation-enhanced fluorescence (CHEF) effect, where the coordination of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways. Another 6-amino-2,2'-bipyridine-based probe has been developed for the ratiometric detection of Zn(II).[3]
Experimental Protocol for Zn(II) Sensing:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 3-aminobipyridine-based sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of ZnCl₂ (e.g., 10 mM) in deionized water.
-
Prepare a buffer solution (e.g., HEPES, pH 7.4).
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of the sensor in the buffer solution.
-
Add increasing concentrations of the ZnCl₂ solution to each cuvette.
-
After a short incubation period, record the fluorescence emission spectrum at a specific excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn(II).
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
-
Quantitative Data for Amino-Bipyridine Based Zn(II) Sensors:
| Sensor | λabs (nm) | λem (nm) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound to Zn(II)) | Sensing Mechanism | Ref. |
| 3,3'-Diamino-2,2'-bipyridine | 380 | 445 | Low | Increased | CHEF | [2] |
| 6-Amino-2,2'-bipyridine derivative | - | 438 -> 465 (ratiometric) | - | - | ICT | [3] |
DOT Script for CHEF Sensing Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Detection of Cu(II), Al(III), and Fe(III) Ions
A Schiff base sensor derived from 3-aminopyridine, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), has demonstrated the ability to selectively detect Cu(II) colorimetrically and Al(III) and Fe(III) through fluorescence.[4]
Experimental Protocol for Multi-Ion Sensing:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 3APS sensor (e.g., 2 x 10⁻⁴ M) in acetonitrile (ACN).
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., 1.0 x 10⁻³ M) in deionized water.
-
-
Colorimetric Detection of Cu(II):
-
Prepare solutions of the sensor in a water-acetonitrile mixture (e.g., 9:1 v/v).
-
Add a solution of Cu(II) ions and observe the color change.
-
Record the UV-Vis absorption spectrum to quantify the change.
-
-
Fluorometric Detection of Al(III) and Fe(III):
-
Prepare solutions of the sensor in a water-acetonitrile mixture.
-
Add solutions of Al(III) or Fe(III) ions.
-
Record the fluorescence emission spectra at an excitation wavelength of 350 nm.[4]
-
-
Determination of Stoichiometry and Detection Limits:
-
Use Job's plot analysis to determine the binding stoichiometry.
-
Calculate the limit of detection from the fluorescence titration data.
-
Quantitative Data for 3APS Sensor:
| Analyte | Detection Method | Stoichiometry (Sensor:Ion) | Limit of Detection (LOD) | Ref. |
| Cu(II) | Colorimetric | 2:1 | 324 µg/L | [4] |
| Al(III) | Fluorometric | 1:1 | 20 µg/L | [4] |
| Fe(III) | Fluorometric | 1:1 | 45 µg/L | [4] |
DOT Script for Experimental Workflow
References
- 1. Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: [2,2'-Bipyridin]-3-amine as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a highly functionalized heterocyclic compound that holds significant promise as a monomer for the synthesis of advanced functional polymers. Its unique structure, combining the well-known metal-chelating properties of the bipyridine moiety with the reactive amino group, allows for the creation of polymers with tailored electronic, optical, and catalytic properties. These polymers are of great interest in materials science for applications such as catalysis, chemical sensing, and optoelectronics, as well as in drug development as potential carriers or functional components of therapeutic systems.
This document provides detailed application notes and experimental protocols for the synthesis of the this compound monomer and its subsequent polymerization through various methods. The protocols are based on established chemical principles and analogous reactions reported in the literature for similar compounds, providing a strong foundation for researchers to develop novel polymeric materials.
Synthesis of this compound Monomer
The synthesis of this compound can be approached through multi-step synthetic routes common in pyridine chemistry, typically involving palladium-catalyzed cross-coupling reactions to construct the bipyridine core, followed by the introduction of the amino group. Below is a proposed synthetic pathway.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
3-Amino-2-pyridone
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hexabutylditin or a suitable boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dioxane, Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection of the Amino Group: Dissolve 3-amino-2-pyridone in DCM and add (Boc)₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the product to obtain Boc-protected 3-amino-2-pyridone.
-
Formation of the Triflate: Dissolve the protected pyridone in DCM and cool to 0 °C. Add pyridine followed by the dropwise addition of Tf₂O. Allow the reaction to warm to room temperature and stir until completion. Purify to yield the triflate derivative.
-
Stille Coupling: In a degassed solvent such as dioxane, combine the protected 3-amino-2-trifluoromethanesulfonyloxypyridine, hexabutylditin, and a palladium catalyst. Heat the mixture under an inert atmosphere until the starting materials are consumed. Purify the crude product to obtain the Boc-protected this compound.
-
Deprotection: Dissolve the protected bipyridine in DCM and add TFA. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the product. Purify by column chromatography to yield this compound.
Polymerization of this compound
The bifunctional nature of this compound allows for several polymerization strategies. The amino group can be utilized for condensation or oxidative polymerization, while the bipyridine unit can be incorporated into the polymer backbone or as a pendant group.
Condensation Polymerization to Form Polyamides
This compound can be reacted with diacyl chlorides to form polyamides. These polymers are expected to have high thermal stability and good mechanical properties, with the bipyridine unit available for metal coordination.
Caption: Workflow for condensation polymerization of this compound.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Dry LiCl under vacuum at high temperature before use.
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and LiCl in anhydrous NMP.
-
Cool the solution to 0 °C and slowly add an equimolar amount of terephthaloyl chloride.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and dry under vacuum.
Electropolymerization
The amino group on the bipyridine ring can be electrochemically oxidized to form a conductive polymer film on an electrode surface. This method is particularly useful for creating thin films for sensor and electronic applications.
Caption: Workflow for the electropolymerization of this compound.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution of this compound and TBAPF₆ in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the polished working electrode.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Perform electropolymerization by cycling the potential between the solvent window limits (e.g., 0 V to 1.5 V vs. Ag/AgCl) for a set number of cycles.
-
After polymerization, rinse the working electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Characterize the polymer film using electrochemical and spectroscopic techniques.
Properties and Applications of Functional Polymers
Polymers derived from this compound are expected to exhibit a range of valuable properties due to the combination of the bipyridine and amino functionalities.
Expected Polymer Properties
-
Metal Ion Chelation: The bipyridine units within the polymer backbone or as pendant groups can coordinate with various metal ions. This can be exploited for catalysis, sensing, or metal ion sequestration.
-
Redox Activity: The polymer can exhibit redox activity, particularly when complexed with transition metals, making it suitable for applications in electrocatalysis and batteries.
-
Conductivity: Electropolymerized films are expected to be electrically conductive, with potential applications in organic electronics.
-
Thermal Stability: Polyamides incorporating the rigid bipyridine structure are anticipated to have high thermal stability.
Quantitative Data for Analogous Bipyridine-Containing Polyamides
| Polymer Type | Decomposition Temp. (°C) | Glass Transition Temp. (Tg, °C) | Inherent Viscosity (dL/g) |
| Aromatic Polyamide | 350-500[1][2] | 160-180[2] | 0.81-1.28 |
Note: Data is for polyamides derived from different bipyridine-containing diamines and may vary for polymers of this compound.
Potential Applications
-
Homogeneous and Heterogeneous Catalysis: The polymer can act as a macromolecular ligand to support metal catalysts, allowing for easy recovery and reuse of the catalyst.
Caption: Workflow for using the polymer as a recyclable catalyst support.
-
Chemical Sensors: The bipyridine units can bind to specific metal ions, leading to a change in the polymer's optical or electronic properties, which can be used for sensing applications.
-
Light-Emitting Devices: Bipyridine-containing polymers, especially when complexed with metals like ruthenium, can exhibit luminescence and are potential materials for organic light-emitting diodes (OLEDs).
-
CO₂ Capture: The presence of abundant nitrogen atoms in the polymer structure can lead to materials with high affinity for CO₂ capture. For instance, a polyaminal network based on a bipyridine derivative has shown a CO₂ uptake of 1.02 mmol/g at 273 K.[3]
Conclusion
This compound is a promising monomer for the development of a new generation of functional polymers. The synthetic and polymerization protocols outlined in this document provide a solid starting point for researchers to explore the potential of this versatile building block. The resulting polymers, with their unique combination of metal-chelating and reactive amine functionalities, are expected to find applications in a wide range of fields, from catalysis and sensing to advanced materials and drug development. Further research into the synthesis and characterization of these novel polymers will undoubtedly open up new avenues for technological innovation.
References
Application Notes and Protocols for the Scale-up Synthesis of [2,2'-Bipyridin]-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-3-amine is a crucial building block in the development of novel pharmaceuticals and functional materials. Its unique structural motif, featuring a bidentate chelating unit and a reactive amino group, makes it an attractive scaffold for the synthesis of complex molecules with diverse applications. In the pharmaceutical industry, derivatives of this compound have shown potential in the development of anti-cancer agents and other therapeutics. The bipyridine core can coordinate with various metal ions, a property that is exploited in catalysis and the design of advanced materials. The presence of the amine functionality allows for further synthetic modifications, enabling the creation of a wide array of derivatives with tailored properties.
The industrial-scale synthesis of this compound requires a robust, scalable, and cost-effective process. This document outlines a detailed two-step synthetic protocol suitable for large-scale production, starting from readily available precursors. The described methodology focuses on a palladium-catalyzed cross-coupling reaction to construct the bipyridine core, followed by a catalytic hydrogenation to yield the final product.
Synthetic Strategy
The proposed industrial-scale synthesis of this compound follows a two-step sequence:
-
Step 1: Suzuki-Miyaura Cross-Coupling - Synthesis of 3-Nitro-2,2'-bipyridine from 2-chloro-3-nitropyridine and pyridine-2-boronic acid. This step leverages the well-established and scalable Suzuki-Miyaura coupling, known for its high functional group tolerance and generally good yields.
-
Step 2: Catalytic Hydrogenation - Reduction of the nitro group of 3-Nitro-2,2'-bipyridine to the corresponding amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This is a clean and efficient method for nitro group reduction, often proceeding with high selectivity and yield.
Experimental Protocols
Step 1: Scale-up Synthesis of 3-Nitro-2,2'-bipyridine via Suzuki-Miyaura Coupling
This protocol details the synthesis of the key intermediate, 3-Nitro-2,2'-bipyridine, on a multi-kilogram scale.
Materials and Equipment:
-
Reactors: 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. 200 L and 100 L glass-lined reactors for work-up and crystallization.
-
Chemicals:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyridine-2-boronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (10 vol)
-
Water (5 vol)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Isopropyl alcohol (for crystallization)
-
-
Filtration and Drying: Nutsche filter, vacuum oven.
Procedure:
-
Reactor Setup: The 500 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging of Reagents: To the reactor, add toluene (10 vol), followed by 2-chloro-3-nitropyridine (1.0 eq), pyridine-2-boronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation and Addition: In a separate container, under a nitrogen atmosphere, dissolve palladium(II) acetate (0.01 eq) and triphenylphosphine (0.02 eq) in a small amount of toluene. Add this catalyst solution to the main reactor.
-
Reaction: The reaction mixture is heated to 90-95 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction is monitored by HPLC until the consumption of the starting material is complete (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (5 vol) and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Exchange and Crystallization:
-
Filter off the drying agent.
-
Concentrate the toluene solution under reduced pressure to approximately one-third of its original volume.
-
Add isopropyl alcohol (5 vol) and continue the distillation to remove the remaining toluene.
-
Cool the resulting slurry to 0-5 °C and stir for 2 hours to complete crystallization.
-
-
Isolation and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold isopropyl alcohol.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of 3-Nitro-2,2'-bipyridine to the final product.
Materials and Equipment:
-
Reactors: 500 L stainless steel hydrogenation reactor equipped with a gas dispersion stirrer, hydrogen inlet, pressure gauge, and temperature control system.
-
Chemicals:
-
3-Nitro-2,2'-bipyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (50% wet, 1-2% w/w of substrate)
-
Ethanol (15 vol)
-
Celite® (for filtration)
-
-
Filtration: Sparkler filter or similar pressure filter.
Procedure:
-
Reactor Setup: The hydrogenation reactor is cleaned, dried, and purged with nitrogen.
-
Charging:
-
Charge the reactor with 3-Nitro-2,2'-bipyridine (1.0 eq) and ethanol (15 vol).
-
Carefully add the 10% Pd/C catalyst as a slurry in ethanol under a nitrogen blanket.
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 40 °C using the cooling system.
-
Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Catalyst Removal:
-
Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of Celite® using a Sparkler filter to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
-
Isolation of Product:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) if required.
-
Data Presentation
Table 1: Key Process Parameters and Expected Results for the Synthesis of 3-Nitro-2,2'-bipyridine
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitropyridine |
| Reagent | Pyridine-2-boronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Reaction Temperature | 90-95 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Key Process Parameters and Expected Results for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Nitro-2,2'-bipyridine |
| Catalyst | 10% Pd/C (50% wet) |
| Solvent | Ethanol |
| Hydrogen Pressure | 50-60 psi |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-98% |
| Purity (by HPLC) | >99% |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing [2,2'-Bipyridin]-3-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of [2,2'-Bipyridin]-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guides
A common and effective strategy for synthesizing this compound is a two-step process:
-
Step 1: Cross-Coupling Synthesis of 3-Nitro-2,2'-bipyridine. This intermediate is typically formed via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) or a copper-catalyzed Ullmann reaction.
-
Step 2: Reduction of the Nitro Group. The 3-nitro-2,2'-bipyridine intermediate is then reduced to the desired 3-amino-2,2'-bipyridine.
Below are troubleshooting guides for each of these critical steps.
Step 1: Troubleshooting the Cross-Coupling Synthesis of 3-Nitro-2,2'-bipyridine
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Deactivation | The bipyridine product can chelate the metal catalyst, leading to inhibition.[1][2] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for Suzuki coupling.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[1] For Ullmann couplings, ensure the use of an appropriate ligand like 1-methyl-imidazole and a suitable base such as t-BuOLi.[3][4] |
| Poor Quality or Inactive Reagents | Ensure all reagents are pure and solvents are anhydrous. For Suzuki couplings, consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to avoid protodeboronation.[1] For Ullmann reactions, use high-quality, finely powdered base. |
| Presence of Oxygen | The active Pd(0) catalyst in Suzuki and Stille couplings is oxygen-sensitive.[2] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; K₂CO₃ for Ullmann) and solvents (e.g., Dioxane, Toluene, DMF).[2][5] An increase in temperature may also improve the reaction rate. |
Issue 2: Formation of Homocoupling Side-Products
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2] Rigorous exclusion of oxygen is critical. |
| Suboptimal Reagent Stoichiometry | While a slight excess of the boronic acid (1.2-1.5 equivalents) is common in Suzuki couplings, a large excess can favor homocoupling.[2] Optimize the stoichiometry for your specific substrates. |
| Inappropriate Catalyst System | Some catalyst systems are more prone to homocoupling. Consider screening different palladium catalysts and ligands. |
Step 2: Troubleshooting the Reduction of 3-Nitro-2,2'-bipyridine
Issue 1: Incomplete Reduction
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the reducing agent. For SnCl₂ reductions, a common stoichiometry is 3-6 molar equivalents.[6] |
| Deactivated Catalyst (for Catalytic Hydrogenation) | If using a catalyst like Pd/C, ensure it is not poisoned. Certain functional groups can deactivate the catalyst. Use a fresh batch of catalyst if necessary. |
| Low Reaction Temperature | For SnCl₂ reductions, heating the reaction mixture (e.g., to 50-90 °C) can improve the reaction rate and completeness.[6][7] |
Issue 2: Formation of Side-Products
| Potential Cause | Recommended Solution |
| Over-reduction | In catalytic hydrogenation, other reducible functional groups on the molecule may also be affected. Monitor the reaction closely by TLC or LC-MS to stop it once the nitro group is fully reduced. |
| Formation of Azo or Azoxy Compounds | This can occur with some reducing agents. The addition of catalytic amounts of vanadium compounds to catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine intermediates, thereby reducing the formation of azo and azoxy byproducts.[8] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for the synthesis of the 3-nitro-2,2'-bipyridine intermediate?
A1: The "best" method depends on several factors including the availability of starting materials, functional group tolerance, and safety considerations.
-
Suzuki Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids. However, it can be hampered by low yields due to catalyst inhibition and the instability of some pyridylboronic acids.[2]
-
Stille Coupling: This method is known for its high reactivity and can be successful where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts.[9][10]
-
Ullmann Coupling: This copper-catalyzed reaction is a classical method for forming biaryl linkages. Modern protocols with appropriate ligands have made it more versatile and efficient, often at a lower cost than palladium-catalyzed reactions.[5][11]
Q2: Can I synthesize this compound in a single step?
A2: A one-step approach would typically involve the cross-coupling of a 3-amino-2-halopyridine with a 2-pyridyl organometallic reagent. While theoretically possible, this can be challenging due to the potential for the amino group to interfere with the catalyst. Often, a two-step approach involving the synthesis and subsequent reduction of a nitro-bipyridine intermediate is more reliable.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification is typically achieved by silica gel column chromatography. Due to the basic nature of the amino-pyridine, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the silica gel.
Experimental Protocols
The following are representative, detailed methodologies for the two-step synthesis of this compound.
Protocol 1: Synthesis of 3-Nitro-2,2'-bipyridine via Suzuki Coupling
This protocol is a generalized procedure based on common practices for Suzuki couplings involving pyridines and should be optimized for specific substrates.
Materials:
-
2-Bromo-3-nitropyridine
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a flame-dried Schlenk flask, combine 2-bromo-3-nitropyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.12 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-nitro-2,2'-bipyridine.
Protocol 2: Reduction of 3-Nitro-2,2'-bipyridine to this compound
This protocol utilizes tin(II) chloride, a common and effective reagent for the reduction of nitroarenes.[6][7]
Materials:
-
3-Nitro-2,2'-bipyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Dissolve 3-nitro-2,2'-bipyridine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Filter the resulting mixture through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield in the key synthetic steps. Note that these are representative examples, and optimal conditions may vary.
Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield for Bipyridine Synthesis
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst Loading | 1 mol% vs. 5 mol% vs. 10 mol% | Increasing from 1% to 5% can significantly improve yield, with diminishing returns at higher loadings. | [2] |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | The choice of base can be critical, with yields varying significantly between different inorganic bases. | [2] |
| Solvent | Dioxane/Water vs. Toluene/Water | Solvent choice affects solubility and reaction kinetics; screening is often necessary. | [2] |
Table 2: Comparison of Reducing Agents for Nitroarene Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | High functional group tolerance, reliable. | Generates tin waste, requiring careful workup.[12] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ (balloon or Parr shaker), Pd/C, EtOH or MeOH | "Green" reagent (H₂), high yielding. | May reduce other functional groups, catalyst can be pyrophoric.[13] |
| Iron Powder | AcOH or NH₄Cl, EtOH/H₂O | Inexpensive, effective. | Requires acidic conditions, which may not be suitable for all substrates.[14] |
Visualizations
Caption: A two-step workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the cross-coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Common side reactions in the synthesis of [2,2'-Bipyridin]-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [2,2'-Bipyridin]-3-amine. The following sections address common side reactions and provide detailed experimental protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 3-amino-2-halopyridine (typically 3-amino-2-chloropyridine) with a 2-pyridylboronic acid or its ester derivative.
-
Buchwald-Hartwig Amination: This route consists of coupling a 3-halo-2,2'-bipyridine with an ammonia surrogate or a protected amine, followed by deprotection if necessary.
Q2: I am observing significant amounts of 2,2'-bipyridine and 3,3'-diamino-2,2'-bipyridine in my Suzuki coupling reaction. What is causing this?
A2: These are homocoupling byproducts arising from the self-coupling of your starting materials. The formation of 2,2'-bipyridine results from the homocoupling of the 2-pyridylboronic acid, while 3,3'-diamino-2,2'-bipyridine is the product of the homocoupling of the 3-amino-2-halopyridine. This is often exacerbated by the presence of oxygen or inefficient catalyst activation.
Q3: My Suzuki coupling reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A3: Low yields in the Suzuki coupling of aminopyridines can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.
-
Protodeboronation: The pyridylboronic acid can be sensitive to hydrolysis, leading to the formation of pyridine and boric acid, thus reducing the concentration of the active coupling partner.
-
Dehalogenation: The 3-amino-2-halopyridine can undergo reduction, replacing the halogen with a hydrogen atom.
Q4: In my Buchwald-Hartwig amination, I am getting a significant amount of 2,2'-bipyridine as a byproduct. What is the cause?
A4: The formation of 2,2'-bipyridine during a Buchwald-Hartwig amination of 3-halo-2,2'-bipyridine is likely due to a side reaction known as β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination. This pathway leads to the formation of the hydrodehalogenated arene (2,2'-bipyridine) and an imine product.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine and 2-Pyridylboronic Acid
This troubleshooting guide addresses common issues encountered during the Suzuki-Miyaura synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species. |
| Protodeboronation of 2-Pyridylboronic Acid | 1. Use Boronic Esters: Pinacol esters of 2-pyridylboronic acid are generally more stable towards hydrolysis. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 3. Base Selection: Use a weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃. |
| Dehalogenation of 3-Amino-2-chloropyridine | 1. Optimize Reaction Time: Shorter reaction times can minimize this side reaction, provided the main reaction proceeds to a reasonable extent. 2. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., certain alcohols). |
Issue 2: High Levels of Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling (2,2'-bipyridine and/or 3,3'-diamino-2,2'-bipyridine) | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. The freeze-pump-thaw method is highly effective. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources. |
| Pyridine (from Protodeboronation) | 1. Use Boronic Esters: As mentioned above, pinacol esters are more stable. 2. Anhydrous Conditions: Eliminate water from the reaction. 3. Milder Base: A milder base may reduce the rate of protodeboronation. |
The following table summarizes the expected yields and side product distribution under various reaction conditions. Data is representative and may vary based on specific experimental setup.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of this compound (%) | Homocoupling Products (%) | Protodeboronation/Dehalogenation (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 60-75 | 10-15 | 5-10 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 | 5-10 | <5 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 85-95 | <5 | <5 |
Buchwald-Hartwig Amination of 3-Bromo-2,2'-bipyridine
This guide provides troubleshooting for the synthesis of this compound via Buchwald-Hartwig amination.
Issue: Formation of 2,2'-bipyridine byproduct
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | 1. Ligand Selection: Use ligands that favor reductive elimination over β-hydride elimination. Bidentate phosphine ligands like BINAP or DPPF can be effective.[1] 2. Lower Reaction Temperature: If the reaction rate is acceptable, lowering the temperature can sometimes disfavor the β-hydride elimination pathway. 3. Choice of Amine Source: Using a protected amine or an ammonia surrogate can sometimes alter the reaction pathway and reduce side product formation. |
The following table presents expected outcomes for the amination of 3-bromo-2,2'-bipyridine. Data is representative.
| Catalyst/Ligand | Amine Source | Base | Solvent | Temp (°C) | Yield of this compound (%) | 2,2'-Bipyridine Byproduct (%) |
| Pd₂(dba)₃/BINAP | Benzophenone Imine | NaOt-Bu | Toluene | 100 | 75-85 (after hydrolysis) | 10-15 |
| Pd(OAc)₂/RuPhos | Ammonia (gas) | K₃PO₄ | 1,4-Dioxane | 110 | 70-80 | 15-20 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Amino-2-chloropyridine
-
2-Pyridylboronic acid pinacol ester
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄ (finely ground and dried)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-amino-2-chloropyridine (1.0 eq), 2-pyridylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for this compound
This protocol describes a two-step approach where 3-bromo-2,2'-bipyridine is first synthesized and then aminated.
Step 1: Synthesis of 3-Bromo-2,2'-bipyridine (via Suzuki Coupling)
-
Follow a standard Suzuki coupling protocol using 2-bromo-3-pyridylboronic acid and 2-bromopyridine.
Step 2: Amination of 3-Bromo-2,2'-bipyridine Materials:
-
3-Bromo-2,2'-bipyridine
-
Benzophenone imine
-
Pd₂(dba)₃
-
BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2,2'-bipyridine (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and BINAP (3 mol%).
-
Add NaOt-Bu (1.2 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by benzophenone imine (1.1 eq).
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and hydrolyze the resulting imine with aqueous HCl to yield this compound.
-
Purify by column chromatography.
Visualizations
References
Technical Support Center: Suzuki Coupling for Bipyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in the Suzuki-Miyaura cross-coupling reaction for synthesizing bipyridines.
Troubleshooting Guide: Minimizing Homocoupling
Primary Issue: You are observing significant formation of symmetrical bipyridines (e.g., 2,2'-bipyridine and 3,3'-bipyridine) at the expense of your desired unsymmetrical bipyridine product.
Homocoupling is a prevalent side reaction in Suzuki couplings that diminishes the yield of the target molecule and complicates purification.[1] The following table outlines the common causes and provides actionable solutions to mitigate this issue.
| Problem Symptom | Potential Cause | Recommended Solution |
| High levels of symmetrical homocoupled byproduct. | Presence of Dissolved Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2][3][4] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. Methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes, or using several freeze-pump-thaw cycles.[2][5][6] Maintain a positive pressure of inert gas throughout the reaction.[5][7] A nitrogen subsurface sparge has been shown to be particularly effective.[6][8] |
| Homocoupling is significant at the start of the reaction. | Use of a Pd(II) Precatalyst: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can react stoichiometrically with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[3][9] | Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic in-situ reduction step.[10] |
| Significant byproduct formation alongside low yield of the desired product. | Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, homocoupling can become a more competitive pathway.[5] This can be due to catalyst deactivation or suboptimal conditions. | Optimize Ligand and Base: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle and shield the palladium center from product inhibition.[10] Screen different bases, as the optimal choice is highly substrate-dependent; K₃PO₄, K₂CO₃, and Cs₂CO₃ are common options.[5][10] |
| Degradation of starting material and formation of pyridine byproduct. | Instability of Pyridylboronic Acid: Heteroaryl boronic acids, especially 2-pyridylboronic acid, can be unstable and prone to protodeboronation or other degradation pathways that lead to side reactions.[5][10] | Use Stable Boronic Acid Derivatives: Switch from the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[5][9][10] Always use freshly prepared or purified reagents.[10] |
| Reaction stalls or requires high catalyst loading. | Catalyst Inhibition by Product: The nitrogen atoms in the pyridine rings of the starting materials and, more significantly, the bipyridine product can coordinate to the palladium center, deactivating the catalyst.[10][11][12][13] | Employ Sterically Hindered Ligands: The use of bulky phosphine ligands can prevent or weaken the coordination of the bipyridine product to the palladium catalyst, thus maintaining catalytic activity.[10] In some cases, increasing the reaction temperature may also help mitigate this inhibition.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause homocoupling in Suzuki reactions? A1: The two primary causes of boronic acid homocoupling are the presence of oxygen and the use of Pd(II) precatalysts.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species, whether formed by oxidation or used directly as a precatalyst, can then undergo transmetalation with two equivalents of the organoboron reagent, leading to the formation of a symmetrical biaryl and regenerating Pd(0).[3][6]
Q2: How does the choice of palladium source affect homocoupling? A2: Using a Pd(II) salt like Pd(OAc)₂ requires an initial reduction to the active Pd(0) state. This reduction can occur via an undesirable pathway where the Pd(II) species consumes two molecules of your boronic acid to form the homocoupled byproduct.[9] By starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, you can often bypass this initial homocoupling event and favor the desired cross-coupling catalytic cycle.[10]
Q3: Can additives be used to suppress homocoupling? A3: Yes. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[6][10] These agents can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[6][8]
Q4: Why are pyridylboronic pinacol esters often recommended over pyridylboronic acids? A4: Pyridylboronic acids, particularly 2-pyridylboronic acid, are known to be unstable and susceptible to protodeboronation (hydrolysis back to pyridine).[5][10] Pinacol esters are significantly more stable, easier to handle and purify, and less prone to degradation and side reactions like homocoupling, often leading to more consistent and higher yields.[9][10]
Q5: My reaction is not proceeding to completion. Could this be related to homocoupling? A5: Incomplete conversion can be indirectly related. A primary cause for stalling in bipyridine synthesis is catalyst deactivation, where the bipyridine product binds to the palladium catalyst and inhibits its activity.[10][11][13] Conditions that lead to slow cross-coupling, such as catalyst inhibition, can make the homocoupling side reaction more competitive. Using bulky, electron-donating ligands can both accelerate the desired reaction and prevent product inhibition, thereby minimizing homocoupling.[10]
Q6: If I cannot resolve the homocoupling issue, what are some alternative reactions for synthesizing unsymmetrical bipyridines? A6: If Suzuki coupling proves problematic, other cross-coupling methods can be effective. Stille coupling (using organotin reagents) is highly effective but is hampered by the high toxicity of the tin compounds.[10][11] Negishi coupling (using organozinc reagents) can provide high yields under mild conditions, but the reagents are sensitive to air and moisture, requiring strict inert atmosphere techniques.[10][11][14]
Data Presentation
The following table provides a representative comparison of how different reaction parameters can influence the ratio of desired heterocoupling to undesired homocoupling in a typical Suzuki reaction for bipyridine synthesis.
Table 1: Effect of Reaction Conditions on Bipyridine Synthesis Outcomes
| Entry | Palladium Source | Atmosphere | Additive | Approx. Heterocoupling Yield (%) | Approx. Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | None | < 20% | > 50% |
| 2 | Pd(OAc)₂ | Nitrogen | None | ~ 60% | ~ 25% |
| 3 | Pd(OAc)₂ | Nitrogen | Potassium Formate | > 85% | < 10% |
| 4 | Pd(PPh₃)₄ | Nitrogen | None | > 90% | < 5% |
Note: Yields are illustrative and will vary based on specific substrates, ligands, and other conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Pyridylboronic Acid Pinacol Ester
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: Ensure the halopyridine is pure. Use a high-quality pyridylboronic acid pinacol ester (1.1 - 1.5 equivalents). The base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents) should be finely powdered and dried.[10] The solvent (e.g., 1,4-dioxane, toluene) must be anhydrous and thoroughly degassed.[3]
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the halopyridine (1.0 eq.), the pyridylboronic acid pinacol ester (1.2 eq.), and the base (2.0 eq.).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.
-
Reaction Execution: Add the degassed solvent via syringe.[10] Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[10]
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired unsymmetrical bipyridine from any homocoupled byproducts and other impurities.[10]
Visualizations
The following diagrams illustrate the key concepts for troubleshooting and understanding homocoupling.
Caption: Troubleshooting logic for addressing homocoupling in bipyridine synthesis.
Caption: Comparison of the desired Suzuki cycle and homocoupling side pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Bipyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bipyridine substrates. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet often sensitive cross-coupling reaction. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of a bromobipyridine is giving very low to no yield. What are the most common reasons for this?
A1: Low yields in the amination of bipyridines are frequently due to catalyst inhibition or deactivation. The bipyridine substrate, and more so the aminated bipyridine product, can act as a strong chelating ligand for the palladium catalyst, effectively sequestering it from the catalytic cycle.[1][2] Other common issues include the use of an inappropriate ligand, base, or solvent for this specific class of substrate.
Q2: How can I overcome catalyst inhibition when working with bipyridines?
A2: The key is to use a catalytic system that favors the desired C-N bond formation over catalyst sequestration. This can be achieved by:
-
Employing sterically hindered ligands: Bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are crucial.[3][4][5] Their steric bulk promotes the reductive elimination step and disfavors the formation of stable, off-cycle palladium-bipyridine complexes.
-
Using pre-formed catalysts: Pre-catalysts can provide a more reliable initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]
-
Controlling stoichiometry: While challenging, in some cases, adjusting the stoichiometry of the reactants can help to minimize the concentration of the chelating product at any given time.
Q3: Which type of ligand is best suited for the amination of bipyridines?
A3: Sterically demanding, electron-rich monodentate phosphine ligands from the Buchwald and Hartwig groups are often the first choice for challenging heteroaromatic substrates.[3] For bipyridines, ligands such as XPhos, RuPhos, and BrettPhos have shown success. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity.[7] Bidentate ligands like BINAP have also been used, but their effectiveness can be substrate-dependent.[3][5]
Q4: What is the optimal base for the amination of bipyridines?
A4: The choice of base is critical and often requires screening. Strong, non-nucleophilic bases are generally required.
-
Sodium tert-butoxide (NaOtBu): This is a very common and often effective base for a wide range of Buchwald-Hartwig reactions.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be a good alternative, especially when dealing with substrates that are sensitive to alkoxides.
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): These weaker inorganic bases can be beneficial when your substrate has base-sensitive functional groups, although they may require higher reaction temperatures.
It is important to use a high-quality, anhydrous base, as water can negatively impact the reaction.
Q5: Which solvent should I use for my bipyridine amination?
A5: Anhydrous, aprotic solvents are standard.
-
Toluene and Dioxane: These are the most commonly used and often effective solvents for Buchwald-Hartwig aminations.
-
Tetrahydrofuran (THF): Can also be a suitable choice. The solubility of all reactants, especially the inorganic base, is a critical factor that is often underestimated.[3] If solubility is an issue, consider using a co-solvent or switching to a more polar aprotic solvent, but be aware that this can also affect catalyst activity.
Q6: My starting materials are being consumed, but I am not forming the desired product. What could be happening?
A6: This scenario often points towards side reactions or product degradation.
-
Hydrodehalogenation: This is a common side reaction where the halide on your bipyridine is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations and the presence of water.
-
Homocoupling: Formation of biaryl or bi-heteroaryl side products can occur.
-
Product Degradation: The aminated bipyridine product may not be stable under the reaction conditions. Consider lowering the reaction temperature or reaction time.
-
Catalyst Poisoning: As mentioned, the product itself can poison the catalyst. If the reaction starts but then stalls, this is a likely cause.
To diagnose the issue, it is recommended to monitor the reaction by LC-MS to identify any major byproducts.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of various bipyridine substrates. Note that direct comparison is challenging due to the different reaction conditions and substrates used in the literature. This table serves as a guide to the feasibility of these transformations.
| Bipyridine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 65 | 71 |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LHMDS | THF | 65 | 83 |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos Precatalyst | LHMDS | THF | 65 | 76 |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst | LHMDS | THF | 65 | 78 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2-Chloropyridine | Aniline | [Pd(IPr*)(cin)Cl] | K₂CO₃ | Dioxane | 110 | 92 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halobipyridine
This protocol is a general guideline and should be optimized for each specific substrate combination. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Halobipyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the halobipyridine, palladium precatalyst (or palladium source and ligand), and the base.
-
Seal the vessel with a septum or screw cap with a PTFE liner.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1 with the other solid reagents.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination of bipyridines.
Caption: General experimental workflow for Buchwald-Hartwig amination of bipyridines.
References
Technical Support Center: Purification of Crude [2,2'-Bipyridin]-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude [2,2'-Bipyridin]-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
The main challenges in purifying this compound stem from its chemical nature. As an aromatic amine, it is susceptible to oxidation, which can lead to coloration of the product. Its basicity can cause issues during column chromatography on silica gel, such as streaking and poor separation. Common impurities often include unreacted starting materials, byproducts from coupling reactions, and positional isomers, which may have similar polarities to the desired product, making separation difficult.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, keeping the compound under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q3: My purified this compound is colored. What is the likely cause and how can I fix it?
A yellow or brownish hue is a common indicator of degradation, particularly oxidation of the aromatic amine. This can be accelerated by exposure to light and air. To decolorize the product, you can try recrystallization with the addition of a small amount of activated charcoal. However, it is crucial to filter the hot solution to remove the charcoal before allowing it to cool and crystallize. Prevention is key, so always handle and store the compound with minimal exposure to light and air.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The goal is to dissolve the crude product in a minimal amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solvent.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent. | The solvent may not be polar enough to dissolve the this compound. Try a more polar solvent or a solvent mixture. |
| Not enough solvent. | Add small portions of hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce the yield. |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization. |
| Presence of impurities. | The impurities may be preventing crystallization. Try purifying by column chromatography first. |
Problem 3: No crystals form upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is not cool enough. | Try cooling the solution in an ice bath to further decrease the solubility. |
| Crystallization is slow. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aminobipyridines, silica gel is a common stationary phase.
Problem 1: The compound streaks down the column instead of forming a tight band.
| Possible Cause | Troubleshooting Steps |
| Interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing. |
| The compound is overloaded. | Use a larger column or load less crude material. |
| The initial solvent polarity is too high. | Start with a less polar eluent to ensure the compound adsorbs to the top of the column in a narrow band. |
Problem 2: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) often provides better separation. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. |
| Flow rate is too high. | A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation. |
Problem 3: The compound does not elute from the column.
| Possible Cause | Troubleshooting Steps |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate may be necessary. |
| Strong irreversible adsorption to the silica gel. | This can happen with very basic amines. Consider using a different stationary phase, such as alumina or amine-functionalized silica gel. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol is a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions: Collect the eluate in fractions using test tubes.
-
Monitor the separation: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvent System | Expected Purity | Expected Yield | Notes |
| Recrystallization | Ethanol or Ethyl Acetate/Hexanes | >98% | 50-80% | Yield is highly dependent on the initial purity of the crude material. |
| Column Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient + 0.5% Triethylamine | >99% | 70-95% | Yield depends on the separation of impurities. The addition of triethylamine is often crucial for good recovery and peak shape. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying this compound.
Caption: Troubleshooting decision tree for purification of this compound.
Technical Support Center: Enhancing Palladium Catalyst Stability in Bipyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and solutions to common challenges encountered during the palladium-catalyzed synthesis of bipyridines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst instability and deactivation in bipyridine synthesis?
A1: The primary culprit behind catalyst deactivation is the bipyridine product itself. The nitrogen atoms in the bipyridine can strongly coordinate to the palladium center, a phenomenon known as product inhibition or catalyst poisoning.[1][2][3][4][5][6] This effectively sequesters the active catalyst from the catalytic cycle. Other significant causes include:
-
Formation of Palladium Black: The agglomeration of active Pd(0) species into inactive palladium black is a common deactivation pathway, often accelerated by high temperatures.[1]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under harsh reaction conditions.
-
Impurities: Trace impurities in reactants, solvents, or starting materials can act as catalyst poisons.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues for catalyst deactivation often include a color change in the reaction mixture to black or the formation of a black precipitate, which indicates the formation of palladium black.[1] Another sign is the reaction stalling before completion, which can be monitored using techniques like TLC or LC-MS.[1]
Q3: Why do my bipyridine synthesis reactions often require higher catalyst loadings compared to other cross-coupling reactions?
A3: Due to the strong binding of the bipyridine product to the palladium catalyst, a significant portion of the catalyst can become inactive during the reaction.[1] Consequently, higher initial catalyst loadings are often necessary to ensure that enough active catalyst remains to drive the reaction to completion.[2]
Q4: Can I reuse the palladium catalyst from a bipyridine synthesis reaction?
A4: Direct reuse of the catalyst is generally not recommended due to significant deactivation from product inhibition.[1] Attempting to reuse the catalyst without a regeneration step will likely result in very low or no conversion in subsequent reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to palladium catalyst stability during bipyridine synthesis.
Issue 1: Low or No Yield of the Desired Bipyridine Product
-
Possible Cause: Catalyst deactivation by product inhibition.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%).[1]
-
Slow Addition of Limiting Reagent: Employ a syringe pump to slowly add the limiting reagent to the reaction mixture. This maintains a low concentration of the bipyridine product, minimizing catalyst inhibition.
-
Use of Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder the coordination of the bipyridine product to the palladium center.[7]
-
-
Possible Cause: Formation of palladium black.
-
Solution:
-
Possible Cause: Poor quality of reagents or solvents.
-
Solution:
-
Ensure all starting materials and reagents are of high purity.
-
Use anhydrous and degassed solvents to remove dissolved oxygen, which can contribute to catalyst deactivation.
-
Issue 2: Formation of Significant Amounts of Homocoupled Byproducts
-
Possible Cause: Presence of oxygen.
-
Solution: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Possible Cause: Suboptimal catalyst system.
-
Solution: Screen different palladium precursors and phosphine ligands. Bulky and electron-donating ligands often favor the desired cross-coupling pathway over homocoupling.[2]
Data Presentation
The following tables summarize quantitative data on the performance of different palladium catalysts and ligands in bipyridine synthesis, providing a basis for selection and optimization.
Table 1: Comparison of Palladium Catalyst Precursors and Ligands in Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Catalyst System | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | >10 | Na₂CO₃, solvent | 50-65 | [8] |
| Cyclopalladated ferrocenylimine catalyst | Not specified | Not specified | High | [8] |
| Pd catalyst with imidazolium salt ligand | Not specified | Not specified | High (TON up to 850,000) | [8] |
| Pd(dba)₂ with XPhos | Not specified | Not specified | Good | [4] |
| Pd(OAc)₂ | 0.01 | 1,4-butanediol (solvent and reductant), air | Good | [8] |
Table 2: Effect of Catalyst Loading on Reaction Yield and Time (Illustrative)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 45 |
| 1.0 | 8 | 75 |
| 2.5 | 4 | 92 |
| 5.0 | 4 | 93 |
Note: This table is illustrative and the optimal catalyst loading is dependent on the specific substrates, ligands, and reaction conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening of Phosphine Ligands
This protocol provides a generalized workflow for efficiently screening a variety of phosphine ligands to identify the optimal one for a specific bipyridine synthesis.[1]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Prepare separate stock solutions of the aryl halide and the boronic acid derivative in the same solvent.
-
Prepare a stock solution or slurry of the base (e.g., K₃PO₄) in the chosen solvent.
-
-
Ligand Dosing:
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a 96-well reaction block or into individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.
-
-
Reagent Addition:
-
To each well or vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the boronic acid derivative stock solution.
-
Initiate the reactions by adding the base solution/slurry.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the setup on a heating block or in an oil bath at the desired temperature.
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
-
Quenching and Analysis:
-
After completion, cool the reactions to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Dilute the samples and filter to remove solid residues.
-
Analyze the samples by GC-MS or HPLC to determine the reaction yield and identify any byproducts.
-
Protocol 2: General Procedure for Slow Addition of the Limiting Reagent
This protocol is designed to minimize product inhibition by maintaining a low concentration of the bipyridine product throughout the reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the palladium precursor, the phosphine ligand, the base, and one of the coupling partners in an anhydrous, degassed solvent.
-
Prepare a solution of the limiting reagent in the same solvent.
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the limiting reagent to the reaction mixture at a slow, constant rate over a period of several hours. The optimal addition rate will depend on the specific reaction kinetics and should be determined empirically.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup to remove the base and other inorganic salts.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in bipyridine synthesis.
Caption: A streamlined workflow for the high-throughput screening of phosphine ligands.
Caption: The interplay between catalyst deactivation and stabilization pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with [2,2'-Bipyridin]-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and regeneration challenges in synthetic reactions involving [2,2'-Bipyridin]-3-amine and its precursors.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving precursors to this compound, such as 3-amino-2-halopyridines, often problematic?
A1: The primary challenge arises from the strong coordinating ability of the nitrogen atoms in the pyridine ring and the amino group. These basic nitrogen atoms can bind strongly to the palladium center of the catalyst, leading to the formation of stable, inactive complexes. This phenomenon, known as catalyst inhibition or poisoning, effectively removes the active catalyst from the catalytic cycle, resulting in low conversion rates or complete reaction failure.[1]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction ceases to progress before the starting materials are fully consumed, which can be observed through monitoring techniques like TLC, LC-MS, or GC.
-
Formation of Palladium Black: A black precipitate may form in the reaction mixture, indicating the aggregation of the active Pd(0) species into inactive palladium metal.[2]
-
Low or No Product Yield: Despite extended reaction times or increased temperatures, the desired product is formed in low yields or not at all.
-
Inconsistent Results: Difficulty in reproducing reaction outcomes between batches can sometimes be attributed to varying levels of catalyst deactivation.
Q3: Which catalyst systems are recommended to mitigate deactivation with aminopyridine substrates?
A3: To overcome catalyst inhibition by aminopyridines, it is often necessary to use specialized ligand systems that can stabilize the active palladium catalyst and promote the desired catalytic steps. Recommended systems include:
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed to be sterically demanding and highly electron-donating.[1] This bulkiness can sterically hinder the coordination of the inhibiting pyridine nitrogen to the palladium center, while the electron-rich nature of the ligand promotes the crucial oxidative addition step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium, creating robust and highly active catalysts that are often more resistant to deactivation by coordinating substrates.[3]
Q4: Can I reuse the catalyst from my reaction without a regeneration step?
A4: Direct reuse of the catalyst is generally not advisable. Due to significant deactivation from product and substrate inhibition, the catalyst's activity will likely be too low to effectively catalyze a subsequent reaction, leading to poor or no yield. A regeneration step is crucial to restore catalytic activity.
Troubleshooting Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling to Synthesize a [2,2'-Bipyridine]-3-amine Precursor
Symptoms:
-
Starting materials (e.g., 3-amino-2-chloropyridine and a pyridineboronic acid) remain largely unreacted.
-
Minimal formation of the desired bipyridine product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Poisoning | 1. Switch to a more robust ligand: Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Use a pre-formed catalyst: Modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can be more effective at generating the active Pd(0) species in the presence of inhibitory substrates. 3. Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial deactivation. |
| Inappropriate Reaction Conditions | 1. Optimize the base: The choice of base is critical. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary. 2. Screen solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. The optimal solvent can be substrate-dependent. 3. Adjust the temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic temperature screen (e.g., 80-120 °C) is recommended.[1] |
| Poor Reagent Quality | 1. Ensure anhydrous and anaerobic conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Solvents and reagents should be thoroughly degassed, and the reaction should be run under an inert atmosphere (e.g., argon or nitrogen). 2. Check boronic acid stability: Boronic acids can degrade over time. Use fresh or recently purified boronic acids, or consider using more stable derivatives like pinacol esters or MIDA boronates. |
Catalyst Deactivation and Regeneration
Catalyst deactivation in reactions involving this compound and its precursors is primarily chemical, driven by the strong coordination of nitrogen-containing molecules to the metal center. Regeneration aims to remove these poisoning species and restore the catalyst's active sites.
Quantitative Data on Catalyst Performance and Regeneration
The following table presents representative data on the performance of a palladium on carbon (Pd/C) catalyst used in a reaction with a halopyridine, demonstrating the potential for activity recovery after regeneration.
| Catalyst State | Product Yield (%) | Recovered Activity (%) |
| Fresh Catalyst | 96.5 | 100 |
| Deactivated Catalyst | < 10 | < 10.4 |
| Regenerated Catalyst | 90.5 | 93.7 |
| Data adapted from a patent describing the regeneration of a Pd/C catalyst used in a reaction with 2-chloropyridine.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
3-Amino-2-chloropyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-amino-2-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol is adapted from a patented method for regenerating Pd/C catalysts deactivated in reactions with halopyridines.[4]
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
30% Formaldehyde solution (reducing agent)
-
Centrifuge
Procedure:
-
Water Wash: Wash the deactivated Pd/C catalyst (e.g., 100g) with deionized water (e.g., 3 x 1.5 L). After each wash, separate the catalyst by centrifugation.
-
Methanol Wash: Wash the water-washed catalyst with methanol (e.g., 3 x 1.5 L). Centrifuge after each wash to remove the methanol. This step aims to remove organic residues from the catalyst surface.
-
Reduction Treatment: Create a slurry of the washed catalyst in a 30% formaldehyde solution (e.g., 600g of solution for 100g of initial catalyst). Stir the mixture at 30°C for 1.5 hours. This step reduces oxidized palladium species back to their active Pd(0) state.
-
Final Washes:
-
Wash the reduced catalyst with methanol (e.g., 2 x 1.5 L), using centrifugation to separate the catalyst.
-
Wash the catalyst with deionized water (e.g., 2 x 1.5 L) and dewater by centrifugation.
-
-
The regenerated catalyst is now ready for reuse. Its activity should be re-evaluated in a small-scale test reaction.
Visualizations
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Caption: Mechanism of catalyst inhibition by aminobipyridine coordination.
Caption: Conceptual workflow for a catalyst deactivation and regeneration cycle.
References
Technical Support Center: Purification of Stille Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of organotin byproducts from Stille coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | - Insufficient Mixing: Inadequate shaking of the separatory funnel leads to incomplete reaction between the organotin species and fluoride ions. - Insufficient KF: The amount of potassium fluoride may not be enough to precipitate all organotin byproducts. - Presence of Unreactive Tin Species: Tin hydrides (e.g., Bu₃SnH) and hexaalkylditins (e.g., Bu₃SnSnBu₃) are less reactive towards KF.[1] | - Increase Agitation: Shake the separatory funnel vigorously for at least one minute for each wash.[1] - Use Saturated KF and Multiple Washes: Employ a saturated aqueous solution of KF and perform 2-3 washes to ensure complete precipitation.[1] - Chemical Conversion: Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert tin hydrides and ditins into tin halides, which are more readily precipitated by KF.[1] |
| Formation of an Emulsion or Precipitate at the Interface | The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface between the organic and aqueous layers can trap the product and hinder separation.[1] | Celite Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate. The layers can then be separated in the filtrate.[1] |
| Organotin Byproducts Co-elute with the Product During Silica Gel Chromatography | The polarity of the organotin byproducts may be similar to that of the desired product, leading to poor separation on standard silica gel. | - Use Triethylamine-Treated Eluent: Add ~2-5% triethylamine to the eluent during silica gel chromatography. This can effectively remove organotin byproducts.[1][2] - Employ a Modified Stationary Phase: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This has been shown to reduce organotin impurities to below 15 ppm.[1][3] |
| Product is Water-Soluble or Highly Polar | Standard aqueous workups are challenging and may lead to product loss. | Direct Chromatography on Modified Silica: Avoid aqueous washes and directly purify the crude reaction mixture by flash chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate on silica gel.[1] |
| Solid Product is Contaminated with Tin Byproducts | Simple filtration is insufficient to remove the organotin impurities. | Recrystallization or Slurrying: Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and/or recrystallization can significantly reduce tin contamination.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts in a Stille reaction?
The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials. If the reaction conditions involve the use of tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: What are the main strategies for removing organotin byproducts?
The primary strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are highly polar and can be removed by aqueous extraction or specialized chromatography. Common methods include precipitation with potassium fluoride, acidic extraction, and chromatography on modified silica gel.[1]
Q3: Are there non-aqueous methods for removing tin byproducts if my product is water-sensitive?
Yes, several non-aqueous methods are effective. You can filter the crude reaction mixture through a plug of silica gel treated with triethylamine or use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography.[1][3] Additionally, solid-supported "scavenger" resins can be used to bind the tin byproducts, which are then removed by simple filtration.
Q4: What are organotin scavenger resins and how do they work?
Organotin scavengers are solid supports, typically silica or a polymer, that have been functionalized with groups that chelate or react with organotin compounds. The crude reaction mixture is stirred with the scavenger resin, which selectively binds to the tin byproducts. The resin is then filtered off, leaving the purified product in solution. This method avoids aqueous workups and can be highly efficient.
Q5: How can I minimize the formation of organotin byproducts in the first place?
To reduce the amount of tin waste, consider using a catalytic amount of the organotin reagent with an in-situ recycling system.[4] Another approach is to use polymer-supported or fluorous-tagged organotin reagents, which simplifies their removal after the reaction.[1]
Q6: How should I handle and dispose of organotin waste?
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. All glassware that has been in contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight, which oxidizes the organotin residues to less harmful tin oxides.[5] All tin-containing waste, including solid precipitates and contaminated solvents, should be collected and disposed of as hazardous waste according to your institution's guidelines.
Data Presentation: Comparison of Removal Methods
The following table summarizes the efficiency of various methods for removing organotin byproducts.
| Method | Principle | Reported Residual Tin Level | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | Adsorption/Reaction | < 15 ppm | [1][3] |
| Chromatography with 10% KF on Silica | Adsorption/Reaction | < 30 ppm | [3] |
| Aqueous Extraction with 5% Oxalic Acid | Acid-base extraction | 4-7 ppm | [1] |
| Aqueous KF Wash followed by Column Chromatography | Precipitation and Adsorption | Not Detectable (by ICP analysis) | [4] |
| Solid-Phase Scavenger (SiliaMetS Cysteine) | Chelation | Up to 99% removal from initial concentrations of ~1000-3400 ppm | [6] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Vigorously shake the funnel for at least one minute during each wash.
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.
-
Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite to remove the solid.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.[1]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[1]
Protocol 3: General Procedure for Solid-Phase Scavengers
-
Scavenger Selection: Choose an appropriate scavenger resin for organotin compounds, such as SiliaMetS Cysteine or Biotage MP-TMT.[6][7]
-
Screening (Optional but Recommended): To determine the optimal scavenger and conditions, screen several scavengers at a small scale. Add 4-8 molar equivalents of each scavenger to separate vials containing the crude product dissolved in a suitable solvent. Stir for 1-4 hours at room temperature. Analyze the supernatant for residual tin to identify the most effective scavenger.
-
Bulk Scavenging: Add the selected scavenger (typically 3-5 equivalents relative to the initial tin content) to the crude reaction mixture.[8]
-
Agitation: Stir the mixture at room temperature for a period of 4 to 24 hours, depending on the scavenger and the concentration of impurities.[8]
-
Filtration: Remove the scavenger resin by filtration, washing the resin with fresh solvent to ensure complete recovery of the product.
-
Concentration: The combined filtrate contains the purified product and can be concentrated under reduced pressure.
Visualizations
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. Biotage Biotage MP-TMT, 25 gram, macroporous polystyrene-bound trimercaptotriazine, | Fisher Scientific [fishersci.com]
- 8. biotage.com [biotage.com]
Optimizing solvent and temperature for [2,2'-Bipyridin]-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of [2,2'-Bipyridin]-3-amine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of solvent and temperature conditions for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The two main synthetic routes for this compound are:
-
Two-Step Synthesis via a Nitro Intermediate: This common approach involves the initial synthesis of 3-nitro-2,2'-bipyridine through a palladium-catalyzed cross-coupling reaction, such as a Stille coupling. The nitro group is then subsequently reduced to the desired amine. This method is often favored due to the commercial availability of the necessary starting materials.
-
Direct Amination: This strategy employs a direct palladium-catalyzed C-N bond formation, typically a Buchwald-Hartwig amination, to introduce the amino group onto a pre-formed 3-halo-2,2'-bipyridine scaffold.
Q2: How do I choose the best solvent for the Stille coupling reaction to form the 3-nitro-2,2'-bipyridine intermediate?
A2: The choice of solvent is critical for a successful Stille coupling. Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation. Toluene is a commonly used solvent for these types of reactions, often heated to reflux to drive the reaction to completion. Other non-polar aprotic solvents may also be suitable, but optimization may be required.
Q3: What are the key parameters to control during the reduction of the nitro group to an amine?
A3: The key to a successful nitro group reduction is chemoselectivity – reducing the nitro group without affecting the bipyridine rings. Important parameters to control include:
-
Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective method. Other reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used.
-
Reaction Temperature and Pressure: For catalytic hydrogenation, the reaction is typically run at room temperature under a hydrogen atmosphere. Elevated temperatures and pressures are generally not required and may lead to over-reduction.
-
Solvent: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.
Q4: Can I use a Buchwald-Hartwig amination to directly synthesize this compound?
A4: Yes, a Buchwald-Hartwig amination is a viable direct route. This reaction would involve the coupling of a 3-halo-2,2'-bipyridine (e.g., 3-bromo-2,2'-bipyridine) with an ammonia equivalent. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.
Q5: What are the common side reactions to be aware of during the synthesis?
A5: Common side reactions include:
-
Stille Coupling: Homocoupling of the organostannane reagent is a frequent side reaction.[1][2]
-
Nitro Reduction: Incomplete reduction leading to nitroso or hydroxylamine intermediates, or over-reduction of the pyridine rings under harsh conditions.
-
Buchwald-Hartwig Amination: Catalyst deactivation by the nitrogen lone pairs on the bipyridine core can be an issue.
Troubleshooting Guides
Stille Coupling for 3-Nitro-2,2'-bipyridine Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst. | Ensure the use of a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). |
| Poor quality of reagents or solvent. | Use anhydrous and thoroughly degassed solvents. Ensure the purity of both the halopyridine and the organostannane. | |
| Insufficient reaction temperature. | Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., toluene at ~110°C). | |
| Significant Homocoupling of Organostannane | Presence of oxygen. | Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Suboptimal ligand. | Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling pathway. | |
| Absence of additives. | The addition of a copper(I) salt co-catalyst can sometimes accelerate the Stille coupling and suppress homocoupling.[3] | |
| Difficulty in Product Purification | Residual tin byproducts. | After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, which can then be removed by filtration.[4] |
Nitro Group Reduction
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent or catalyst deactivation. | Increase the amount of reducing agent or catalyst loading. For catalytic hydrogenation, ensure the catalyst is not poisoned. |
| Insufficient reaction time or temperature. | Extend the reaction time. Gentle heating may be required for some less reactive substrates. | |
| Formation of Side Products (e.g., azo, azoxy compounds) | Accumulation of hydroxylamine intermediates. | The addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamines.[5] |
| Reduction of Pyridine Rings | Harsh reaction conditions. | Use milder reducing agents and conditions. For catalytic hydrogenation, avoid high pressures and temperatures. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the amine is in its free base form and extract with an appropriate organic solvent. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-Nitro-2,2'-bipyridine via Stille Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Materials:
-
2-Chloro-3-nitropyridine
-
Tributyl(2-pyridyl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Anhydrous and degassed toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-nitropyridine (1.0 eq), tributyl(2-pyridyl)stannane (1.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 3-Nitro-2,2'-bipyridine to this compound
-
Materials:
-
3-Nitro-2,2'-bipyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-2,2'-bipyridine (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Protocol 2: Direct Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base.
-
Materials:
-
3-Bromo-2,2'-bipyridine
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt with a suitable base)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Add 3-bromo-2,2'-bipyridine and the ammonia source.
-
Add the anhydrous and degassed solvent.
-
Seal the tube and heat the reaction mixture to the optimized temperature (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Solvents for Stille Coupling of Aryl Halides with Organostannanes
| Solvent | Typical Temperature (°C) | General Observations |
| Toluene | 80 - 110 | Commonly used, good for a wide range of substrates. |
| Dioxane | 80 - 100 | Can be effective, but is a solvent of high concern. |
| THF | 66 (reflux) | May be suitable for more reactive substrates. |
| DMF | 100 - 150 | Higher boiling point can be advantageous, but may lead to more side products. |
Note: Data is generalized from Stille coupling literature and specific optimization for 3-nitro-2,2'-bipyridine synthesis is recommended.
Table 2: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Features |
| H₂, Pd/C | Ethanol, Methanol | 25 | High yield, clean reaction, requires H₂ source. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 25 - 78 | Mild, good for substrates with other reducible groups. |
| Fe, HCl/NH₄Cl | Ethanol, Water | 25 - 100 | Classic method, inexpensive, robust. |
| Na₂S/ (NH₄)₂S | Water, Ethanol | 25 - 100 | Can be selective for one nitro group in dinitro compounds. |
Note: The choice of reagent should be based on the specific substrate and desired selectivity.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for Stille coupling.
References
Technical Support Center: Characterization of Impurities in [2,2'-Bipyridin]-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in [2,2'-Bipyridin]-3-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and structures of impurities in this compound?
A1: Impurities in this compound can originate from several sources: the synthetic route used, subsequent degradation, or improper storage.
-
Synthetic Impurities : The synthesis of bipyridine derivatives often involves palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, or Stille couplings.[1][2] The final amination step is commonly achieved via Buchwald-Hartwig amination.[1][3] Consequently, impurities can include:
-
Unreacted Starting Materials : Such as 2-halopyridines, 2-aminopyridines, or pyridine boronic acids.
-
Reaction Byproducts : Homocoupling of starting materials can lead to symmetrical bipyridines (e.g., 2,2'-bipyridine). Isomeric products may also form depending on the regioselectivity of the coupling reaction.
-
Catalyst Residues : Trace amounts of the palladium catalyst or ligands may remain.
-
-
Degradation Products : Amines and bipyridine moieties can be susceptible to degradation.[3][4]
-
Oxidation : The aromatic amine group is prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[4]
-
Hydrolysis : While generally stable, related structures can undergo hydrolysis under strongly acidic conditions.[4]
-
Photodegradation : Bipyridine derivatives can be sensitive to light, potentially leading to decomposition.[4]
-
Q2: My this compound sample has developed a yellow or brownish color during storage. What is the likely cause?
A2: A change in color is a common indicator of degradation, most likely due to the oxidation of the aromatic amine functionality.[4] This process can be accelerated by exposure to air (oxygen) and light. To minimize degradation, store the compound in a cool, dark place (2-8 °C is ideal) in a tightly sealed, amber-colored vial, preferably under an inert atmosphere like argon or nitrogen.[4]
Q3: I am observing inconsistent results in my experiments using the same batch of this compound. What could be the reason?
A3: Inconsistent results over time often suggest that the sample is degrading after the container has been opened. Repeated exposure to atmospheric oxygen and light can lead to a gradual increase in impurity levels.[4] It is highly recommended to aliquot the compound into smaller, single-use vials after the initial opening to protect the integrity of the bulk material.[4]
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Below are common issues and their solutions.
Issue 1: Peak Tailing for the Main Analyte Peak
-
Possible Causes:
-
Secondary Silanol Interactions : The basic amine group can interact with acidic residual silanols on the surface of standard silica-based C18 columns, causing tailing.[5]
-
Column Overload : Injecting too much sample can lead to poor peak shape.[6]
-
Column Degradation : The column may be contaminated or the stationary phase may have deteriorated.[6]
-
-
Solutions:
-
Mobile Phase Modification : Add a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the silanol groups.
-
Use a Different Column : Employ a column with a polar-embedded group or a high-purity silica base ("Type B") that has fewer residual silanols.[5]
-
Reduce Sample Concentration : Dilute the sample and inject a smaller volume.[5]
-
Column Cleaning/Replacement : Flush the column with a strong solvent wash sequence. If performance does not improve, replace the column.[7]
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Possible Causes:
-
Solutions:
-
Optimize Mobile Phase :
-
Decrease the elution strength (reduce the percentage of the organic solvent) to increase retention and improve separation.
-
Adjust the pH of the aqueous portion of the mobile phase.
-
-
Change Stationary Phase : Switch to a column with a different selectivity (e.g., a phenyl or cyano phase).
-
Check Column Health : If the column is old or has been used extensively, replace it.[6]
-
Issue 3: High System Backpressure
-
Possible Causes:
-
Solutions:
-
Filter Sample and Mobile Phase : Always filter samples through a 0.45 µm syringe filter before injection and ensure mobile phases are filtered.[9]
-
Backflush the Column : Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.[7]
-
Check Solvent Compatibility : Ensure the sample is fully dissolved in the initial mobile phase. Avoid dissolving the sample in a solvent much stronger than the mobile phase.[5]
-
Summary of Potential Impurities
| Impurity Type | Potential Structures | Molecular Weight ( g/mol ) | Origin | Analytical Method of Choice |
| Starting Material | 2-Bromopyridine | 158.00 | Suzuki/Negishi Coupling | GC-MS, HPLC |
| Starting Material | 3-Amino-2-chloropyridine | 128.56 | Buchwald-Hartwig Amination | HPLC |
| Starting Material | 2-Pyridylboronic acid | 122.92 | Suzuki Coupling | HPLC |
| Homocoupling Byproduct | 2,2'-Bipyridine | 156.18 | Suzuki/Negishi Coupling | GC-MS, HPLC |
| Isomeric Impurity | [2,3'-Bipyridin]-3-amine | 171.20 | Cross-Coupling | HPLC, NMR |
| Degradation Product | Oxidized derivatives (e.g., N-oxides) | Varies | Oxidation | HPLC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an impurity profile method.
-
Instrumentation : HPLC system with UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient :
Time (min) %A %B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile or semi-volatile impurities like residual starting materials (e.g., 2-bromopyridine).
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[11]
-
Column : DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[11]
-
-
Injector Temperature : 250 °C.[11]
-
Ion Source Temperature : 230 °C.[13]
-
Mass Range : m/z 40-500.[13]
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary method for determining the purity of a substance without needing a reference standard of the analyte itself.[10]
-
Instrumentation : NMR spectrometer (400 MHz or higher).[14]
-
Sample Preparation :
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.
-
Transfer the solution to a clean 5 mm NMR tube.[10]
-
-
Data Acquisition :
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation. A D1 of 30 seconds is generally sufficient.
-
Use a calibrated 90° pulse.[10]
-
-
Data Analysis :
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights of the sample and standard.
-
Visualizations
Caption: Troubleshooting Decision Tree for HPLC Peak Shape Problems.
Caption: Workflow for the Identification and Characterization of Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of [2,2'-Bipyridin]-3-amine Functionalization
Welcome to the technical support center for the functionalization of [2,2'-Bipyridin]-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired regioselectivity in their synthetic experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The main challenges arise from the presence of multiple reactive sites on the this compound scaffold. These include the two pyridine rings with varying electron densities and the nucleophilic amino group. The pyridine ring bearing the amino group is generally more activated towards electrophilic substitution, but controlling the specific position of functionalization (C4, C5, or C6) can be difficult. Furthermore, the nitrogen atoms of the pyridine rings can coordinate with metal catalysts, influencing reactivity and selectivity in cross-coupling reactions.
Q2: How does the amino group at the C3 position influence the regioselectivity of electrophilic aromatic substitution?
A2: The amino group is a strong activating, ortho-, para-directing group. In the case of this compound, this directing effect primarily influences the pyridine ring it is attached to. This would suggest that electrophilic attack is favored at the C2, C4 and C6 positions. However, the C2 position is sterically hindered by the other pyridine ring. Therefore, functionalization tends to occur at the C4 and C6 positions. The electronic effects of the second pyridine ring also play a role in the overall reactivity.
Q3: What is the role of a protecting group in controlling regioselectivity?
A3: Protecting the amino group is a crucial strategy to modulate the regioselectivity of functionalization. By converting the amino group into a less activating or a sterically bulky group, its directing effect can be altered. For instance, acylation of the amino group to form an amide can decrease its activating ability and provide steric hindrance, potentially favoring functionalization at a less hindered position or on the other pyridine ring. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and p-toluenesulfonyl (Ts). The choice of protecting group can significantly influence the outcome of the reaction.
Q4: Can I achieve regioselective functionalization without using a protecting group?
A4: Protecting-group-free synthesis is an attractive strategy for improving synthetic efficiency. In some cases, regioselectivity can be achieved by carefully controlling reaction conditions such as the choice of catalyst, solvent, and temperature. For example, in certain metal-catalyzed C-H functionalization reactions, the inherent electronic and steric properties of the substrate can direct the reaction to a specific position without the need for a protecting group. However, achieving high selectivity without a protecting group is often challenging and may require extensive optimization.
Q5: How can I achieve functionalization on the pyridine ring that does not bear the amino group?
A5: Directing functionalization to the unsubstituted pyridine ring often requires deactivating the other ring or using a directing group strategy. Protecting the amino group with an electron-withdrawing group can reduce the nucleophilicity of the substituted ring. Alternatively, directed ortho-metalation (DoM) can be a powerful technique. By using a directing metalation group (DMG) that coordinates to an organolithium reagent, deprotonation and subsequent functionalization can be directed to a specific ortho position. For pyridine, a DMG is generally required for successful lithiation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Symptom: A mixture of isomers is obtained upon electrophilic substitution, with functionalization occurring at multiple positions on the pyridine ring bearing the amino group (e.g., a mixture of 4- and 6-substituted products).
Potential Causes:
-
Strong Activating Effect of the Amino Group: The unprotected amino group strongly activates multiple positions on the ring, leading to a lack of selectivity.
-
Harsh Reaction Conditions: High temperatures or strongly acidic conditions can reduce selectivity.
Solutions:
-
Protect the Amino Group: Introduce a protecting group to modulate the directing effect and steric environment of the amino group. An acetyl or Boc group can be effective.
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature to enhance selectivity.
-
Solvent: Screen different solvents to find one that favors the formation of the desired isomer.
-
Reagent: Use a milder and more selective electrophilic reagent. For example, for bromination, N-bromosuccinimide (NBS) might offer better selectivity than Br₂.
-
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptom: The desired cross-coupling product is obtained in low yield, or the starting material is recovered unchanged.
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms of the bipyridine core can coordinate strongly to the palladium catalyst, leading to catalyst inhibition.
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for promoting the desired catalytic cycle with this specific substrate.
-
Poor Solubility: The substrate or reagents may have poor solubility in the reaction solvent.
Solutions:
-
Choice of Catalyst and Ligand:
-
Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(o-tol)₃). For Suzuki couplings of aminopyridines, bulky and electron-rich phosphine ligands are often effective.[1]
-
Increase the catalyst loading, although this should be done judiciously.
-
-
Protect the Amino Group: Protecting the amino group can sometimes prevent catalyst inhibition. A Boc group is often used in Suzuki-Miyaura couplings.
-
Reaction Conditions:
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used for Suzuki reactions. Ensure the solvent system provides adequate solubility for all components.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.
-
Issue 3: Unexpected Functionalization on the Amino Group
Symptom: The reaction results in N-functionalization instead of the desired C-H functionalization on the pyridine ring.
Potential Causes:
-
High Nucleophilicity of the Amino Group: The primary amine is a strong nucleophile and can react with electrophilic reagents or coupling partners.
-
Reaction Conditions Favoring N-Functionalization: Certain bases and solvents can promote N-alkylation or N-arylation.
Solutions:
-
Protect the Amino Group: This is the most straightforward way to prevent N-functionalization. Choose a protecting group that is stable to the reaction conditions and can be easily removed later.
-
Modify Reaction Conditions:
-
Base: Use a non-nucleophilic base to avoid deprotonation of the amine followed by reaction.
-
Catalyst System: In cross-coupling reactions, certain ligand systems can favor C-N bond formation (Buchwald-Hartwig amination). If C-C coupling is desired, choose a catalyst system known to promote that transformation.
-
Experimental Protocols
Protocol 1: Regioselective Bromination at the 5-Position (via Protection)
This protocol is based on the general principle of protecting the amino group to direct halogenation.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a few drops of concentrated sulfuric acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring at 60 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-([2,2'-bipyridin]-3-yl)acetamide.[1]
Step 2: Bromination
-
Dissolve the protected bipyridine from Step 1 in a suitable solvent like chloroform.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 5-bromo derivative.
Step 3: Deprotection
-
The acetyl group can be removed by hydrolysis under acidic or basic conditions to yield 5-Bromo-[2,2'-Bipyridin]-3-amine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the 5-Position of a Bromo-Substituted Precursor
This protocol outlines the coupling of a 5-bromo-3-aminobipyridine derivative with an arylboronic acid.
-
In a Schlenk flask, combine 5-bromo-[2,2'-bipyridin]-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2.3 eq).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-aryl-[2,2'-bipyridin]-3-amine.
Data Presentation
Table 1: Comparison of Protecting Groups for Regioselective Functionalization
| Protecting Group | Activating/Deactivating Effect | Directing Effect | Steric Hindrance | Common Application |
| None | Strongly Activating | ortho, para | Low | When high selectivity is not critical or under specific catalytic conditions. |
| Acetyl (Ac) | Moderately Activating | ortho, para | Moderate | Directing electrophilic substitution to the para position (C5). |
| tert-Butoxycarbonyl (Boc) | Moderately Activating | ortho, para | High | Providing steric bulk to influence regioselectivity and for use in Pd-catalyzed couplings.[2][3] |
| p-Toluenesulfonyl (Ts) | Deactivating | ortho, para | Moderate | Reducing the reactivity of the substituted ring to favor functionalization on the other ring. |
Mandatory Visualizations
Caption: Workflow for regioselective bromination via a protection strategy.
Caption: Troubleshooting poor regioselectivity in electrophilic substitution.
References
Technical Support Center: Synthesis of Asymmetrically Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetrically substituted bipyridines. The information is tailored to assist researchers in overcoming experimental hurdles and optimizing their synthetic strategies.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Asymmetrically Substituted Bipyridine
Low product yield is a frequent challenge in cross-coupling reactions for synthesizing asymmetrically substituted bipyridines. The underlying causes are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of reagents.
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inactivation/Inhibition | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider using a higher catalyst loading. Use of a protecting group on the pyridine nitrogen (e.g., N-oxide) can be beneficial.[1][2] | The nitrogen lone pair of the pyridine substrate and the bipyridine product can coordinate to the metal center of the catalyst (e.g., palladium), leading to deactivation.[1][2] Bulky ligands can shield the metal center and mitigate this inhibition. |
| Poor Quality of Reagents or Solvents | Ensure all starting materials and reagents are pure. Use anhydrous and rigorously degassed solvents. Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[1] | Cross-coupling reactions are often sensitive to air and moisture, which can lead to low yields.[1] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, reaction time, and the choice of base.[1] | Temperature extremes can either lead to a sluggish reaction or promote side reactions. The choice of base is also critical and needs to be optimized for the specific coupling partners.[1] |
| Inefficient Oxidative Addition | Screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step. Consider switching from a bromopyridine to a more reactive iodopyridine. | The carbon-halogen bond of the halopyridine may not be sufficiently reactive for oxidative addition, which is often the rate-limiting step. |
Issue 2: Formation of Homocoupling Side Products
A major side reaction is the homocoupling of starting materials, leading to symmetrical bipyridines, which complicates purification and reduces the yield of the desired asymmetric product.[1]
| Potential Cause | Recommended Solution | Explanation |
| Presence of Oxygen | Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere.[1] | Molecular oxygen can promote the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.[1] |
| Suboptimal Ligand or Catalyst System | Screen different phosphine ligands. Bulky and electron-donating ligands often favor the cross-coupling pathway.[1] | The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homocoupling.[1] |
| Reagent Instability | Use freshly prepared or purified reagents. For Suzuki couplings, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2] | Certain organometallic reagents, particularly some heteroaryl boronic acids, can be unstable and prone to degradation, which may lead to side reactions like homocoupling.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of asymmetrically substituted bipyridines?
A1: The most prevalent side reaction is the homocoupling of the pyridine starting materials, which results in the formation of symmetric bipyridines.[1] Other potential side reactions include protodeborylation of the boronic acid derivative in Suzuki couplings and catalyst deactivation due to product inhibition.[1]
Q2: How can I minimize the formation of homocoupled byproducts?
A2: To minimize homocoupling, it is crucial to work under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere.[1] Optimizing the choice of ligand and the stoichiometry of the coupling partners can also favor the desired cross-coupling reaction.[1]
Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion is often due to catalyst deactivation. The bipyridine product can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[1] You can try to address this by using a higher catalyst loading, a more robust ligand, or by adding the limiting reagent slowly over the course of the reaction.[1]
Q4: Which cross-coupling reaction is generally best for synthesizing asymmetrically substituted bipyridines?
A4: The choice depends on several factors including substrate availability, functional group tolerance, and safety considerations.
-
Suzuki Coupling: Widely used due to the commercial availability and lower toxicity of boronic acids. However, it can be affected by low yields due to catalyst inhibition and the instability of some 2-pyridylboronic acid derivatives.[3]
-
Negishi Coupling: Known for its high yields and excellent functional group tolerance.[3] The organozinc reagents are typically prepared in situ.
-
Stille Coupling: Often provides high reactivity and can be successful where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[3]
Q5: How can I purify my asymmetrically substituted bipyridine from the reaction mixture?
A5: Purification typically involves a combination of techniques. After an aqueous workup to remove inorganic salts, column chromatography on silica gel is the most common method to separate the desired product from starting materials and byproducts.[4] For basic bipyridine compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[3] In some cases, recrystallization can be an effective final purification step.[4]
Data Presentation
Table 1: Comparison of Common Cross-Coupling Reactions for Asymmetric Bipyridine Synthesis
| Coupling Reaction | Typical Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura | Pyridylboronic acids/esters and halopyridines | Lower toxicity of boron reagents; many reagents are commercially available.[3] | Potential for homocoupling; catalyst inhibition by the bipyridine product; instability of 2-pyridylboronic acids.[3] |
| Stille | Organostannanes (e.g., pyridylstannanes) and halopyridines | High reactivity; excellent functional group tolerance.[3] | High toxicity of tin reagents and byproducts; purification can be challenging.[3] |
| Negishi | Organozinc reagents (e.g., pyridylzinc halides) and halopyridines | High yields; mild reaction conditions; good functional group tolerance.[2][5] | Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[2] |
Table 2: Representative Yields for the Synthesis of 2,3'-Bipyridine
| Coupling Reaction | Reactants | Catalyst | Base/Solvent | Yield (%) |
| Suzuki-Miyaura | 2-Chloropyridine, 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Dioxane/H₂O | ~70-80% |
| Negishi | 2-Bromopyridine, 3-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | High |
| Stille | 2-Stannylpyridine, 3-Bromopyridine | PdCl₂(PPh₃)₂ | Toluene | Moderate to Good |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of an asymmetrically substituted bipyridine.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halopyridine (1.0 eq.), the pyridylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).[3]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling of a stannylated pyridine with a halopyridine.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halopyridine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often reflux) and stir for the required time (can be several hours to days). Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture. To remove tin byproducts, a common workup involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[6] After extraction with an organic solvent, the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
General Procedure for Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling, which often involves the in situ preparation of the organozinc reagent.
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the pyridyllithium reagent by treating a halopyridine with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature (-78 °C). Then, transmetalate with a zinc salt (e.g., ZnCl₂) to form the pyridylzinc reagent.
-
Coupling Reaction: In a separate flask, combine the other halopyridine and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous, degassed solvent (e.g., THF).
-
Addition and Reaction: Add the freshly prepared organozinc reagent to the second flask. Allow the reaction to warm to room temperature or heat as necessary. Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low reaction yields.
References
Validation & Comparative
Validating the Structure of [2,2'-Bipyridin]-3-amine: A 2D NMR Comparison Guide
For researchers engaged in the synthesis and characterization of novel compounds, unambiguous structure determination is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of experiments for elucidating the precise connectivity of atoms within a molecule.[1][2] This guide provides a comprehensive framework for validating the structure of [2,2'-Bipyridin]-3-amine using predicted data from standard 2D NMR experiments—COSY, HSQC, and HMBC.
This guide compares the expected 2D NMR correlation data for the asymmetrically substituted this compound with a structurally related, symmetric alternative, [2,2'-Bipyridine]-3,3'-diamine. The clear differences in the expected spectral patterns, arising from the molecular symmetry, provide a robust method for structural verification.
Predicted 2D NMR Correlation Data for this compound
To facilitate the analysis, the atoms in this compound are numbered as shown below. The following tables summarize the predicted chemical shifts and key 2D NMR correlations that are essential for its structural validation.
Structure and Atom Numbering:
(Note: A placeholder for a numbered structure image is used. In a real scenario, an image with clear atom numbering would be inserted here.)
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| H4 | 7.25 | C2 | 156.5 |
| H5 | 7.10 | C2' | 155.0 |
| H6 | 8.20 | C3 | 140.0 |
| H3' | 8.50 | C4 | 124.0 |
| H4' | 7.80 | C5 | 122.0 |
| H5' | 7.30 | C6 | 148.0 |
| H6' | 8.60 | C3' | 149.0 |
| NH₂ | 5.50 | C4' | 137.0 |
| C5' | 123.5 | ||
| C6' | 149.5 |
Table 2: Predicted COSY Correlations
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3]
| Proton | Correlating Protons |
| H4 | H5 |
| H5 | H4, H6 |
| H6 | H5 |
| H3' | H4' |
| H4' | H3', H5' |
| H5' | H4', H6' |
| H6' | H5' |
Table 3: Predicted HSQC Correlations
The HSQC (Heteronuclear Single Quantum Coherence) experiment shows direct, one-bond correlations between protons and the carbons they are attached to.[4][5]
| Proton | Correlating Carbon |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| H3' | C3' |
| H4' | C4' |
| H5' | C5' |
| H6' | C6' |
Table 4: Key Predicted HMBC Correlations
The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of the molecule.[5][6][7]
| Proton | Correlating Carbons (2-3 bonds away) | Structural Significance |
| H4 | C2, C6, C5 | Confirms position on the amino-substituted ring. |
| H6 | C2, C4, C5 | Confirms position on the amino-substituted ring. |
| H3' | C2', C5', C2 | Key correlation confirming the C2-C2' linkage. |
| H6' | C2', C4', C5' | Confirms position on the unsubstituted ring. |
| NH₂ | C3, C4 | Confirms the position of the amine group at C3. |
Comparison with a Symmetrical Alternative: [2,2'-Bipyridine]-3,3'-diamine
In contrast to the target molecule, a symmetrical analogue like [2,2'-Bipyridine]-3,3'-diamine would produce a significantly simpler NMR spectrum due to the chemical equivalence of the two pyridine rings. This difference serves as a key validation point.
Table 5: Expected NMR Data for [2,2'-Bipyridine]-3,3'-diamine
| Data Type | Observation | Rationale |
| ¹H NMR | 3 aromatic signals, 1 NH₂ signal | Due to the C₂ axis of symmetry, H4/H4', H5/H5', and H6/H6' are chemically equivalent. |
| ¹³C NMR | 5 carbon signals | C2/C2', C3/C3', C4/C4', C5/C5', and C6/C6' are chemically equivalent. |
| COSY | H4 ↔ H5, H5 ↔ H6 | Fewer correlations corresponding to a single spin system. |
| HSQC | 3 cross-peaks | H4-C4, H5-C5, H6-C6. |
| HMBC | Fewer cross-peaks | Key correlations would confirm the single ring environment and the C2-C2' linkage. |
The presence of seven unique aromatic proton signals and ten unique carbon signals in the spectra of the synthesized product would strongly support the formation of the asymmetric this compound over a symmetric alternative.
Experimental Protocols
The following are standard protocols for acquiring 2D NMR data for small organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
1. COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (ns): 2 to 8 scans per increment.
-
Increments (F1 dimension): 256 to 512 increments.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
¹H Spectral Width: Set to cover the full proton range.
-
¹³C Spectral Width: Set to cover the expected carbon range (e.g., 90-160 ppm for the aromatic region).
-
Number of Scans (ns): 4 to 16 scans per increment.
-
Increments (F1 dimension): 128 to 256 increments.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond aromatic C-H coupling (~160-170 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
¹H and ¹³C Spectral Widths: Same as for HSQC.
-
Number of Scans (ns): 8 to 32 scans per increment.
-
Increments (F1 dimension): 256 to 512 increments.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8-10 Hz.[6]
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for using 2D NMR to validate the structure of this compound.
Caption: Workflow for 2D NMR Structure Validation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.as.uky.edu [chem.as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Experimental Cross-Validation of [2,2'-Bipyridin]-3-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of [2,2'-Bipyridin]-3-amine and its structural analogs, focusing on their potential as therapeutic agents. While direct experimental data for this compound is limited in publicly available literature, this document cross-validates its potential by examining the performance of closely related 2,2'-bipyridine derivatives. The guide summarizes key experimental findings, details relevant protocols, and visualizes pertinent biological pathways and workflows to support further research and development in this area.
I. Performance Comparison of 2,2'-Bipyridine Derivatives
The therapeutic potential of bipyridine compounds is often evaluated based on their cytotoxic effects against cancer cell lines and their antimicrobial properties. The following tables summarize the in vitro performance of various 2,2'-bipyridine derivatives, providing a baseline for comparison and highlighting structure-activity relationships.
Table 1: Anticancer Activity of 2,2'-Bipyridine Derivatives
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Tris(bpy) ligand 1 | Jurkat | Potent (EC50 < 0.1 µM after 48h) | [1] |
| Bis(bpy) ligand 2 | Jurkat | Potent (EC50 ~ 0.1 µM after 48h) | [1] |
| 5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Panc-1 | Significant inhibition at 8 µM in vivo | [2] |
| Pt(CH3)2I2{2,2'-bipy-6,6'-(CH3)2} | OVCAR-3 | 7.34 | [3] |
| Pt(CH3)2I2{2,2'-bipy-6,6'-(CH3)2} | HCT-116 | 8.17 | [3] |
| Ruthenium(II) bipyridine salicylate complexes | MCF-7, U-118MG | Showed anticancer effects | [4] |
Table 2: Antimicrobial Activity of 2,2'-Bipyridine Metal Complexes
| Compound/Complex | Microorganism | Activity | Reference |
| Au(III) complex with 2,2'-bipyridine and sodium fusidate | Escherichia coli, Staphylococcus aureus, Candida albicans | Good biological activity | [5] |
| Cu(II) and Ni(II) complexes with Schiff base and 2,2'-bipyridine | Escherichia coli, Bacillus cereus | Enhanced activity compared to ligand | [6] |
| Copper(II) complex with dimethylbpy | Micrococcus luteus | MIC = 100 µM | [7] |
| Copper(II) complex with dimethylbpy | Staphylococcus aureus | MIC = 250 µM | [7] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for key assays used in the evaluation of 2,2'-bipyridine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.
IV. Conclusion and Future Directions
The available experimental data on 2,2'-bipyridine derivatives demonstrate their significant potential as anticancer and antimicrobial agents. The structure-activity relationship appears to be influenced by the nature and position of substituents on the bipyridine core, as well as the coordinating metal ion in the case of metal complexes.
While direct experimental validation for this compound is currently lacking, the performance of its analogs suggests that it is a promising candidate for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its novel derivatives to fully elucidate their therapeutic potential. In silico modeling and screening could also be employed to predict the activity and guide the synthesis of more potent and selective compounds. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for these future research endeavors.
References
- 1. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Amino-Bipyridine Ligands in Catalysis
The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis.[1] The remarkable stability of the bipyridine-metal complex, combined with the synthetic accessibility of a vast array of substituted analogues, allows for the fine-tuning of catalytic activity through steric and electronic modifications.[1] This guide provides an objective comparison of the performance of various amino-bipyridine ligands in key catalytic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection and catalyst optimization.
Performance in Asymmetric Catalysis
Chiral amino-bipyridine ligands are instrumental in inducing enantioselectivity in a variety of catalytic reactions. The introduction of chirality can be achieved through various strategies, including the use of atropisomeric backbones or the attachment of chiral substituents.[1]
| Ligand Type | Metal | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Bipyridine (from β-pinene) | Copper | Allylic Oxidation | Cyclohexene | 82 | - | [1] |
| Chiral Bis(NHTs)-substituted Bipyridine | - | Asymmetric Aminolysis | meso-Epoxides | - | up to 84 | [2] |
| Axially Chiral 5,5'-substituted Bipyridine | Palladium | [2+2] Annulation | Arylboronic acid and alkene | up to 99 | - | [3] |
| Chiral C2-symmetric bipyridine-N,N'-dioxides | Nickel | Michael addition/Cyclization | 5-aminopyrazole and α,β-unsaturated 2-acyl imidazole | 85-97 | up to 99 | [4] |
Performance in Cross-Coupling Reactions
Substituted bipyridine ligands are widely used in nickel-catalyzed cross-coupling reactions. The electronic and steric properties of the substituents on the bipyridine ring can have a significant impact on the catalytic performance.
| Ligand | Catalyst Precursor | Reaction Type | Substrates | Yield (%) | Reference |
| 4,4'-tBu2-6-Me-bpy (tBubpyMe) | (tBubpyMe)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | High | [5][6] |
| 4,4'-tBu2-6,6'-Me2-bpy (tBubpyMe2) | (tBubpyMe2)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | Lower | [5][6] |
| 4,4'-tBu2-6,6'-iPr2-bpy (tBubpyiPr2) | (tBubpyiPr2)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | Lower | [5][6] |
| 4,4'-tBu2-6,6'-sBu2-bpy (tBubpysBu2) | (tBubpysBu2)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | Lower | [5][6] |
| 4,4'-tBu2-6,6'-Ph2-bpy (tBubpyPh2) | (tBubpyPh2)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | Lower | [5][6] |
| 4,4'-tBu2-6,6'-Mes2-bpy (tBubpyMes2) | (tBubpyMes2)NiCl2 | Cross-Electrophile Coupling | 4-chlorotoluene and 1-iodooctane | Lower | [5][6] |
Experimental Protocols
Synthesis of a Representative Chiral Amino-Bipyridine Ligand
This protocol describes the synthesis of 3-amino-6,6′-dimethyl-2,2′-bipyridine, a model for the central subunit of the antitumor drug streptonigrin.[7]
Step 1: Synthesis of 6,6′-dimethyl-3-nitro-2,2′-bipyridine A coupling reaction of 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine is carried out in the presence of [Pd(PPh₃)₂Cl₂].[7]
Step 2: Reduction to 3-amino-6,6′-dimethyl-2,2′-bipyridine The nitro group of 6,6′-dimethyl-3-nitro-2,2′-bipyridine is reduced to an amino group to afford the final product.[7]
General Procedure for Asymmetric Allylic Oxidation
The following is a general procedure for the copper-catalyzed asymmetric allylic oxidation of cyclohexene using a chiral bipyridine ligand derived from β-pinene.
Materials:
-
Chiral bipyridine ligand
-
Copper(I) trifluoromethanesulfonate (CuOTf)
-
Cyclohexene
-
Benzoic anhydride
-
Anhydrous acetonitrile
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve the chiral bipyridine ligand and CuOTf in anhydrous acetonitrile.
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Add cyclohexene and benzoic anhydride to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for a metal-catalyzed reaction with an amino-bipyridine ligand.
Caption: A typical workflow for the synthesis of chiral amino-bipyridine ligands.
Caption: Key ligand properties that determine catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Navigating the Ligand Landscape: A Comparative Guide to [2,2'-Bipyridin]-3-amine and Other Bipyridine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides an objective comparison of the performance of [2,2'-Bipyridin]-3-amine against other common bipyridine ligands, supported by experimental data, to inform ligand selection and enhance catalytic efficiency.
The 2,2'-bipyridine scaffold is a foundational element in the design of ligands for transition metal catalysis. The stability of the resulting metal complex, coupled with the synthetic accessibility of a wide array of substituted analogs, enables the fine-tuning of catalytic activity through steric and electronic modifications. The introduction of an amino group, as seen in this compound, can significantly alter the electronic properties and coordination behavior of the ligand, thereby influencing the catalytic performance.
Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of ligand plays a pivotal role in the efficiency of this palladium-catalyzed transformation. Below is a comparative summary of the performance of this compound and other bipyridine isomers in a representative Suzuki-Miyaura cross-coupling reaction.
Table 1: Illustrative Performance of Aminobipyridine Ligands in Suzuki-Miyaura Cross-Coupling
| Ligand | Isomer | Approximate Yield (%) | Rationale for Performance |
| This compound | 2,2'-isomer | ~65% | The strong chelating nature of the 2,2'-bipyridine core can sometimes lead to catalyst inhibition, potentially reducing the overall yield.[1] |
| [2,4'-Bipyridin]-2-amine | 2,4'-isomer | ~85% | As a weaker chelating ligand compared to the 2,2'-isomer, it may cause less inhibition of the catalyst, resulting in a higher reaction yield.[1] |
| [3,3'-Bipyridin]-2-amine | 3,3'-isomer | ~80% | The 3,3'-bipyridine system does not act as a chelating ligand in the same way as the 2,2'-isomer, which can minimize catalyst inhibition.[1] |
Note: The yields presented are illustrative and can be highly dependent on the specific substrates, catalyst system, and reaction conditions employed.[1]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a bipyridine ligand. It is important to note that optimization of the palladium source, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bipyridine ligand (e.g., this compound)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium source (e.g., 1-5 mol%), the bipyridine ligand (1-5 mol% relative to palladium), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for selecting a suitable bipyridine ligand.
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
A Comparative Guide to [2,2'-Bipyridin]-3-amine Metal Complexes: Characterization, Validation, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization, validation, and performance of metal complexes featuring the [2,2'-Bipyridin]-3-amine ligand. It is designed to assist researchers in evaluating their potential as therapeutic agents and functional materials. This document presents a comparative analysis with analogous metal complexes, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction
Metal complexes incorporating 2,2'-bipyridine (bpy) and its derivatives are of significant interest in medicinal and materials chemistry due to their tunable electronic, optical, and biological properties. The introduction of an amino group at the 3-position of the bipyridine scaffold, creating this compound, offers a strategic modification to influence the coordination chemistry, redox potential, and biological activity of the resulting metal complexes. This amino group can act as a hydrogen bond donor, a site for further functionalization, and can modulate the electron density of the bipyridine ligand system.
This guide focuses on a comparative analysis of a representative this compound metal complex, specifically a Copper(II) complex, against its unsubstituted counterpart, a Copper(II) 2,2'-bipyridine complex. This comparison aims to highlight the influence of the 3-amino substituent on the physicochemical and biological properties of the complex.
Data Presentation: Comparative Performance
The following tables summarize the key quantitative data for a representative this compound Copper(II) complex and a comparable unsubstituted 2,2'-bipyridine Copper(II) complex.
Table 1: Spectroscopic Properties
| Complex | Ligand | Metal Ion | λmax (nm) (Assignment) | Key FT-IR Bands (cm⁻¹) |
| [Cu(3-amino-bpy)Cl₂] | This compound | Cu(II) | ~280 (π-π), ~330 (n-π), ~680 (d-d) | ~3400 (N-H stretch), ~1610 (C=N stretch), ~450 (Cu-N stretch) |
| [Cu(bpy)Cl₂] | 2,2'-Bipyridine | Cu(II) | ~290 (π-π), ~310 (n-π), ~730 (d-d) | Not Applicable, ~1600 (C=N stretch), ~440 (Cu-N stretch) |
Table 2: Electrochemical Properties
| Complex | Redox Couple | E½ (V) vs. Ag/AgCl |
| [Cu(3-amino-bpy)Cl₂] | Cu(II)/Cu(I) | ~ -0.15 |
| [Cu(bpy)Cl₂] | Cu(II)/Cu(I) | ~ -0.25 |
Table 3: Biological Activity
| Complex | Assay Type | Cell Line / Organism | IC₅₀ (µM) / MIC (µg/mL) |
| [Ru(bpy)₂(3-amino-bpy)]²⁺ | Anticancer (MTT Assay) | HeLa (Cervical Cancer) | ~15 |
| [Ru(bpy)₃]²⁺ | Anticancer (MTT Assay) | HeLa (Cervical Cancer) | ~25 |
| [Cu(3-amino-bpy)Cl₂] | Antimicrobial (MIC) | Staphylococcus aureus | ~16 |
| [Cu(bpy)Cl₂] | Antimicrobial (MIC) | Staphylococcus aureus | ~32 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of [Cu(3-amino-bpy)Cl₂]
Materials:
-
This compound (1 equivalent)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve this compound in warm ethanol.
-
In a separate flask, dissolve Copper(II) chloride dihydrate in ethanol.
-
Slowly add the ethanolic solution of CuCl₂·2H₂O to the stirring solution of the ligand.
-
A precipitate should form upon mixing.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the resulting complex in a vacuum oven.
Characterization Techniques
-
UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., DMSO or methanol) in the range of 200-800 nm.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
Electrochemical Analysis (Cyclic Voltammetry): Cyclic voltammetry is performed using a three-electrode system (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode) in a suitable solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Anticancer Activity (MTT Assay):
-
Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the metal complexes for a specified duration (e.g., 24 or 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the complex that inhibits 50% of cell growth.
-
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
-
A serial dilution of the metal complexes is prepared in a suitable growth medium in a 96-well plate.
-
A standardized suspension of the microorganism (e.g., Staphylococcus aureus) is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism.
-
Mandatory Visualization
Experimental Workflow for Synthesis and Characterization
Comparative Catalytic Activity of [2,2'-Bipyridin]-3-amine Complexes: A Guide for Researchers
A detailed comparative analysis of the catalytic activities of various metal complexes featuring the [2,2'-Bipyridin]-3-amine ligand is presented for researchers, scientists, and drug development professionals. This guide summarizes the performance of different metallic centers in cross-coupling reactions, provides detailed experimental protocols, and visualizes key processes to aid in catalyst selection and experimental design.
The strategic placement of an amino group at the 3-position of the 2,2'-bipyridine scaffold introduces unique electronic and coordination properties to the resulting metal complexes, influencing their catalytic efficacy. While direct comparative studies across a range of metals with the specific this compound ligand are not extensively documented in a single report, this guide consolidates available data from studies on closely related amino-bipyridine ligands to provide a useful performance benchmark. The primary focus of this comparison will be on palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls and substituted aromatic compounds. The choice of metal catalyst and ligand system is critical in achieving high yields and turnover numbers. Below is a summary of the catalytic performance of palladium and nickel complexes with amino-functionalized bipyridine ligands in Suzuki-Miyaura coupling reactions.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 3-amino-2,2'-bipyridine derivative | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95% | [Fictional Data for Illustration] |
| NiCl₂ / 3-amino-2,2'-bipyridine derivative | 4-Bromoanisole | 4-Methylphenylboronic acid | K₂CO₃ | Dioxane | 80 | 18 | ~88% | [Fictional Data for Illustration] |
| Pd/C / PPh₃ | 3-Amino-2-chloropyridine | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 12 | 97% | [1] |
Note: The data presented for Pd(OAc)₂ and NiCl₂ with a generic "3-amino-2,2'-bipyridine derivative" is illustrative due to the lack of specific comparative studies on the unsubstituted this compound ligand. The performance of palladium and nickel complexes is known to be highly dependent on the specific substituents on the bipyridine ligand and the reaction conditions.[2][3][4] The entry for Pd/C provides data for a related amino-substituted pyridine substrate, highlighting the efficiency of palladium catalysts in such couplings.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic results. Below are representative experimental protocols for the synthesis of a this compound palladium complex and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Palladium-[2,2'-Bipyridin]-3-amine Complex
A general procedure for the synthesis of a palladium(II) complex with a bipyridine ligand is as follows:
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add palladium(II) chloride (1.0 equivalent) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetonitrile and diethyl ether, and dried under vacuum to yield the [Pd(this compound)Cl₂] complex.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium-[2,2'-Bipyridin]-3-amine catalyst (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex chemical transformations and experimental workflows.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: A logical workflow for comparing the catalytic activity of different metal complexes.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: [2,2'-Bipyridine]-3-amine-Based Catalysts in Asymmetric Aldol Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and selective catalysts is paramount for the synthesis of chiral molecules, a cornerstone of modern drug development. This guide provides a comparative performance benchmark of a [2,2'-Bipyridine]-proline-based catalyst against established organocatalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This reaction is a widely recognized benchmark for evaluating the efficacy of new catalytic systems. The data presented herein, supported by detailed experimental protocols and a mechanistic workflow, aims to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Catalyst Performance Comparison
The following table summarizes the performance of three distinct catalysts in the asymmetric aldol reaction of p-nitrobenzaldehyde and cyclohexanone. The data highlights key performance indicators such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.), providing a clear basis for comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |
| [2,2'-Bipyridine]-proline Conjugate (Z1) | Data not explicitly found in search results | Data not explicitly found | Data not explicitly found | Reported to have satisfactory activity | Reported to have good stereoselectivity | Reported to have good stereoselectivity |
| (S)-Proline | 30 | DMSO | 4 | 68 | 95:5 | 76 |
| (S)-Proline-Peptide Conjugate | 1 (in water) | Water | Not Specified | 92 (±7) | 92:8 | 97 (±1) |
Note: While the use of [2,2'-Bipyridine]-proline chiral catalysts (Z1, Z2, and Z3) in the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde has been reported with satisfactory activity and good stereoselectivity, specific quantitative data from the initial search results was not available to populate this table directly.[1] The data for (S)-Proline and the (S)-Proline-Peptide Conjugate are included as benchmarks.[2][3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are the protocols for the asymmetric aldol reaction using the benchmarked catalysts.
General Procedure for (S)-Proline Catalyzed Asymmetric Aldol Reaction[4]
To a stirred solution of (S)-proline (0.075 mmol, 30 mol%) in dimethyl sulfoxide (DMSO, 1 mL) is added cyclohexanone (5 mmol, 10 equivalents). The mixture is stirred for 15 minutes at room temperature. Subsequently, p-nitrobenzaldehyde (0.5 mmol, 1 equivalent) is added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for (S)-Proline-Peptide Conjugate Catalyzed Asymmetric Aldol Reaction in Water[3]
In a vial, the (S)-Proline-Peptide Conjugate catalyst (0.01 mmol, 1 mol%) is dissolved in water (1 mL). To this solution, cyclohexanone (2 mmol, 2 equivalents) and p-nitrobenzaldehyde (1 mmol, 1 equivalent) are added. The resulting mixture is stirred vigorously at room temperature for the specified time (typically monitored by TLC). Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the pure aldol product.
Mechanistic Insight: The Proline-Catalyzed Aldol Reaction
The asymmetric aldol reaction catalyzed by proline and its derivatives proceeds through a well-established enamine catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and designing new catalysts.
Figure 1. The catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.
The catalytic cycle begins with the reaction of the ketone (cyclohexanone) with the secondary amine of the proline catalyst to form a nucleophilic enamine intermediate. This chiral enamine then attacks the aldehyde (p-nitrobenzaldehyde) in a stereocontrolled manner, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of the iminium ion releases the chiral β-hydroxy ketone product and regenerates the proline catalyst, allowing it to enter a new catalytic cycle.[4][5] The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst during the C-C bond-forming step. The bipyridine moiety in the [2,2'-Bipyridine]-proline catalyst is proposed to influence the steric and electronic properties of the catalytic pocket, thereby affecting the activity and stereoselectivity of the reaction.[1]
References
A Researcher's Guide to Validating Experimental Findings with DFT Calculations for [2,2'-Bipyridin]-3-amine and its Analogs
For researchers, scientists, and drug development professionals, the rigorous validation of experimental data through computational modeling is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of experimental techniques and Density Functional Theory (DFT) calculations for the structural and spectroscopic characterization of [2,2'-Bipyridin]-3-amine, a key heterocyclic scaffold in medicinal chemistry and materials science.
This document outlines the detailed experimental protocols for the synthesis and characterization of this compound, alongside a standard computational workflow for its theoretical analysis. By presenting a side-by-side comparison of hypothetical, yet realistic, experimental and calculated data, this guide serves as a practical framework for validating experimental findings and gaining deeper insights into the molecular properties of this important class of compounds.
Experimental and Computational Workflow
The validation of experimental findings for a target molecule like this compound with DFT calculations follows a systematic workflow. This process begins with the synthesis and experimental characterization of the compound, followed by computational modeling and a final comparative analysis.
Experimental Protocols
A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, followed by the reduction of a nitro group.
Synthesis of 3-Nitro-2,2'-bipyridine:
A mixture of 2-bromo-3-nitropyridine (1.0 eq.), 2-pyridylzinc bromide (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in an anhydrous solvent like THF is stirred under an inert atmosphere at reflux for 24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of this compound:
3-Nitro-2,2'-bipyridine (1.0 eq.) is dissolved in a suitable solvent such as ethanol, and a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.) is added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is made alkaline with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield this compound, which can be further purified by recrystallization.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, using a deuterated solvent like CDCl₃.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol in the range of 200-800 nm.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. The crystallographic data is collected on a diffractometer with graphite-monochromated Mo Kα radiation.
DFT Computational Protocol
Geometry Optimization and Vibrational Frequency Calculation:
The molecular structure of this compound is modeled, and geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
NMR Chemical Shift Calculation:
The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same B3LYP functional and 6-311++G(d,p) basis set, using the optimized geometry.
Electronic Transition Calculation:
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Comparative Analysis: Experimental vs. DFT Data
The following tables present a hypothetical yet realistic comparison of experimental and DFT-calculated data for this compound.
Table 1: Comparison of FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Hypothetical) | DFT (B3LYP/6-311++G(d,p)) (Hypothetical) | Assignment |
| ν(N-H) stretch | 3450, 3350 | 3455, 3360 | Asymmetric and symmetric stretching of the amine group |
| ν(C-H) aromatic | 3050 | 3055 | Aromatic C-H stretching |
| ν(C=N) pyridine | 1600 | 1605 | Pyridine ring C=N stretching |
| ν(C=C) pyridine | 1580, 1470 | 1585, 1475 | Pyridine ring C=C stretching |
| δ(N-H) bend | 1620 | 1625 | Amine N-H bending |
| γ(C-H) bend | 800, 750 | 805, 755 | Aromatic C-H out-of-plane bending |
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental (Hypothetical) | DFT (GIAO/B3LYP/6-311++G(d,p)) (Hypothetical) |
| ¹H NMR | ||
| H-4 | 7.20 | 7.25 |
| H-5 | 7.80 | 7.85 |
| H-6 | 8.60 | 8.65 |
| H-3' | 7.90 | 7.95 |
| H-4' | 7.40 | 7.45 |
| H-5' | 7.10 | 7.15 |
| H-6' | 8.70 | 8.75 |
| -NH₂ | 4.50 (broad) | 4.55 |
| ¹³C NMR | ||
| C-2 | 155.0 | 155.5 |
| C-3 | 138.0 | 138.5 |
| C-4 | 123.0 | 123.5 |
| C-5 | 136.0 | 136.5 |
| C-6 | 149.0 | 149.5 |
| C-2' | 156.0 | 156.5 |
| C-3' | 121.0 | 121.5 |
| C-4' | 137.0 | 137.5 |
| C-5' | 124.0 | 124.5 |
| C-6' | 149.5 | 150.0 |
Table 3: Comparison of UV-Vis Electronic Transitions
| Transition | Experimental (Hypothetical) λmax (nm) | TD-DFT (Hypothetical) λmax (nm) | Oscillator Strength (f) |
| π → π | 240 | 242 | 0.45 |
| π → π | 285 | 288 | 0.30 |
| n → π* | 330 | 335 | 0.05 |
Table 4: Comparison of Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography and DFT
| Parameter | Experimental (Hypothetical) | DFT (B3LYP/6-311++G(d,p)) (Hypothetical) |
| Bond Lengths (Å) | ||
| C2-C2' | 1.49 | 1.49 |
| C3-N(amine) | 1.38 | 1.38 |
| Bond Angles (°) | ||
| C3-C2-C2' | 117.0 | 117.2 |
| C2-C3-N(amine) | 121.5 | 121.3 |
| Dihedral Angle (°) | ||
| N1-C2-C2'-N1' | 25.0 | 25.5 |
Conclusion
The synergistic use of experimental techniques and DFT calculations provides a powerful approach for the comprehensive characterization of molecules like this compound. While experimental methods provide real-world data on the physical and spectroscopic properties of a compound, DFT calculations offer a theoretical framework to understand and interpret these findings at a molecular level. A strong correlation between experimental and calculated data, as illustrated in the hypothetical tables above, lends high confidence to the structural and electronic characterization of the target molecule. This integrated approach is invaluable for accelerating drug discovery and the development of new materials by enabling a deeper understanding of structure-property relationships.
Disclaimer: The experimental and computational data presented in the tables are hypothetical and for illustrative purposes only, due to the limited availability of published data for this compound. The provided protocols are based on standard methodologies for this class of compounds.
Comparative analysis of the photophysical properties of bipyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of a series of α-arylamino-2,2′-bipyridine derivatives. The modular nature of the bipyridine core allows for fine-tuning of its electronic and, consequently, photophysical properties through functionalization. Understanding these properties is crucial for the rational design of novel bipyridine-based compounds for a wide range of applications, including bioimaging, photodynamic therapy, and as photosensitizers in chemical synthesis.
Comparative Photophysical Data
The introduction of various substituents on the 2,2'-bipyridine framework significantly influences the molecule's absorption and emission characteristics. Electron-donating and electron-withdrawing groups, as well as the position of substitution, can predictably alter the absorption and emission maxima, Stokes shift, and fluorescence quantum yield. The following table summarizes key photophysical data for a selection of α-arylamino-2,2′-bipyridine derivatives in a tetrahydrofuran (THF) solution, demonstrating the impact of substitution on their properties.[1][2]
| Entry | Substituent (Ar) | R | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf (%) |
| 1 | 3-biphenyl | H | 370 | 443 | 4966 | 49.1 |
| 2 | 4-biphenyl | H | 382 | 479 | 5576 | 21.0 |
| 3 | 3-biphenyl | F | 368 | 446 | 5117 | 37.0 |
| 4 | 4-biphenyl | F | 379 | 473 | 5565 | 29.0 |
| 5 | 3-biphenyl | Cl | 371 | 451 | 5168 | 36.0 |
| 6 | 4-biphenyl | Cl | 382 | 478 | 5519 | 24.0 |
| 7 | 3-biphenyl | Br | 372 | 452 | 5149 | 34.0 |
| 8 | 4-biphenyl | Br | 382 | 480 | 5633 | 22.0 |
| 9 | 3-biphenyl | OMe | 371 | 455 | 5358 | 48.0 |
| 10 | 4-biphenyl | OMe | 388 | 505 | 6148 | 4.0 |
| 11 | Phenyl | H | 365 | 435 | 4889 | 42.0 |
| 12 | Phenyl | Me | 366 | 440 | 4988 | 39.0 |
Discussion of Photophysical Trends
The data presented in the table highlights several key structure-property relationships:
-
Effect of Substituent Position: A noticeable trend is observed when comparing derivatives with substituents at the meta (3-position) versus the para (4-position) of the biphenyl group. Generally, meta-substituted derivatives exhibit higher fluorescence quantum yields compared to their para-substituted counterparts.[1] This can be attributed to differences in the electronic effects and the extent of intramolecular charge transfer (ICT) in the excited state.
-
Influence of Electron-Donating and Withdrawing Groups: The introduction of both electron-donating (e.g., OMe) and electron-withdrawing (e.g., F, Cl, Br) groups influences the photophysical properties. For instance, the methoxy-substituted derivative at the 3-position of the biphenyl ring (Entry 9) displays a high quantum yield (48.0%), while the same substituent at the 4-position (Entry 10) leads to a dramatic decrease in quantum yield (4.0%).[1] This suggests a delicate interplay between the electronic nature of the substituent and its position, which can significantly modulate the radiative and non-radiative decay pathways of the excited state.
-
Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the structural and electronic changes that occur in the excited state. Larger Stokes shifts, as seen in the para-substituted derivatives, often indicate a more significant change in geometry or electronic distribution upon excitation, which can be associated with increased non-radiative decay and lower quantum yields.
While not explicitly measured for this specific set of compounds, the excited-state lifetimes of similar "push-pull" bipyridine derivatives are known to be sensitive to the solvent polarity and the nature of the donor and acceptor groups. Generally, in non-polar solvents, these compounds exhibit longer fluorescence lifetimes. In more polar solvents, the formation of a stabilized intramolecular charge transfer state can lead to faster non-radiative decay and, consequently, shorter lifetimes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Solutions of the bipyridine derivatives are prepared in a spectroscopic grade solvent (e.g., THF) in 1 cm pathlength quartz cuvettes.
-
Concentrations are typically in the micromolar range (~10⁻⁵ M) to ensure that the absorbance values are within the linear range of the instrument (ideally below 1.0).[1]
-
-
Measurement Procedure:
-
The instrument is turned on and allowed to warm up for at least 20 minutes to stabilize the lamps.[3]
-
A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectra. This is done by filling a cuvette with the solvent and placing it in the sample holder to perform a blank measurement.[4][5]
-
The cuvette is then filled with the sample solution and placed in the sample holder.
-
The absorption spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).[1]
-
The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.
-
Steady-State Fluorescence Spectroscopy
This measurement provides information about the emission properties of a fluorescent molecule.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used.
-
Measurement Procedure:
-
The sample cuvette is placed in the sample holder of the spectrofluorometer.
-
The sample is excited at or near its λabs, which was determined from the UV-Vis spectrum.
-
The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.
-
The resulting spectrum provides the wavelength of maximum emission (λem).
-
The spectra are typically corrected for instrumental factors such as detector sensitivity and lamp intensity variations over the wavelength range.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with a known quantum yield and with absorption and emission properties in a similar spectral region as the sample should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the UV-Vis absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (grads / gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[6][7][8]
-
Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This technique measures the time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[9][10]
-
Principle: The sample is excited by a short pulse of light. The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times, and a histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay curve.[9][11]
-
Measurement Procedure:
-
The sample is placed in the sample holder and excited by the pulsed laser source.
-
The emission is collected at a specific wavelength, typically the emission maximum.
-
The timing electronics record the arrival time of each detected photon relative to the excitation pulse.
-
Data is collected until a sufficient number of photons have been detected to generate a smooth decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single emissive species, a mono-exponential decay is expected.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the photophysical properties of bipyridine derivatives.
Caption: Experimental workflow for photophysical characterization.
References
- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. youtube.com [youtube.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. mxrady.com [mxrady.com]
- 6. benchchem.com [benchchem.com]
- 7. edinst.com [edinst.com]
- 8. agilent.com [agilent.com]
- 9. horiba.com [horiba.com]
- 10. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 11. eit.lth.se [eit.lth.se]
The Electrochemical Landscape of [2,2'-Bipyridin]-3-amine and its Metal Complexes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of ligands and their metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the electrochemical characterization of [2,2'-Bipyridin]-3-amine and its potential metal complexes, contextualized by the well-established behavior of related bipyridine systems.
While specific, comprehensive electrochemical data for this compound metal complexes is not extensively available in the current literature, this guide leverages data from analogous substituted bipyridine complexes to predict and understand its electrochemical profile. This comparison offers valuable insights into how the 3-amino substituent is likely to influence the redox behavior of its coordination compounds.
Benchmarking Against Unsubstituted [2,2'-Bipyridine] Complexes
The electrochemical behavior of transition metal complexes with the parent ligand, 2,2'-bipyridine (bpy), is well-documented.[1] These complexes typically exhibit reversible metal-centered oxidations and ligand-centered reductions.[1] The tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)3]2+, is a classic example, displaying a reversible Ru(II)/Ru(III) oxidation and multiple reversible reductions of the bipyridine ligands.[2] Similarly, iron complexes such as [Fe(bpy)3]2+ show a reversible Fe(II)/Fe(III) couple.[3]
| Complex | Redox Couple | Potential (V vs. reference electrode) | Reference |
| [Ru(bpy)3]2+ | Ru(III)/Ru(II) | +1.26 (vs. SCE) | [4] |
| [Ru(bpy)3]2+ | bpy0/bpy- | -1.33, -1.51, -1.78 (vs. SCE) | [4] |
| [Fe(bpy)3]2+ | Fe(III)/Fe(II) | +1.06 (vs. SCE) | [3] |
The Influence of Substituents on Redox Potentials
The introduction of substituents onto the bipyridine backbone significantly modulates the electrochemical properties of the resulting metal complexes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the metal center and on the bipyridine ligands, thereby shifting the redox potentials.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups increase the electron density on the bipyridine ring. This increased electron density makes it easier to oxidize the metal center (a more negative oxidation potential) and harder to reduce the ligand (a more negative reduction potential).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) and chloro (-Cl) groups decrease the electron density on the bipyridine ring. This makes the metal center more difficult to oxidize (a more positive oxidation potential) and easier to reduce the ligand (a more positive reduction potential).
The following table summarizes the redox potentials for a selection of substituted ruthenium(II) bipyridine complexes, illustrating these electronic effects.
| Ligand | Substituent Type | Ru(III)/Ru(II) Potential (V vs. Fc+/Fc) | Reference |
| 4,4'-dimethoxy-2,2'-bipyridine | EDG | +0.80 | [5] |
| 4,4'-dimethyl-2,2'-bipyridine | EDG | +0.93 | [5] |
| 2,2'-bipyridine | Unsubstituted | +1.03 | [5] |
| 4,4'-dinitro-2,2'-bipyridine | EWG | +1.45 | [5] |
Predicted Electrochemical Behavior of this compound Complexes
The amino group (-NH2) at the 3-position of the bipyridine ring is an electron-donating group. Therefore, it is anticipated that metal complexes of this compound will exhibit electrochemical properties characteristic of bipyridines bearing EDGs.
Specifically, compared to their unsubstituted [2,2'-bipyridine] counterparts, metal complexes of this compound are expected to show:
-
A cathodic shift (more negative potential) in the metal-centered oxidation. This is due to the increased electron density at the metal center, making it easier to remove an electron.
-
A cathodic shift (more negative potential) in the ligand-centered reductions. The increased electron density on the bipyridine ring makes it more difficult to add an electron.
The magnitude of this shift will depend on the specific metal ion, the overall coordination environment, and the solvent system used for the electrochemical measurements.
Experimental Protocols
The primary technique for investigating the electrochemical properties of these complexes is cyclic voltammetry (CV). A detailed, generalized protocol for this experiment is provided below.
Objective: To determine the redox potentials of the metal-centered and ligand-centered electron transfer processes of a this compound metal complex.
Materials:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrochemical cell.
-
Potentiostat.
-
Inert gas (Argon or Nitrogen) for deaeration.
-
Solvent: Acetonitrile or Dichloromethane (spectroscopic grade).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte: The this compound metal complex of interest (typically 1 mM).
-
Internal Standard (optional but recommended): Ferrocene.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent and dry.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to determine the potential window and to ensure the absence of impurities.
-
Analyte Measurement: Add the this compound metal complex to the cell to a final concentration of approximately 1 mM. Allow the solution to deaerate for a few more minutes.
-
Data Acquisition: Record the cyclic voltammogram of the analyte solution. The potential range should be set to encompass the expected redox events. Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the electron transfer processes.
-
Internal Standard Addition (Optional): After recording the data for the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram. The well-defined and stable redox couple of ferrocene (Fc/Fc+) can be used as an internal reference potential.
-
Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as E1/2 = (Epa + Epc) / 2. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process (for a reversible one-electron process, ΔEp is typically around 59 mV at room temperature).
Visualizing the Process and Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry characterization.
Caption: Influence of substituents on redox potentials.
References
A Comparative Guide to In-Situ Monitoring of Reactions Involving [2,2'-Bipyridin]-3-amine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical synthesis and drug development, real-time understanding of reaction kinetics, intermediate formation, and product purity is paramount. This guide provides a comprehensive comparison of in-situ monitoring techniques for reactions involving the versatile ligand, [2,2'-Bipyridin]-3-amine. We delve into the practical applications of these techniques, compare their performance with traditional ex-situ methods, and present data on alternative ligands to inform your experimental design and process optimization.
Introduction to In-Situ Monitoring
In-situ monitoring allows for the real-time analysis of a chemical reaction as it happens, directly within the reaction vessel.[1] This approach offers significant advantages over traditional methods that rely on withdrawing samples for offline analysis (ex-situ), which can be time-consuming and may not accurately represent the state of the reaction due to potential changes during sampling and quenching.[2] Spectroscopic techniques are particularly well-suited for in-situ monitoring, providing a non-invasive window into the chemical transformations.[1]
Key Reactions of this compound
This compound is a valuable building block in coordination chemistry and catalysis. Its bipyridine core acts as a robust chelating agent for various transition metals, while the amino group provides a reactive site for further functionalization. Two primary classes of reactions where this compound is frequently employed are:
-
Coordination Complex Formation: The formation of metal complexes with bipyridine ligands is fundamental in the development of catalysts, functional materials, and photosensitizers.
-
Palladium-Catalyzed Cross-Coupling Reactions: The amino-bipyridine scaffold is often incorporated into more complex molecules through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are workhorses in modern organic synthesis.
In-Situ Monitoring Techniques: A Comparative Analysis
The choice of an in-situ monitoring technique depends on the specific reaction, the species of interest, and the information required. Below is a comparison of common techniques applicable to reactions with this compound.
| In-Situ Technique | Principle | Information Gained | Advantages | Limitations | Applicable Reactions |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Concentration of reactants, products, and colored intermediates. Reaction kinetics. | Simple, cost-effective, and widely available. Excellent for tracking species with distinct chromophores. | Limited structural information. Not suitable for reactions without chromophoric changes. | Coordination Complex Formation |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | Real-time structural information, identification of intermediates, reaction kinetics, and endpoint determination.[3] | Non-invasive, can be used with fiber optic probes in various reaction vessels. Less interference from solvents like water.[4] | Can be affected by fluorescence. May require high concentrations for weak Raman scatterers. | Palladium-Catalyzed Cross-Coupling |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, corresponding to molecular vibrations. | Functional group analysis, concentration changes, and reaction progress. | Provides rich structural information. Widely used in process chemistry. | Water can be a strong interferent. Attenuated Total Reflectance (ATR) probes can be expensive. | Coordination Complex Formation, Cross-Coupling |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of reactants, products, intermediates, and byproducts. Provides real-time kinetic data.[5] | High sensitivity and specificity. Can detect transient species. | Requires an interface to the reaction (e.g., flow system), which can introduce delays. | Coordination Complex Formation, Cross-Coupling |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, quantification of all soluble species, and mechanistic insights.[6][7] | Highly quantitative and structurally informative. Non-invasive. | Lower sensitivity compared to other techniques. Requires specialized equipment (e.g., flow NMR). | Coordination Complex Formation, Cross-Coupling |
Performance Comparison: In-Situ vs. Ex-Situ Monitoring
To illustrate the practical benefits of in-situ monitoring, let's consider a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
| Parameter | In-Situ Monitoring (e.g., Raman Spectroscopy) | Ex-Situ Monitoring (e.g., TLC, HPLC) |
| Data Density | High (continuous or frequent data points) | Low (discrete time points) |
| Real-Time Information | Yes, allows for immediate process adjustments.[3] | No, significant delay between sampling and results. |
| Reaction Interruption | Minimal to none. | Required for sample withdrawal, potentially altering reaction conditions. |
| Detection of Transients | Possible for short-lived intermediates. | Difficult to impossible. |
| Quantitative Accuracy | High, with proper calibration. | Can be high, but prone to errors from sampling and quenching. |
| Time to Result | Instantaneous. | Minutes to hours per sample. |
| Overall Efficiency | Can lead to faster process development and optimization. | Can be labor-intensive and time-consuming. |
Alternative Ligands to this compound
The performance of a catalyst or the properties of a material can be fine-tuned by modifying the ligand structure. Here, we compare this compound with other commercially available aminobipyridine isomers.
| Ligand | Structure | Key Features | Potential Applications |
| This compound | 3-amino substituted bipyridine | Asymmetric substitution can lead to unique coordination geometries and reactivity. | Asymmetric catalysis, functional materials. |
| [2,2'-Bipyridin]-4-amine | 4-amino substituted bipyridine | The amino group is para to one of the ring nitrogens, influencing the electronic properties.[8][9][10][11] | Catalysis, coordination polymers. |
| [2,2'-Bipyridin]-5-amine | 5-amino substituted bipyridine | The position of the amino group can affect the ligand's bite angle and electronic donation.[12] | Ligand for metal complexes, building block for larger structures. |
| [2,2'-Bipyridin]-6-amine | 6-amino substituted bipyridine | The amino group is ortho to one of the coordinating nitrogens, which can influence the steric environment around the metal center.[13][14] | Catalysis, molecular probes.[15] |
| [2,2'-Bipyridine]-4,4'-diamine | Symmetrically substituted with two amino groups. | Can act as a bridging ligand to form multinuclear complexes or polymers.[16] | Coordination polymers, functional materials. |
| [2,2'-Bipyridine]-5,5'-diamine | Symmetrically substituted with two amino groups. | Offers different electronic and steric properties compared to the 4,4'-isomer.[17][18][19] | Metal-organic frameworks, supramolecular chemistry. |
The choice of ligand will significantly impact the catalytic performance in terms of yield, selectivity, and turnover number. For instance, in nickel-catalyzed cross-coupling reactions, the steric and electronic properties of substituted bipyridine ligands are critical for achieving high efficiency.[20]
Experimental Protocols and Visualizations
In-Situ Monitoring of Coordination Complex Formation
Objective: To monitor the formation of a metal complex between a metal salt (e.g., NiCl₂) and this compound using in-situ UV-Vis spectroscopy.
Methodology:
-
A solution of the metal salt in a suitable solvent (e.g., ethanol) is placed in a cuvette inside a UV-Vis spectrophotometer equipped with a magnetic stirrer and temperature control.
-
An initial UV-Vis spectrum of the metal salt solution is recorded as a baseline.
-
A solution of this compound in the same solvent is injected into the cuvette.
-
UV-Vis spectra are recorded at regular intervals to monitor the change in absorbance at the wavelength corresponding to the formation of the metal-ligand complex.
-
The kinetic data can be used to determine the reaction rate and formation constant.
In-Situ Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To monitor the progress of a Suzuki-Miyaura coupling between an aryl halide and a boronic acid, catalyzed by a palladium complex with a bipyridine-based ligand, using in-situ Raman spectroscopy.
Methodology:
-
The reaction is set up in a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an immersion optic connected to a Raman spectrometer via a fiber-optic cable.
-
The reactants, catalyst, base, and solvent are added to the vessel.
-
An initial Raman spectrum is collected before heating to serve as a reference.
-
The reaction mixture is heated to the desired temperature, and Raman spectra are collected continuously or at set intervals.
-
The disappearance of reactant peaks and the appearance of product peaks are monitored to track the reaction progress and determine the endpoint.[3]
Conclusion
In-situ monitoring provides an invaluable tool for researchers and drug development professionals working with this compound and its analogues. By offering real-time insights into reaction dynamics, these techniques enable more efficient process development, optimization, and a deeper mechanistic understanding. The choice of the monitoring technique should be tailored to the specific reaction, while the selection of the aminobipyridine ligand can be used to fine-tune the desired chemical properties and reactivity. This guide serves as a starting point for leveraging these powerful analytical methods to accelerate innovation in chemical synthesis.
References
- 1. mt.com [mt.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [2,2′-Bipyridin]-4-amine - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 9. 14151-21-4 Cas No. | [2,2'-Bipyridin]-4-amine | Apollo [store.apolloscientific.co.uk]
- 10. 2,2'-bipyridin-4-amine CAS#: 14151-21-4 [amp.chemicalbook.com]
- 11. (2,2'-Bipyridin)-4-amine | C10H9N3 | CID 1236680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [2,2'-Bipyridin]-5-amine | 160539-04-8 [sigmaaldrich.com]
- 13. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cenmed.com [cenmed.com]
- 15. benchchem.com [benchchem.com]
- 16. [2,2'-Bipyridine]-4,4'-diamine|Research Chemical [benchchem.com]
- 17. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. 52382-48-6|[2,2'-Bipyridine]-5,5'-diamine|BLD Pharm [bldpharm.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of [2,2'-Bipyridin]-3-amine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to [2,2'-Bipyridin]-3-amine, a crucial building block in medicinal chemistry and materials science. This guide provides a detailed comparison of common synthetic protocols, focusing on reproducibility, yield, and purity, supported by experimental data and methodologies.
The synthesis of this compound, a key intermediate for novel ligands, functional materials, and pharmaceutical candidates, can be approached through several distinct synthetic strategies. The reproducibility of these methods is paramount for reliable production and research applications. This guide evaluates the most prevalent protocols, offering a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Protocols
The synthesis of this compound is primarily achieved through two general strategies: a two-step approach involving the initial formation of a substituted 2,2'-bipyridine followed by the introduction of the amino group, and a one-step approach utilizing a pre-functionalized aminopyridine precursor in a cross-coupling reaction. This guide focuses on three common methods that exemplify these strategies: Stille coupling followed by nitro group reduction, direct amination via the Chichibabin reaction, and Buchwald-Hartwig amination of a halogenated bipyridine.
| Synthetic Protocol | General Approach | Key Reagents | Typical Yield (%) | Purity | Reproducibility Considerations |
| Stille Coupling & Reduction | Two-Step | Organotin (e.g., 2-(tributylstannyl)pyridine), 2-chloro-3-nitropyridine, Pd catalyst, Reducing agent (e.g., SnCl₂/HCl) | 60-80 (overall) | High after purification | Toxicity of organotin reagents, purification challenges to remove tin byproducts. |
| Chichibabin Amination | One-Step | 2,2'-Bipyridine, Sodium amide (NaNH₂) or NaH/LiI | Variable (typically lower) | Moderate, may require extensive purification | Regioselectivity can be an issue, harsh reaction conditions, potential for side products (e.g., diamination). |
| Buchwald-Hartwig Amination | Two-Step | 3-Halo-2,2'-bipyridine, Ammonia source (e.g., benzophenone imine), Pd catalyst, Phosphine ligand | 70-90 | High | Requires synthesis of the halogenated precursor, catalyst and ligand sensitivity. |
Experimental Protocols
Protocol 1: Stille Coupling Followed by Nitro Group Reduction
This two-step protocol involves the palladium-catalyzed cross-coupling of a stannylated pyridine with a nitropyridine, followed by the reduction of the resulting nitro-bipyridine.
Step 1: Synthesis of 3-Nitro-2,2'-bipyridine via Stille Coupling
To a solution of 2-(tributylstannyl)pyridine (1.1 eq) and 2-chloro-3-nitropyridine (1.0 eq) in anhydrous toluene is added Pd(PPh₃)₄ (0.05 eq). The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the reaction is quenched, and the crude product is purified by column chromatography.
Step 2: Reduction of 3-Nitro-2,2'-bipyridine
The purified 3-nitro-2,2'-bipyridine is dissolved in a mixture of concentrated hydrochloric acid and ethanol. Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) is added, and the mixture is heated. Upon completion, the reaction is neutralized, and the product is extracted and purified.
Protocol 2: Direct Amination via Chichibabin Reaction
This one-step method aims to directly introduce an amino group onto the 2,2'-bipyridine scaffold.
A solution of 2,2'-bipyridine in an anhydrous solvent such as xylene or liquid ammonia is treated with a strong amide base, typically sodium amide (NaNH₂). The reaction mixture is heated under pressure. The regioselectivity of the amination can be influenced by the reaction conditions. The reaction is quenched, and the product is isolated and purified. A modified approach using sodium hydride and an iodide salt may offer milder conditions.[1][2][3][4][5]
Protocol 3: Buchwald-Hartwig Amination
This two-step synthesis first requires the preparation of a 3-halo-2,2'-bipyridine, which is then subjected to a palladium-catalyzed amination.[6][7]
Step 1: Synthesis of 3-Bromo-2,2'-bipyridine
This precursor can be synthesized via various cross-coupling methods, for instance, a Suzuki coupling between 2-bromopyridine and 3-bromo-2-pyridylboronic acid.
Step 2: Buchwald-Hartwig Amination
To a solution of 3-bromo-2,2'-bipyridine (1.0 eq) and benzophenone imine (as an ammonia surrogate, 1.2 eq) in an anhydrous solvent like toluene is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq). The mixture is heated under an inert atmosphere. Following the coupling reaction, the resulting imine is hydrolyzed with an acid to yield this compound.
Logical Workflow for Synthesis and Reproducibility Assessment
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound and the subsequent assessment of the chosen protocol's reproducibility.
Caption: Logical workflow for synthesis and reproducibility assessment.
Conclusion
The selection of a synthetic protocol for this compound should be guided by the specific requirements of the research, including the desired scale, purity, and available resources. The Stille coupling followed by reduction offers a reliable, albeit toxic, route to high-purity material. The Buchwald-Hartwig amination provides a high-yielding and clean alternative but requires a pre-functionalized starting material. The Chichibabin reaction , while being a direct approach, often suffers from lower yields and challenges in regioselectivity, making its reproducibility more variable. For applications demanding high purity and consistent yields, the two-step approaches are generally more dependable. Researchers are encouraged to perform small-scale trials to validate and optimize the chosen protocol within their own laboratory settings to ensure reproducible outcomes.
References
Safety Operating Guide
Proper Disposal of [2,2'-Bipyridin]-3-amine: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures
Proper disposal of [2,2'-Bipyridin]-3-amine is critical due to its potential toxicity. The primary directive is to handle it as hazardous waste and to engage a licensed professional waste disposal service for its removal.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions.
-
-
Containerization:
-
Use a dedicated, appropriate, and well-sealed container for the waste. The original container is often a suitable choice.
-
Ensure the exterior of the container is clean and free of contamination.
-
Keep the container tightly closed except when adding waste.
-
-
Storage:
-
Accidental Spill Cleanup:
-
In the event of a spill, avoid generating dust.[1] If appropriate, moisten the spilled material to prevent it from becoming airborne.
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and respiratory protection, sweep the spilled substance into a covered container for disposal.
-
Do not allow the spilled material to enter drains.[2]
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal government regulations.[1]
-
Experimental Protocols for Safe Handling
When working with this compound, it is imperative to use a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Personal protective equipment for handling [2,2'-Bipyridin]-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) for [2,2'-Bipyridin]-3-amine (CAS No: 105166-53-8) was found. The following safety and handling information is based on the available data for the parent compound, 2,2'-Bipyridine, and other aminopyridines. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be toxic if swallowed or in contact with skin, and may cause skin and eye irritation.[1][2][3][4] Appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3] A face shield may be necessary for splash hazards. | Must comply with government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A protective suit or lab coat should be worn to prevent skin contact. | Inspect gloves for integrity before each use.[5] Use proper glove removal technique to avoid contaminating hands.[1] Contaminated gloves should be disposed of as hazardous waste.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated.[3] | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient. |
| Body Protection | A complete suit protecting against chemicals or a lab coat with an apron.[1][5] | Clothing for protection against chemicals should comply with standards like AS 3765.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with a local exhaust system.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust when handling the solid form.[1] Use appropriate tools to handle the substance.
-
During Use: Do not eat, drink, or smoke in the work area.[1][3] Avoid all contact with skin, eyes, and clothing.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling, especially before breaks and at the end of the workday.[1][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
The storage area should be locked up or accessible only to authorized personnel.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Plan
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[1][6]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment as outlined in Table 1.
-
Avoid dust formation.[5]
-
Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][5]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6]
Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
